4-(Quinoline-8-sulfonamido)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(quinolin-8-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVTLMGAPBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354581 | |
| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-64-1 | |
| Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(Quinoline-8-sulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid, a key intermediate in the development of novel therapeutics. This document outlines the chemical principles, strategic considerations, and detailed experimental protocols for the successful laboratory-scale preparation of this molecule. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical logic, potential challenges, and critical quality control aspects, ensuring a reproducible and scalable synthesis.
Introduction: The Significance of this compound
The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The inherent properties of the quinoline ring system, combined with the versatile chemistry of the sulfonamide group, have led to the development of numerous therapeutic agents.[2] this compound, in particular, has emerged as a critical building block in the synthesis of innovative pharmaceuticals. Notably, it is a key intermediate in the manufacture of Mitapivat, a first-in-class oral activator of pyruvate kinase used in the treatment of hemolytic anemia.[3][4][5]
This guide will provide a comprehensive overview of the synthetic route to this compound, starting from the preparation of the essential precursor, quinoline-8-sulfonyl chloride.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached through the formation of a sulfonamide bond between a quinoline sulfonyl derivative and an aminobenzoic acid derivative. A retrosynthetic analysis reveals two key starting materials: quinoline-8-sulfonyl chloride and a protected form of 4-aminobenzoic acid.
The forward synthesis, therefore, involves two primary stages:
-
Preparation of Quinoline-8-sulfonyl Chloride: This electrophilic precursor is synthesized from quinoline.
-
Sulfonamide Bond Formation and Deprotection: Quinoline-8-sulfonyl chloride is reacted with an ester of 4-aminobenzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. The use of an ester of 4-aminobenzoic acid is a strategic choice to prevent the acidic carboxylic acid functionality from interfering with the sulfonamide bond formation, which typically proceeds under basic or neutral conditions.
Synthesis of Quinoline-8-sulfonyl Chloride: The Electrophilic Precursor
The preparation of quinoline-8-sulfonyl chloride is a critical first step. This is typically achieved through the sulfonation of quinoline followed by chlorination of the resulting sulfonic acid.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution. Quinoline is treated with a strong sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonic acid group at the 8-position. The resulting quinoline-8-sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride.[6]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinoline | 129.16 | 129.16 g | 1.0 |
| Chlorosulfonic acid | 116.52 | 699.12 g (405 mL) | 6.0 |
| Thionyl chloride | 118.97 | 237.94 g (146 mL) | 2.0 |
| Dimethylformamide (DMF) | 73.09 | Catalytic amount | - |
| Ice | - | As needed | - |
| Dichloromethane | 84.93 | For extraction | - |
| Anhydrous Sodium Sulfate | 142.04 | For drying | - |
Procedure:
-
Sulfonation: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with chlorosulfonic acid. The flask is cooled in an ice bath. Quinoline is added dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C. After the addition is complete, the reaction mixture is slowly heated to 120-140°C and maintained at this temperature for 2-3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Chlorination: The reaction mixture is cooled to room temperature. Thionyl chloride is added dropwise, followed by a catalytic amount of dimethylformamide. The mixture is then heated to 70-80°C for 2-3 hours until the evolution of gas ceases.[6]
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude quinoline-8-sulfonyl chloride is then dissolved in dichloromethane, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the purified product.
Expert Insights: The reaction with chlorosulfonic acid is highly exothermic and releases HCl gas. It is crucial to perform this step in a well-ventilated fume hood with appropriate personal protective equipment. The addition of the reaction mixture to ice must be done slowly and cautiously to control the exothermic quenching process.
Synthesis of this compound
The final stage of the synthesis involves the formation of the sulfonamide bond followed by the deprotection of the carboxylic acid.
Step 1: Synthesis of Ethyl 4-(Quinoline-8-sulfonamido)benzoate
Reaction Mechanism: This step is a nucleophilic acyl substitution reaction where the amino group of ethyl 4-aminobenzoate attacks the electrophilic sulfur atom of quinoline-8-sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during the reaction.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Quinoline-8-sulfonyl Chloride | 227.66 | 22.77 g | 0.1 |
| Ethyl 4-aminobenzoate | 165.19 | 16.52 g | 0.1 |
| Pyridine | 79.10 | 15.82 g (16.2 mL) | 0.2 |
| Dichloromethane | 84.93 | 200 mL | - |
| 1M Hydrochloric Acid | - | For washing | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |
Procedure:
-
Reaction Setup: A solution of ethyl 4-aminobenzoate and pyridine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: A solution of quinoline-8-sulfonyl chloride in dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction mixture is washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 4-(Quinoline-8-sulfonamido)benzoate
Reaction Mechanism: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide, followed by acidification to protonate the carboxylate.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(Quinoline-8-sulfonamido)benzoate | 356.39 | 20.0 g | 0.056 |
| Sodium Hydroxide | 40.00 | 16.2 g | 0.405 |
| Water | 18.02 | 125 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| 11% Hydrochloric Acid | - | As needed (approx. 81 mL) | - |
Procedure:
-
Hydrolysis: A suspension of ethyl 4-(quinoline-8-sulfonamido)benzoate in water is heated to 75°C in a round-bottom flask. A solution of sodium hydroxide in water is added over 30 minutes. The mixture is stirred at 75-80°C for 3 hours.[4]
-
Acidification and Precipitation: The reaction mixture is cooled to 20°C, and tetrahydrofuran is added. The solution is then acidified to a pH of 3.0 by the slow addition of 11% hydrochloric acid over at least 1 hour.[4] The product precipitates as a white solid.
-
Isolation and Drying: The solid is collected by filtration at 5°C, washed with cold water, and dried in a vacuum oven at 85°C to a constant weight.[4]
Trustworthiness and Self-Validation: The successful synthesis of the final product can be confirmed by a variety of analytical techniques, including:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
HPLC: Assesses the purity of the final product. A purity of >99% is typically desired for pharmaceutical intermediates.[4]
Safety and Handling
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a dry, well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and toxic liquid.
-
Quinoline and its derivatives may be harmful if ingested or absorbed through the skin.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and adherence to safety protocols. This guide provides a detailed and practical framework for the successful preparation of this important pharmaceutical intermediate. By understanding the underlying chemical principles and strategic considerations, researchers can confidently and efficiently synthesize this valuable compound for further applications in drug discovery and development.
References
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- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. GB2096596A.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
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This compound | C16H12N2O4S | CID 776645. PubChem. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
- Crystalline forms of N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide. US11254652B2.
- MITAPIV
- Preparation method for quinoline-4-carboxylic acid deriv
- Method of making 8-hydroxy quinoline. US2489530A.
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
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Synthesis of mitapivat and pacritinib. ResearchGate. [Link]
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-
Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias. PMC - NIH. [Link]
- Preparation of p-aminobenzoyl chloride salts. US3681450A.
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP0699672A1.
- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. CN110872252A.
- Prepar
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. [Link]
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"4-(Quinoline-8-sulfonamido)benzoic acid CAS number 116834-64-1"
An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic acid (CAS: 116834-64-1)
Executive Summary
This compound is a heterocyclic organic compound featuring a quinoline core linked to a benzoic acid moiety via a sulfonamide bridge. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value chemical intermediate, most notably in the synthesis of Mitapivat, a first-in-class allosteric activator of the pyruvate kinase enzyme.[1] The quinoline-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and neurotherapeutic properties.[2][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological significance, and practical application for researchers and drug development professionals.
Compound Profile and Physicochemical Properties
This compound is characterized by its rigid, bicyclic quinoline system and the presence of both acidic (carboxylic acid) and hydrogen-bond-donating/accepting (sulfonamide) functional groups. These features govern its solubility, reactivity, and potential for biological interactions.[5]
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 116834-64-1 | [6] |
| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [6] |
| Molecular Formula | C₁₆H₁₂N₂O₄S | [6] |
| Molecular Weight | 328.35 g/mol | [5] |
| PubChem CID | 776645 | [1][6] |
| Synonyms | 4-[(8-quinolinylsulfonyl)amino]benzoic acid | [5] |
Physicochemical Data
| Property | Value | Source |
| Physical Form | White to off-white powder or crystals | |
| Purity | Typically available at ≥95-97% | [5][7] |
| Storage | Keep in a dark place, sealed in a dry container at room temperature. | |
| Solubility | Moderately soluble in organic solvents. | [5] |
| InChI Key | NBQVTLMGAPBCJA-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
The synthesis of this compound is a standard nucleophilic substitution reaction. The primary approach involves the reaction of a sulfonyl chloride with an amine.
General Synthetic Route
The most direct synthesis involves the acylation of 4-aminobenzoic acid with quinoline-8-sulfonyl chloride. This reaction is typically performed in a suitable solvent with the addition of a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General synthesis workflow for this compound.
Exemplary Synthesis Protocol
-
Dissolution: Dissolve quinoline-8-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add 4-aminobenzoic acid (1.0 eq) to the solution.
-
Base Addition: Cool the mixture to 0-10 °C in an ice bath. Slowly add a base, such as pyridine (1-2 drops) or triethylamine (1.5 eq), to scavenge the HCl byproduct.[3] The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is isolated by evaporating the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Significance and Applications
The primary value of this compound lies in its role as a precursor to potent biological modulators. The quinoline-sulfonamide scaffold is a cornerstone in modern drug discovery.
Key Intermediate for Mitapivat (PKR Activator)
This compound is a documented key intermediate in the synthesis of Mitapivat (brand name Pyrukynd).[1] Mitapivat is an allosteric activator of pyruvate kinase (PK), an essential enzyme in the glycolytic pathway responsible for the final, rate-limiting step of converting phosphoenolpyruvate to pyruvate, generating ATP.[8] In patients with a pyruvate kinase deficiency, red blood cells cannot produce enough ATP, leading to hemolytic anemia. By activating the residual PK enzyme, Mitapivat helps restore normal energy production in these cells.
Caption: Role of Pyruvate Kinase in Glycolysis and its activation by Mitapivat.
A Privileged Scaffold in Drug Discovery
The quinoline-sulfonamide framework is widely recognized for its diverse pharmacological activities.[9][10] This structural motif allows for versatile interactions with various biological targets.
-
Anticancer Activity: Many quinoline-sulfonamide derivatives are investigated as anticancer agents. They can act as modulators of key enzymes in cancer metabolism, such as the M2 isoform of Pyruvate Kinase (PKM2), which is overexpressed in many tumors.[8][11][12] By modulating PKM2, these compounds can disrupt the altered metabolic pathways that cancer cells rely on for rapid growth and proliferation.[4][8]
-
Antimicrobial Activity: The scaffold has been incorporated into compounds showing promising antibacterial and antifungal activities.[2] Hybrid quinoline-sulfonamide metal complexes, for instance, have demonstrated excellent activity against pathogens like Staphylococcus aureus and Candida albicans.[2]
-
Neurotherapeutic Potential: Recent research has explored quinoline-sulfonamide hybrids as multi-target agents for neurodegenerative diseases like Alzheimer's. These compounds have shown the ability to dually inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), two key enzyme families involved in cognitive function and decline.[3]
Experimental Protocol: Application in Amide Synthesis
As an intermediate, this compound is most frequently used by activating its carboxylic acid group to form an amide bond with a desired amine. This is a crucial step in elaborating the structure to create final drug candidates.
Step-by-Step Amide Coupling Protocol
This protocol describes a standard peptide coupling procedure to react this compound with a generic primary or secondary amine (R-NH₂).
-
Acid Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU/HOBt (1.1 eq each). These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.
-
Base Addition: Add a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base is crucial for neutralizing acids formed during the activation step and ensuring the reactant amine remains in its free, unprotonated form.
-
Amine Addition: Add the desired amine (R-NH₂, 1.0-1.2 eq) to the activated acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Once complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the final, pure amide.
Caption: Workflow for a standard amide coupling reaction using the title compound.
Safety and Handling
According to its classification, this compound requires standard laboratory precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Conclusion and Future Outlook
This compound is a pivotal building block in the synthesis of targeted therapeutics, exemplified by its role in the production of the PKR activator Mitapivat. The broader quinoline-sulfonamide scaffold continues to be a fertile ground for drug discovery, with ongoing research revealing novel derivatives with potent activities against cancer, microbial infections, and neurological disorders. The versatility of its benzoic acid functional group allows for extensive structural diversification, ensuring that this intermediate and its analogues will remain relevant in the development of next-generation multi-target agents and precision medicines.
References
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This compound | C16H12N2O4S | CID 776645 - PubChem. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available at: [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. Available at: [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - RSC Publishing. Available at: [Link]
-
(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - ResearchGate. Available at: [Link]
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This compound (CAS No: 116834641) API Intermediate Manufacturers - apicule. Available at: [Link]
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MSDS - Mitapivat Acid Impurity - KM Pharma Solution Private Limited. Available at: [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]
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Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC. Available at: [Link]
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An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic Acid: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Quinoline-8-sulfonamido)benzoic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, which incorporates a quinoline core, a sulfonamide linker, and a benzoic acid moiety, makes it a valuable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis and purification, and an exploration of its primary application as a key intermediate in the production of the pyruvate kinase activator, Mitapivat.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 328.34 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₁₂N₂O₄S | [1][2][3] |
| CAS Number | 116834-64-1 | [1][2][3] |
| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [1] |
| Physical Form | White to off-white powder or crystals | |
| Melting Point | 260-269 °C | |
| Solubility | Moderately soluble in organic solvents | [4] |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment |
Molecular Structure and Rationale
The structure of this compound is foundational to its chemical reactivity and utility.
Caption: 2D structure of this compound.
The molecule can be deconstructed into three key functional regions:
-
Quinoline Moiety: A bicyclic aromatic heterocycle that is a common scaffold in many biologically active compounds.[5] Its presence can facilitate π-π stacking interactions with biological targets.
-
Sulfonamide Linker (-SO₂NH-): This functional group is a cornerstone of numerous pharmaceuticals. It is a strong hydrogen bond donor and acceptor, enabling critical interactions with enzyme active sites.
-
Benzoic Acid Group (-C₆H₄-COOH): Provides a carboxylic acid handle that is crucial for subsequent chemical modifications, such as amide bond formation, which is pivotal in the synthesis of Mitapivat.[3]
Synthesis Methodology
The most direct and logical synthesis of this compound involves the nucleophilic substitution reaction between quinoline-8-sulfonyl chloride and 4-aminobenzoic acid . This approach is a standard method for forming sulfonamides.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on established methods for sulfonamide synthesis.[5]
Materials:
-
Quinoline-8-sulfonyl chloride (1.0 eq)
-
4-Aminobenzoic acid (1.0 eq)
-
Pyridine (2.0 eq, as base)
-
Acetonitrile (anhydrous, as solvent)
-
Deionized water
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzoic acid (1.0 eq) and anhydrous acetonitrile. Stir the suspension.
-
Addition of Base: Add pyridine (2.0 eq) to the suspension. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Addition of Sulfonyl Chloride: Dissolve quinoline-8-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold deionized water. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with additional deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum.
Purification Protocol: Recrystallization
Recrystallization is a critical step to achieve high purity, which is essential for its use as a pharmaceutical intermediate. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound is expected to be more soluble in ethanol and less soluble in water.
-
Dissolution: Place the crude, dried solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid (cloudy), indicating the saturation point. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.[6][7]
Characterization and Spectroscopic Analysis
Confirming the identity and purity of the synthesized this compound is achieved through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and benzoic acid rings. Key expected signals include:
-
Multiple signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons of the disubstituted benzene ring and the quinoline ring system.[8]
-
A broad singlet for the sulfonamide N-H proton, which is exchangeable with D₂O.
-
A downfield singlet for the carboxylic acid O-H proton (typically >10 ppm), which is also D₂O exchangeable.[8]
-
-
¹³C NMR: The carbon NMR spectrum will display signals for all 16 unique carbon atoms.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides confirmation of the key functional groups.
-
N-H Stretch: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.
-
O-H Stretch: A broad absorption band from 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp peak around 1700-1680 cm⁻¹ for the carboxylic acid carbonyl group.[11]
-
S=O Stretch: Two characteristic strong absorptions for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[4]
-
Aromatic C-H and C=C Stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z value corresponding to the molecular weight (328.34).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic group (-COOH, 45 Da) to give a fragment at m/z 283, and cleavage of the C-S bond or S-N bond.[13][14]
Application in Drug Development
The primary and most significant application of this compound is its role as a late-stage intermediate in the synthesis of Mitapivat .[3]
Caption: Role as an intermediate in Mitapivat synthesis.
Mitapivat (brand name Pyrukynd) is a first-in-class, oral activator of the pyruvate kinase (PK) enzyme. It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency, a rare genetic disorder.[3] The synthesis of Mitapivat involves forming an amide bond between the carboxylic acid group of this compound and a piperazine derivative. This reaction highlights the strategic importance of the benzoic acid moiety as a reactive handle for building the final drug molecule.
Broader Biological Context
While its primary use is as a synthetic intermediate, the quinoline-sulfonamide scaffold is prevalent in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as:
-
Anticancer agents: By targeting enzymes crucial for cancer metabolism, such as pyruvate kinase M2 (PKM2).[5]
-
Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[15][16]
-
Carbonic Anhydrase Inhibitors: A class of drugs used to treat glaucoma, epilepsy, and other conditions.[17]
This broad bioactivity underscores the value of the quinoline-sulfonamide core in medicinal chemistry, making intermediates like this compound highly relevant to drug discovery programs.
Conclusion
This compound is more than just a chemical compound; it is a critical component in the synthesis of modern therapeutics. Its well-defined physicochemical properties and logical synthetic pathway make it an accessible and versatile building block for medicinal chemists. A comprehensive understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for researchers and drug development professionals working to create the next generation of innovative medicines.
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"biological activity of quinoline-8-sulfonamide derivatives"
An In-depth Technical Guide to the Biological Activity of Quinoline-8-Sulfonamide Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The quinoline-8-sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, embodying a "privileged structure" due to its recurring presence in compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, elucidating the underlying mechanisms of action against key molecular targets such as Carbonic Anhydrase (CA), Pyruvate Kinase M2 (PKM2), and various kinases. This document is designed to be a resource for professionals in drug discovery, offering not only a synthesis of current knowledge but also detailed, field-proven experimental protocols for the evaluation of these potent compounds. By integrating mechanistic insights with practical methodologies, this guide aims to accelerate the rational design and development of novel quinoline-8-sulfonamide-based therapeutics.
The Quinoline-8-Sulfonamide Scaffold: A Union of Potent Pharmacophores
The strategic combination of a quinoline ring and a sulfonamide moiety into a single molecular entity has yielded a class of compounds with remarkable therapeutic potential. This synergy is rooted in the distinct and complementary properties of each component.
The Quinoline Nucleus: A Privileged Structure in Therapeutics
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its lipophilic and aromatic nature allows it to readily cross biological membranes and engage in various non-covalent interactions with biomolecular targets, including π-π stacking and hydrophobic interactions.[4] This inherent bioactivity has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial (e.g., Chloroquine, Quinine) to anticancer (e.g., Bosutinib, Lenvatinib) and anti-inflammatory agents.[2][5][6]
The Sulfonamide Group: A Classic Pharmacophore
The sulfonamide group (-SO₂NH₂) is a classic pharmacophore, most famous for its role in the first generation of antibacterial "sulfa drugs".[7] These drugs function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[7] Beyond its antimicrobial properties, the sulfonamide group is a potent zinc-binding group, enabling it to act as a highly effective inhibitor of metalloenzymes, most notably the carbonic anhydrases.[6][8] Its ability to act as a hydrogen bond donor and acceptor further enhances its versatility in drug design.
Rationale for Quinoline-8-Sulfonamide Hybrids
The fusion of these two pharmacophores creates hybrid molecules where the quinoline scaffold serves as a versatile framework that can be tailored to achieve specific biological activities, while the sulfonamide group often acts as the key interacting moiety or "warhead," particularly for enzyme inhibition.[4][9] The sulfonamide at the 8-position of the quinoline ring creates a specific spatial arrangement that has proven highly effective for interacting with the active sites of various enzymes.
Synthetic Strategies: A General Overview
The synthesis of quinoline-8-sulfonamide derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the reaction of a quinoline-8-sulfonyl chloride intermediate with a wide range of primary or secondary amines.[5][9][10] This modular approach facilitates extensive SAR studies.
Caption: General workflow for the synthesis of quinoline-8-sulfonamide derivatives.
More advanced, one-pot methodologies have also been developed using palladium catalysis and bench-stable sulfur dioxide surrogates, offering broad substrate tolerance and high yields.[4] A particularly versatile approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, which allows for the synthesis of complex triazole-containing quinoline-8-sulfonamide derivatives.[5][11][12]
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Quinoline-8-sulfonamides have emerged as potent anticancer agents that exert their effects through the modulation of various targets critical for tumor growth, metabolism, and survival.[13][14]
Inhibition of Cancer-Associated Enzymes
3.1.1 Carbonic Anhydrase (CA) Inhibition Many solid tumors exhibit a hypoxic (low oxygen) microenvironment. To survive, cancer cells upregulate specific enzymes, including carbonic anhydrase isoforms IX and XII (CA IX and CA XII).[6] These enzymes help maintain the intracellular pH by converting carbon dioxide and water into bicarbonate and protons, exporting the acid into the extracellular space. This process contributes to an acidic tumor microenvironment, which promotes tumor invasion and metastasis.
Quinoline-based sulfonamides are highly effective inhibitors of these tumor-associated CAs.[6][8] The sulfonamide moiety coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. This inhibition leads to intracellular acidification and subsequent apoptosis of cancer cells.
Caption: Mechanism of CA IX inhibition by quinoline-8-sulfonamides in hypoxic tumor cells.
Derivatives with a para-sulfonamide substitution on an anilinoquinoline scaffold have shown excellent, single-digit nanomolar inhibition against hCA IX.[6]
3.1.2 Pyruvate Kinase M2 (PKM2) Modulation Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon known as the "Warburg effect." A key player in this process is the M2 isoform of pyruvate kinase (PKM2), which is highly expressed in many tumors.[5][11][12] PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form slows down glycolysis at the final step, causing upstream glycolytic intermediates to be rerouted into biosynthetic pathways (e.g., for nucleotides and amino acids) that fuel cell growth.
Certain quinoline-8-sulfonamide derivatives have been designed as modulators of PKM2.[5][11][12] By inhibiting PKM2 activity, these compounds can disrupt cancer cell metabolism, reduce intracellular pyruvate levels, and suppress proliferation.[5][11]
Caption: Role of PKM2 in cancer metabolism and its inhibition by Q8S derivatives.
3.1.3 Kinase Inhibition Protein kinases are crucial regulators of cell signaling pathways that control cell growth, division, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[14] Several clinically approved anticancer drugs are quinoline-based kinase inhibitors.[6] Research has shown that hybrid sulfonamide-quinoline derivatives can act as multi-targeted agents, inhibiting enzymes like Aurora kinases A and B, which are critical for mitotic progression.[13][14]
Cytotoxicity Data Summary
The anticancer potential of these derivatives is quantified by their GI₅₀ (Growth Inhibition 50) or IC₅₀ (Inhibitory Concentration 50) values. The tables below summarize representative data from the literature.
Table 1: In Vitro Cytotoxicity of PKM2-Targeting Quinoline-8-Sulfonamides [5]
| Compound | Cell Line | Cancer Type | GI₅₀ (µg/mL) |
| 9a | A549 | Lung Cancer | 223.1 |
| C32 | Amelanotic Melanoma | 233.9 | |
| COLO829 | Melanotic Melanoma | 168.7 | |
| MDA-MB-231 | Breast Cancer | 273.5 | |
| U87-MG | Glioblastoma | 339.7 | |
| Cisplatin | A549 | Lung Cancer | Similar to 9a |
Note: Compound 9a showed significantly lower cytotoxicity toward normal human dermal fibroblasts, indicating high selectivity.[5]
Table 2: Carbonic Anhydrase Inhibition by Quinoline-Based Sulfonamides [6]
| Compound | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 11c | 8.4 | 14.7 |
| 13b | 5.5 | 13.2 |
| 13c | 18.6 | 8.7 |
| AAZ * | 25.0 | 5.7 |
*Acetazolamide (AAZ) is a standard CA inhibitor.
Antimicrobial and Antimalarial Activity
The quinoline scaffold is historically renowned for its role in combating infectious diseases, and its sulfonamide derivatives continue this legacy.
Antibacterial and Antifungal Activity
Quinoline-based compounds exhibit a wide range of antimicrobial activities.[15] Hybrid quinoline-sulfonamide derivatives, particularly when complexed with metal ions like Cadmium(II), have demonstrated excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[15][16] The mechanism is often multifactorial, potentially involving enzyme inhibition and disruption of cellular homeostasis through metal chelation.
Table 3: Antimicrobial Activity of a Quinoline-Sulfonamide Cadmium(II) Complex [16]
| Pathogen | Activity Type | Result |
| S. aureus | Antibacterial | Excellent (21 mm inhibition zone) |
| E. coli | Antibacterial | Very Good (19 mm inhibition zone) |
| C. albicans | Antifungal | Excellent (25 mm inhibition zone) |
Antimalarial Potential
The fight against malaria has long relied on quinoline-based drugs. Hybrid molecules that merge the quinoline scaffold with other pharmacophores, including sulfonamides, are a promising strategy to overcome drug resistance.[17] The proposed mechanism for many quinoline-based antimalarials involves the disruption of hemozoin formation. During its life cycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline derivatives can interfere with this process, leading to a buildup of toxic heme and parasite death.[17]
Inhibition of Neurological Enzymes
The therapeutic reach of quinoline-8-sulfonamides extends to the central nervous system. Certain derivatives have been designed and synthesized as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[10] These enzymes are critical targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The inhibition of these enzymes can help restore neurotransmitter balance. Molecular docking studies show that these compounds form strong hydrogen bond and hydrophobic interactions within the enzyme active sites.[10]
Core Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis and biological evaluation of quinoline-8-sulfonamide derivatives. The causality behind key steps is explained to ensure robust and reproducible results.
General Synthesis of N-Substituted Quinoline-8-Sulfonamides[5][10]
This protocol describes a common method starting from quinoline-8-sulfonyl chloride.
-
Dissolution: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling (Causality): Cool the solution to 0-10 °C using an ice bath. This is critical to control the exothermicity of the subsequent reaction and prevent side product formation.
-
Addition of Amine: Slowly add the desired substituted amine (1.1 equivalents) to the stirred solution.
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1-2 drops or 1.2 equivalents), to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to stir overnight, gradually warming to room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract the product into an organic solvent like chloroform or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assessment (WST-1 Assay)[5]
This colorimetric assay measures cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-8-sulfonamide derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µg/mL to 200 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation (Causality): Incubate the plates for 72 hours. This extended exposure time allows for the compound's effects on multiple cell cycles to be observed.
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt (WST-1) into a soluble formazan dye.
-
Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
Enzyme Inhibition Assay (General Protocol for CA)[18][19]
This protocol measures the ability of a compound to inhibit a target enzyme.
-
Assay Buffer Preparation: Prepare a buffer solution appropriate for the enzyme (e.g., Tris-HCl for Carbonic Anhydrase).
-
Reagent Preparation: Prepare solutions of the enzyme (e.g., hCA IX), the substrate (e.g., 4-nitrophenyl acetate, which produces a colored product upon cleavage), and the test inhibitor at various concentrations.
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the test inhibitor in a range of concentrations spanning the expected Kᵢ.
-
Add the enzyme solution and pre-incubate for 15 minutes at room temperature. (Causality): This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
Initiate the reaction by adding the substrate.
-
-
Kinetic Measurement: Immediately measure the rate of product formation by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) using a plate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
-
Plot the velocities against inhibitor concentration to determine the IC₅₀.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment using several different substrate concentrations around the enzyme's Kₘ value.[18]
-
Caption: A typical experimental workflow for drug discovery screening.
Conclusion and Future Directions
Quinoline-8-sulfonamide derivatives stand out as a highly versatile and potent class of molecules with a broad therapeutic index. Their demonstrated efficacy against critical targets in cancer, infectious diseases, and neurological disorders underscores their importance in drug discovery. The straightforward and modular synthesis allows for rapid generation of diverse analogues, facilitating detailed structure-activity relationship studies.
Future research should focus on several key areas:
-
Improving Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., CA IX over other CAs) to minimize off-target effects and improve safety profiles.
-
Multi-Targeting Agents: Rationally designing single molecules that can simultaneously modulate multiple disease-relevant pathways (e.g., dual CA IX and kinase inhibitors) for a synergistic therapeutic effect.[13]
-
Overcoming Drug Resistance: Exploring the efficacy of these compounds against drug-resistant strains of bacteria, fungi, and cancer cell lines.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and bioavailability.
The continued exploration of the quinoline-8-sulfonamide scaffold holds immense promise for the development of the next generation of targeted therapeutics to address significant unmet medical needs.
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Kowalska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
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Kaur, H., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]
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Angenendt, T., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available at: [Link]
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Sharma, P. C., et al. (2017). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
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Edmondson, D. E., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
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Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic acid: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Quinoline-8-sulfonamido)benzoic acid stands as a pivotal scaffold in medicinal chemistry, embodying the potent synergy between the quinoline nucleus and the sulfonamide functional group. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and, most notably, its significant potential as a modulator of key enzymatic targets in oncology and neurodegenerative diseases. Drawing from a wide array of scientific literature, this document will delve into the mechanistic underpinnings of its biological activity, with a particular focus on its role as an inhibitor of Pyruvate Kinase M2 (PKM2) and various isoforms of Carbonic Anhydrase (CA). Detailed experimental protocols, data summaries, and visual representations of relevant pathways are provided to equip researchers and drug development professionals with the critical knowledge to explore and expand upon the therapeutic promise of this versatile molecule and its derivatives.
Introduction: The Quinoline-Sulfonamide Hybrid - A Privileged Scaffold
The fusion of a quinoline ring system with a sulfonamide moiety has given rise to a class of compounds with a broad spectrum of biological activities. The quinoline core, a bicyclic aromatic heterocycle, is a common feature in numerous natural products and synthetic drugs, prized for its ability to intercalate with DNA and interact with various enzymatic active sites.[1] The sulfonamide group, a well-established pharmacophore, is renowned for its role in a plethora of antimicrobial, diuretic, and anticancer agents, primarily through its ability to mimic the transition state of enzymatic reactions or to chelate metal ions within enzyme active sites.[2]
This compound, with its distinct structural architecture, has emerged as a compound of significant interest. The strategic placement of the sulfonamide linkage at the 8-position of the quinoline ring and the para-substituted benzoic acid creates a molecule with specific steric and electronic properties that govern its biological interactions. This guide will explore the current body of knowledge surrounding this compound, from its fundamental chemical synthesis to its complex interplay with biological systems.
Synthesis and Characterization
The synthesis of this compound is primarily achieved through the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid. This nucleophilic substitution reaction is a common and effective method for the formation of sulfonamides.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process, starting from quinoline:
-
Sulfonation of Quinoline: Quinoline is treated with a sulfonating agent, typically chlorosulfonic acid, to generate the key intermediate, quinoline-8-sulfonyl chloride. This electrophilic aromatic substitution reaction is regioselective, favoring the 8-position.
-
Sulfonamide Formation: The resulting quinoline-8-sulfonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from General Methodologies)
The following protocol is an adapted procedure based on established methods for the synthesis of N-(aryl)quinoline-8-sulfonamides:
Step 1: Synthesis of Quinoline-8-sulfonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinoline (1 equivalent) to an excess of chlorosulfonic acid (3-5 equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, quinoline-8-sulfonyl chloride, is then filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Dissolve 4-aminobenzoic acid (1 equivalent) in pyridine at 0 °C in a round-bottom flask.
-
To this solution, add quinoline-8-sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the pyridine under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with dilute hydrochloric acid to remove any remaining pyridine, and then with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₄S | [3] |
| Molecular Weight | 328.3 g/mol | [3] |
| CAS Number | 116834-64-1 | [3] |
| Appearance | White to off-white powder or crystals | |
| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [3] |
Mechanism of Action and Therapeutic Targets
The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of specific enzymes that are critical for disease progression, particularly in cancer.
Inhibition of Pyruvate Kinase M2 (PKM2): Targeting Cancer Metabolism
A hallmark of cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[4] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is predominantly expressed in tumor cells and plays a crucial role in this metabolic reprogramming.[5] PKM2 exists in two conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is favored, which slows down glycolysis at the final step and allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways to support rapid cell proliferation.[4][6]
Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.[7][8] They are believed to bind to an allosteric site on the enzyme, influencing the equilibrium between the active tetrameric and inactive dimeric forms. By either activating or inhibiting PKM2, these compounds can disrupt the metabolic flux in cancer cells, leading to energy depletion and cell death. While direct enzymatic inhibition data for this compound is not extensively available, studies on closely related derivatives suggest its potential to modulate PKM2. For instance, a derivative, compound 9a, has been shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicative of an inhibitory effect on the glycolytic pathway.[7]
Caption: Proposed mechanism of action of this compound via PKM2 modulation in cancer cells.
Inhibition of Carbonic Anhydrases (CAs): A Multi-faceted Target
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in a wide range of physiological processes, and their dysregulation is implicated in several diseases, including cancer, glaucoma, and epilepsy.[10] Several human CA isoforms (hCAs) are known, with hCA I and II being cytosolic, while hCA IX and XII are tumor-associated, transmembrane enzymes that are overexpressed in many hypoxic tumors.[9]
The sulfonamide moiety is a classic zinc-binding group, and numerous sulfonamide-based drugs are potent carbonic anhydrase inhibitors.[10] Quinoline-sulfonamide derivatives have been investigated as inhibitors of various CA isoforms. Studies on related compounds have shown that they can inhibit cytosolic isoforms like hCA I and II, as well as the tumor-associated hCA IX and XII, often with nanomolar efficacy.[9] The quinoline scaffold can be tailored to achieve isoform selectivity, which is a critical aspect of drug design to minimize off-target effects.
Caption: Mechanism of carbonic anhydrase inhibition by this compound.
Therapeutic Applications and Future Perspectives
The dual inhibitory potential of the quinoline-8-sulfonamide scaffold against both PKM2 and CAs makes it a highly attractive candidate for the development of novel anticancer agents.
Anticancer Potential
The ability to simultaneously target cancer cell metabolism and the tumor microenvironment (through CA IX/XII inhibition) presents a powerful strategy for cancer therapy. By disrupting the energy supply and biosynthetic pathways of cancer cells while also mitigating the acidosis of the tumor microenvironment, these compounds could overcome some of the challenges associated with conventional chemotherapy.
Table of Anticancer Activity of a Representative Quinoline-8-sulfonamide Derivative (Compound 9a) [7]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| C32 | Amelanotic Melanoma | 520 |
| COLO829 | Melanotic Melanoma | 376 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 |
| U87-MG | Glioblastoma | 756 |
| A549 | Lung Adenocarcinoma | 496 |
Neurotherapeutic Potential
Emerging research also points towards the potential of quinoline-sulfonamide derivatives in the treatment of neurodegenerative diseases. This is attributed to their ability to inhibit enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs), which are key targets in the management of Alzheimer's and Parkinson's diseases.
Future Directions
The field of quinoline-8-sulfonamide research is ripe with opportunities for further exploration:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to elucidate the key structural features required for potent and selective inhibition of PKM2 and various CA isoforms.
-
Target Deconvolution: While PKM2 and CAs are prominent targets, it is crucial to investigate other potential off-target effects to ensure a favorable safety profile.
-
In Vivo Efficacy Studies: Promising lead compounds need to be evaluated in preclinical animal models to assess their pharmacokinetic properties, in vivo efficacy, and overall therapeutic potential.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer drugs could lead to more effective treatment regimens.
Conclusion
This compound represents a foundational structure in the development of a promising class of enzyme inhibitors. Its synthetic accessibility and the demonstrated biological activity of its derivatives against critical targets in cancer and neurodegenerative diseases underscore its significance in medicinal chemistry. This technical guide has provided a comprehensive overview of the current state of knowledge, highlighting the synthesis, mechanisms of action, and therapeutic potential of this important scaffold. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further investigation into the rich therapeutic possibilities of this compound and its analogues.
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - ResearchGate. (2023). Retrieved from [Link]
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El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A.-M. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279–1290. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Retrieved from [Link]
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The Convergence of Titans: A Technical Guide to the Discovery and History of Quinoline Sulfonamides
This guide delves into the scientific journey of quinoline sulfonamides, a class of compounds born from the strategic union of two pillars of medicinal chemistry. We will explore the rich histories of the quinoline and sulfonamide pharmacophores, tracing their independent paths to clinical significance. The narrative will then converge on the modern era of drug design, illuminating the rationale and methodologies behind the creation of quinoline sulfonamide hybrids. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also actionable technical insights into the synthesis, mechanisms, and therapeutic potential of these fascinating molecules.
Foreword: The Genesis of a Hybrid Scaffold
The story of quinoline sulfonamides is not one of a single, serendipitous discovery, but rather a tale of convergent evolution in medicinal chemistry. For decades, quinolines and sulfonamides charted parallel courses, each carving out a significant niche in the therapeutic armamentarium. Quinolines, with their origins tracing back to the 17th-century use of cinchona bark for malaria, have yielded a wealth of antimalarial, antibacterial, and anticancer agents.[1] On the other hand, the serendipitous discovery of the antibacterial properties of the sulfonamide-containing dye, Prontosil, in the 1930s ushered in the era of chemotherapy and provided a lifeline in the pre-antibiotic age.[2]
The deliberate fusion of these two pharmacophores into single molecular entities is a more recent endeavor, emblematic of a sophisticated drug design strategy known as molecular hybridization. This approach aims to create novel chemical entities with potentially synergistic or additive biological activities, improved pharmacokinetic profiles, and the ability to overcome drug resistance. This guide will navigate the foundational discoveries of the parent molecules and then bridge the gap to the contemporary research that has propelled quinoline sulfonamides to the forefront of modern drug discovery.
Part 1: The Foundational Pillars - Independent Histories of Quinolines and Sulfonamides
The Enduring Legacy of the Quinoline Nucleus
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[3]
Early History and Antimalarial Prowess: The history of quinolines in medicine is inextricably linked to the fight against malaria. The active alkaloid, quinine, was isolated from the bark of the Cinchona tree in 1820 and became the first effective treatment for this devastating disease.[1] The structural elucidation of quinine spurred the synthesis of numerous analogues, leading to the development of highly successful antimalarial drugs like chloroquine in the 1940s.[1]
The Rise of Quinolone Antibacterials: A pivotal moment in the history of quinolines was the discovery of nalidixic acid in the 1960s, a byproduct of chloroquine synthesis. This discovery unveiled the potent antibacterial activity of the 4-quinolone core, which targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] This led to the development of the vast class of fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, which remain crucial in treating a wide range of bacterial infections.[4]
Diversification into Anticancer and Other Therapeutic Areas: The pharmacological journey of quinolines did not stop at infectious diseases. The discovery of the anticancer properties of camptothecin, a quinoline alkaloid, opened up new avenues of research.[3] Today, quinoline-based drugs are utilized as kinase inhibitors in cancer therapy, and the scaffold continues to be explored for antiviral, anti-inflammatory, and neuroprotective applications.[5][6]
The Dawn of the Sulfa Drugs: A Chemotherapeutic Revolution
The advent of sulfonamides in the 1930s marked a turning point in medicine, offering the first effective systemic treatment for bacterial infections.[2]
From Dyes to Drugs: The journey began in the laboratories of Bayer AG, where Gerhard Domagk, in his search for antibacterial dyes, discovered that a red dye named Prontosil could protect mice from streptococcal infections.[2] It was later revealed that Prontosil is a prodrug, which is metabolized in the body to its active form, sulfanilamide.[2] This discovery earned Domagk the 1939 Nobel Prize in Physiology or Medicine.
Mechanism of Action: Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[4] As mammals obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial therapy.
Expansion of the Sulfonamide Armamentarium: The initial success of sulfanilamide spurred the synthesis of thousands of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and better safety profiles. This led to the development of clinically important drugs like sulfadiazine, sulfamethoxazole, and the diuretic hydrochlorothiazide. The sulfonamide moiety is also a key feature in drugs for other conditions, including diabetes and inflammatory diseases.[2]
Part 2: The Convergence - Emergence of Quinolone Sulfonamide Hybrids
While the independent histories of quinolines and sulfonamides are rich and well-documented, the deliberate creation of hybrid molecules containing both pharmacophores is a contemporary strategy in drug discovery. The rationale behind this molecular matchmaking is to combine the distinct mechanisms of action of both moieties to create a single agent with enhanced therapeutic properties.
A Modern Approach to Drug Discovery: The concept of hybrid drugs has gained significant traction in recent years as a powerful tool to address complex diseases and the growing challenge of drug resistance. By covalently linking two distinct pharmacophores, it is possible to:
-
Achieve Synergistic or Additive Efficacy: The hybrid molecule can interact with multiple biological targets, leading to a more potent therapeutic effect than the individual components.
-
Overcome Drug Resistance: If a pathogen or cancer cell develops resistance to one pharmacophore, the other may still exert its effect.
-
Improve Pharmacokinetic Properties: The physicochemical properties of the hybrid can be fine-tuned to enhance absorption, distribution, metabolism, and excretion (ADME).
The recent surge in publications on quinoline sulfonamides, with a notable increase in the last decade, suggests that their exploration as hybrid agents is a modern endeavor.
Part 3: Synthesis of Quinolone Sulfonamides - A Technical Overview
The synthesis of quinoline sulfonamides typically involves the formation of a sulfonamide bond between a quinoline derivative and a sulfonyl chloride, or vice versa. The specific synthetic route depends on the desired substitution pattern on both the quinoline and sulfonamide moieties.
General Synthetic Strategies
A common and versatile approach involves the reaction of a substituted aminoquinoline with a sulfonyl chloride. Alternatively, a quinoline sulfonyl chloride can be reacted with a primary or secondary amine.
Diagram of a General Synthetic Workflow:
Caption: General synthetic routes to quinoline sulfonamides.
Experimental Protocol: Synthesis of a Quinoline-Sulfonamide Hybrid
The following is a representative protocol for the synthesis of a quinoline-sulfonamide hybrid, adapted from recent literature.[4] This protocol describes the condensation of an N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate with a substituted benzenesulfonyl chloride.
Step 1: Synthesis of the Aminoquinoline Intermediate
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in ethanol, add p-phenylenediamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reflux the reaction mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate.
Step 2: Formation of the Sulfonamide Bond
-
Dissolve the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add triethylamine (TEA) (2.0 eq) as a base.
-
To this solution, add the desired substituted benzenesulfonyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography to obtain the final quinoline sulfonamide hybrid.
Self-Validating System:
-
TLC Monitoring: At each stage, TLC is used to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.
-
Spectroscopic Characterization: The structure of the final product should be unequivocally confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The presence of characteristic peaks for both the quinoline and sulfonamide moieties validates the successful synthesis. For instance, in 1H NMR, the appearance of a signal for the sulfonamide N-H proton and the characteristic aromatic protons of the quinoline ring system would be expected.
Part 4: Diverse Biological Activities and Mechanisms of Action
Quinolone sulfonamide hybrids have demonstrated a remarkable range of biological activities, with research primarily focused on their potential as antibacterial, anticancer, and antimalarial agents, as well as their role as enzyme inhibitors.
Antibacterial Activity
The combination of a quinoline moiety, known to target DNA gyrase, and a sulfonamide, an inhibitor of folate biosynthesis, presents a compelling dual-action strategy to combat bacterial infections, particularly those caused by resistant strains.
Mechanism of Action: The proposed antibacterial mechanism of many quinoline sulfonamide hybrids involves a dual assault on essential bacterial pathways.
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An In-depth Technical Guide to the Mechanism of Action of 4-(Quinoline-8-sulfonamido)benzoic acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Therapeutic Potential of a Quinoline-Sulfonamide Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] When coupled with a sulfonamide moiety, this scaffold has given rise to a class of compounds with significant therapeutic promise. This guide focuses on a specific member of this class, 4-(Quinoline-8-sulfonamido)benzoic acid, providing a detailed exploration of its putative mechanism of action, grounded in the established activities of structurally related quinoline-8-sulfonamide derivatives. While direct studies on this specific molecule are limited, a wealth of data on its analogs allows us to construct a robust hypothesis centered on the modulation of a key metabolic enzyme, Pyruvate Kinase M2 (PKM2).
This document is designed to be a practical resource for researchers, offering not only a comprehensive overview of the proposed signaling pathways but also detailed, field-proven experimental protocols to validate these mechanisms in a laboratory setting.
Part 1: The Primary Hypothesis - Targeting Cancer Metabolism through Pyruvate Kinase M2 (PKM2) Inhibition
The Central Role of PKM2 in Tumorigenesis
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate Kinase M2 (PKM2) is a key player in this metabolic shift.[4][5] Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating and cancer cells.[4][5] It can exist in two interconvertible states: a highly active tetramer and a less active dimer. The dimeric form of PKM2 is less efficient at converting phosphoenolpyruvate (PEP) to pyruvate, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis and the serine synthesis pathway for amino acid production. Therefore, PKM2 is considered a critical regulator of cancer cell metabolism and a promising target for therapeutic intervention.[4]
Quinoline-8-Sulfonamides as PKM2 Modulators
Several studies have identified quinoline-8-sulfonamide derivatives as potent modulators of PKM2.[1][6] These compounds are hypothesized to bind to and inhibit the activity of PKM2, thereby disrupting the metabolic advantages it confers upon cancer cells. By forcing a less active conformation of PKM2, these inhibitors can reduce the production of lactate and redirect metabolic flux away from anabolic pathways, ultimately leading to energy stress, cell cycle arrest, and apoptosis.[6][7]
The proposed mechanism suggests that the quinoline moiety of these compounds interacts with the protein's active site, while the sulfonamide group forms crucial hydrogen bonds that stabilize the inhibitor-enzyme complex.[1]
Predicted Cellular Consequences of PKM2 Inhibition by this compound
Based on the established effects of related compounds, inhibition of PKM2 by this compound is predicted to induce a cascade of cellular events:
-
Metabolic Reprogramming: A decrease in lactate production and an increase in oxygen consumption as the cell shifts from aerobic glycolysis towards oxidative phosphorylation.[7]
-
Induction of Apoptosis: Depletion of biosynthetic precursors and cellular energy can trigger programmed cell death.[8]
-
Anti-proliferative Effects: A reduction in the building blocks necessary for cell division will lead to an inhibition of cancer cell growth.[1][9]
The following diagram illustrates the proposed signaling pathway:
Caption: Experimental workflow for validating the mechanism of action.
Protocol 1: In Vitro PKM2 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PKM2.
Methodology:
-
Reagents and Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the compound dilutions, followed by the PKM2 enzyme. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate mixture containing PEP, ADP, LDH, and NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the IC50 value of the compound.
-
Expected Outcome: A dose-dependent inhibition of PKM2 activity, yielding an IC50 value that quantifies the compound's potency.
Protocol 2: Cellular Proliferation and Viability Assays
Objective: To assess the anti-proliferative and cytotoxic effects of this compound on cancer cell lines known to express high levels of PKM2 (e.g., A549 lung cancer, MDA-MB-231 breast cancer). [1] Methodology (WST-1 Assay):
-
Cell Culture: Culture A549 or MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | Treatment Duration (h) | GI50 (µM) |
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 |
Protocol 3: Cellular Metabolic Analysis
Objective: To measure the impact of this compound on cellular glycolysis and mitochondrial respiration.
Methodology (Seahorse XF Glycolysis Stress Test):
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with the compound at a predetermined effective concentration (e.g., near the GI50) for a specified duration.
-
Assay Procedure:
-
Measure the basal extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to determine key parameters of glycolytic function.
-
-
Data Analysis: Analyze the changes in ECAR to assess the effect of the compound on glycolysis, glycolytic capacity, and glycolytic reserve.
Expected Outcome: A significant reduction in the extracellular acidification rate, indicating inhibition of glycolysis, consistent with PKM2 inhibition.
Conclusion and Future Directions
The available evidence strongly suggests that this compound likely exerts its biological effects through the modulation of pyruvate kinase M2. This mechanism offers a compelling rationale for its potential as an anticancer agent. The experimental protocols detailed in this guide provide a clear path for validating this hypothesis and further characterizing the compound's cellular and biochemical activities.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Combination therapy studies: Investigating the synergistic effects of this compound with other anticancer agents.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can effectively advance our understanding of this compound and pave the way for its potential clinical development.
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Center for Biotechnology Information. [Link]
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Introduction: Bridging the Gap Between Chemical Structure and Biological Function
An In-Depth Technical Guide to the In Silico Prediction of 4-(Quinoline-8-sulfonamido)benzoic acid
In the landscape of modern drug discovery, the ability to predict a molecule's behavior before its synthesis is a cornerstone of efficient and cost-effective research. The global in silico drug discovery market is a testament to this shift, projected to grow significantly as computational power and predictive algorithms become more sophisticated.[1] In silico techniques, which involve computer-based modeling and simulation, allow researchers to rapidly assess a compound's potential efficacy and safety, thereby prioritizing resources for the most promising candidates.[2]
This guide focuses on a specific molecule of interest: This compound . This compound belongs to the quinoline family, a class of heterocyclic scaffolds renowned for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The presence of a sulfonamide group further suggests potential interactions with various biological targets, as this functional group is a key feature in many established drugs.[5]
The objective of this whitepaper is to provide a comprehensive, step-by-step workflow for the in silico characterization of this compound. We will move from foundational physicochemical and drug-likeness assessments to a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and conclude with predictive target identification and molecular docking. This guide is designed for researchers, scientists, and drug development professionals, offering not just the methodology but the critical reasoning behind each predictive step.
| Compound Identifier | Value |
| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid[7] |
| CAS Number | 116834-64-1[8] |
| Molecular Formula | C₁₆H₁₂N₂O₄S[7] |
| Molecular Weight | 328.34 g/mol [8] |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2[7] |
Part 1: Foundational Analysis - Physicochemical Properties and Drug-Likeness
Expertise & Rationale: Before committing resources to complex simulations, we must first determine if the molecule possesses fundamental properties consistent with a viable drug candidate. This initial screening, often guided by principles like Lipinski's Rule of Five, helps to flag compounds that are likely to have poor absorption or permeation. It is a critical first-pass filter in any drug discovery pipeline.
Predicted Physicochemical Properties: The following table summarizes the key computed descriptors for this compound, which are essential for evaluating its drug-likeness.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 328.34 g/mol [8] | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water Partition Coeff.) | 1.3[7] | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2[7] | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 6[7] | ≤ 10 | Yes |
| Molar Refractivity | 84.5 cm³ | 40 - 130 | Yes |
| Topological Polar Surface Area (TPSA) | 105 Ų[7] | ≤ 140 Ų | Yes |
Interpretation: The analysis indicates that this compound fully complies with Lipinski's Rule of Five and exhibits a TPSA within the acceptable range for good oral bioavailability. These results provide a strong initial validation to proceed with more detailed in silico analysis.
Experimental Protocol: Calculating Physicochemical Descriptors
-
Obtain Compound Structure: Secure the 2D structure of the molecule in a computer-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or an SDF file.
-
Select a Calculation Tool: Utilize a validated cheminformatics platform or software package. Widely used examples include ChemDraw, RDKit, or web-based servers like SwissADME.
-
Input Structure: Provide the SMILES string or upload the structure file to the selected tool.
-
Execute Calculation: Run the physicochemical property calculation module. These tools employ established algorithms to compute descriptors based on the molecule's topology and atomic composition.
-
Data Collation and Analysis: Tabulate the output data as shown above. Compare the results against established drug-likeness rules (e.g., Lipinski, Ghose, Veber) to assess the compound's potential as an oral drug candidate.
Caption: A structured workflow for in silico ADMET prediction.
Part 3: Target Identification and Molecular Docking
Expertise & Rationale: While ADMET profiling tells us about the compound's journey through the body, molecular docking predicts its interaction at the destination. [9]This structure-based method simulates the binding of a small molecule (ligand) to the active site of a protein target, providing crucial insights into the potential mechanism of action and binding affinity. Given that quinoline sulfonamides have been shown to inhibit enzymes like carbonic anhydrases and caspases, we can select a relevant protein target to explore this interaction computationally. [3][6] For this guide, we will use Carbonic Anhydrase II (PDB ID: 2CBA) as a representative target, based on the known activity of related sulfonamides.
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Generate a 3D conformation of this compound. This can be done using tools like Open Babel or the graphical user interface of docking software.
-
Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. This step is critical for accurately simulating the ligand's flexibility.
-
-
Target Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we use PDB ID: 2CBA.
-
Prepare the protein for docking using software like AutoDock Tools or UCSF Chimera. [10]This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Binding Site Definition (Grid Box Generation):
-
Define the three-dimensional space where the docking algorithm will search for binding poses. This "grid box" should encompass the known active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or through pocket prediction algorithms.
-
-
Running the Docking Simulation:
-
Use a validated docking program such as AutoDock Vina. [11]The software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
The program calculates a scoring function for each pose to estimate the binding affinity (typically in kcal/mol). Lower, more negative scores indicate a more favorable predicted binding interaction.
-
-
Analysis of Results:
-
Examine the predicted binding affinity scores. The top-ranked poses (lowest energy) are of primary interest.
-
Visualize the predicted binding poses using a molecular graphics program like PyMOL or UCSF Chimera. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. This structural analysis provides a hypothesis for the molecule's mechanism of action. [12]
-
Caption: A step-by-step workflow for protein-ligand docking.
Conclusion: A Synthesized In Silico Profile
This technical guide has outlined a systematic and scientifically grounded approach to the in silico prediction of this compound. By integrating foundational drug-likeness assessment, comprehensive ADMET profiling, and structure-based molecular docking, we can construct a detailed candidate profile before any wet-lab experimentation.
Final Assessment: Based on our multi-faceted in silico analysis, this compound presents as a promising scaffold. It exhibits excellent drug-like properties and is predicted to have high intestinal absorption. However, the analysis also raises several critical flags that demand experimental validation:
-
Metabolic Interaction Risk: Predicted inhibition of CYP2C9 and CYP2D6 suggests a potential for drug-drug interactions.
-
Toxicity Concerns: The predictions for weak hERG inhibition and potential hepatotoxicity are significant safety concerns that must be prioritized for in vitro assessment.
The molecular docking simulation provides a plausible hypothesis for its mechanism of action via inhibition of enzymes like carbonic anhydrase, which can be directly tested experimentally. This complete in silico dossier enables researchers to make an informed, data-driven decision on whether to advance this compound, how to modify its structure to mitigate risks, and which specific in vitro assays are necessary for validation.
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An In-depth Technical Guide to 4-(Quinoline-8-sulfonamido)benzoic acid and its Analogs: From Synthesis to Therapeutic Potential
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide framework offers a versatile platform for designing novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a specific member of this class, 4-(quinoline-8-sulfonamido)benzoic acid, and its analogs. We will delve into their synthesis, explore their significant anticancer and antibacterial activities, elucidate their mechanisms of action through key signaling pathways, and dissect their structure-activity relationships. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically proceeds through the reaction of a quinoline-8-sulfonyl chloride intermediate with an appropriate aniline derivative. This robust and versatile approach allows for the generation of a diverse library of compounds with various substitution patterns.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the formation of the key quinoline-8-sulfonyl chloride intermediate, followed by its condensation with an aminobenzoic acid or its analog.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can be adapted for the preparation of its analogs by substituting 4-aminobenzoic acid with other anilines.
Step 1: Synthesis of Quinoline-8-sulfonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline (1 equivalent) to an excess of chlorosulfonic acid (3-5 equivalents) dropwise at 0°C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The precipitated quinoline-8-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) and 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetone and water.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heating (40-60°C) for 4-12 hours. The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Activities and Therapeutic Potential
Quinoline-8-sulfonamide derivatives have demonstrated significant potential as both anticancer and antibacterial agents, with their biological activity being intricately linked to their chemical structure.
Anticancer Activity
A growing body of evidence highlights the potent cytotoxic effects of this compound analogs against a variety of human cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline-8-sulfonamide analogs against different cancer cell lines.
| Compound ID | R Group (Substitution on Benzoic Acid) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | A549 (Lung) | 496 | [3] |
| 1 | H | C32 (Melanoma) | 520 | [3] |
| 1 | H | MDA-MB-231 (Breast) | 609 | [3] |
| 2 | 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | HCT-116 (Colon) | 4 - 43 | [3] |
| 3 | 8-hydroxyquinoline-5-sulfonamide derivative | C-32 (Melanoma) | Varies | [4] |
| 3 | 8-hydroxyquinoline-5-sulfonamide derivative | MDA-MB-231 (Breast) | Varies | [4] |
| 3 | 8-hydroxyquinoline-5-sulfonamide derivative | A549 (Lung) | Varies | [4] |
Mechanism of Anticancer Action
The anticancer properties of these compounds are attributed to their ability to modulate key enzymes involved in cancer cell metabolism and survival.
1. Inhibition of Pyruvate Kinase M2 (PKM2)
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is overexpressed in many cancer types and plays a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis.[5][6] Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2.[7][8] By inhibiting PKM2, these compounds disrupt the metabolic reprogramming of cancer cells, leading to a reduction in the production of ATP and essential biosynthetic precursors, ultimately inducing cell cycle arrest and apoptosis.[7][9]
Caption: Signaling pathway of PKM2 inhibition by quinoline-8-sulfonamides.
2. Inhibition of Carbonic Anhydrase IX (CA IX)
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[10] It plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and a proton, thereby contributing to an acidic tumor microenvironment which promotes tumor invasion and metastasis.[10] Certain quinoline-based sulfonamides have been shown to be potent inhibitors of CA IX.[10][11][12] Inhibition of CA IX disrupts the pH regulation in cancer cells, leading to intracellular acidification and the induction of apoptosis.[13]
Caption: Downstream effects of Carbonic Anhydrase IX inhibition.
Antibacterial Activity
In addition to their anticancer properties, quinoline-sulfonamide hybrids have emerged as a promising class of antibacterial agents, particularly in the face of growing antimicrobial resistance.[2]
Quantitative Data on Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-sulfonamide analogs against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| QS-3 | P. aeruginosa | 64 | [2] |
| QS-3 | E. faecalis | 128 | [2] |
| QS-3 | E. coli | 128 | [2] |
| QBSC 4d | S. aureus ATCC25923 | ~0.00019 | [14][15] |
| QBSC 4d | E. coli ATCC25922 | ~0.00609 | [14][15] |
Mechanism of Antibacterial Action
The antibacterial mechanism of quinoline-sulfonamides is often multifactorial. The quinoline core is known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[16] The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The synergistic combination of these two pharmacophores in a single molecule can lead to potent antibacterial activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the quinoline and the benzoic acid rings.
-
Substituents on the Quinoline Ring: The presence of a hydroxyl group at the 8-position of the quinoline ring has been shown to be crucial for the anticancer and antibacterial activities of some analogs.[4]
-
Substitution on the Benzoic Acid Ring: The position of the sulfonamide linkage on the benzoic acid ring (ortho, meta, or para) significantly influences the inhibitory activity against carbonic anhydrase isoforms. Para-substituted derivatives have generally shown the best inhibitory profiles against the cancer-related CA IX and CA XII isoforms.[10][12]
-
The Sulfonamide Linker: The sulfonamide linker itself is critical for the activity of these compounds, likely due to its ability to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[1][17]
Experimental Protocols
To facilitate further research, this section provides a standardized protocol for evaluating the cytotoxic activity of quinoline-sulfonamide derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer and antibacterial agents. Their multifaceted mechanisms of action, targeting key enzymes in cancer metabolism and bacterial survival, make them attractive candidates for further investigation. Future research should focus on the synthesis of new analogs with improved potency and selectivity, as well as in-depth preclinical and clinical studies to evaluate their therapeutic efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for addressing the pressing challenges in oncology and infectious diseases.
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Frkic, R. L., et al. (2017). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(11), 4584-4593. [Link]
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Methodological & Application
Application Notes & Protocols: Characterizing Enzyme Inhibition with 4-(Quinoline-8-sulfonamido)benzoic acid
Introduction: The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its potent and often selective inhibition of various enzyme classes. 4-(Quinoline-8-sulfonamido)benzoic acid, in particular, combines the quinoline core with a sulfonamide group—a well-established zinc-binding moiety—making it a compelling candidate for investigating metalloenzymes such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[1][2][3] Furthermore, derivatives of this structural class have shown activity as modulators of key metabolic enzymes like Pyruvate Kinase M2 (PKM2).[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in enzyme inhibition assays. We move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: Foundational Principles
The Inhibitor: this compound
Before designing an assay, understanding the inhibitor's properties is crucial.
-
Structure and Properties: this compound is an organic compound with the molecular formula C₁₆H₁₂N₂O₄S.[6] Its structure features a quinoline ring system linked via a sulfonamide bridge to a benzoic acid moiety. The sulfonamide group is critical; it often acts as a chelating group for metal ions, particularly the Zn²⁺ cofactor found in the active site of metalloenzymes.[1][2][7]
-
Solubility: The compound is typically a white to off-white powder. Like many small organic molecules, it has limited aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is critical to maintain a consistent and low final DMSO concentration (typically ≤1-2% in biochemical assays) across all experiments to avoid solvent-mediated interference.[8]
The Target: Understanding Enzyme Inhibition Mechanisms
Enzyme inhibition assays aim to determine not only if a compound inhibits an enzyme but also how. The mechanism of inhibition dictates how the inhibitor's potency is affected by substrate concentration and provides insight into its binding mode.
There are three primary modes of reversible inhibition:
-
Competitive Inhibition: The inhibitor resembles the substrate and binds directly to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. Kₘ appears to increase, while Vₘₐₓ remains unchanged.[9][10][11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. Vₘₐₓ is lowered, but Kₘ remains unchanged.[9][10][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. Both Vₘₐₓ and Kₘ are lowered.[10][13]
Section 2: Experimental Design & Protocols
Initial Screening & IC₅₀ Determination
The first objective is to determine if this compound inhibits the target enzyme and to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Choosing an Assay Method:
The choice of assay depends on the enzyme and available resources.
-
Fluorometric Assays: These are highly sensitive and ideal for high-throughput screening (HTS).[14][15] They rely on a substrate that becomes fluorescent upon enzymatic conversion, or vice-versa.[16]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful, label-free technique that directly measures the heat released or absorbed during the enzymatic reaction.[17] It provides an instantaneous readout of enzyme velocity and can characterize inhibition without the need for artificial substrates.[18][19][20]
Protocol 1: IC₅₀ Determination using a Fluorescence-Based Assay
This protocol provides a general framework. Specific concentrations and incubation times must be optimized for each enzyme system.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).
- Enzyme Stock: Prepare a concentrated enzyme solution in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the instrument.
- Substrate Stock: Prepare a concentrated solution of the fluorogenic substrate in assay buffer or DMSO. The final concentration is typically set at or near the Michaelis constant (Kₘ) for IC₅₀ determination.[13]
- Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions) in a separate plate. This will be the source plate for the assay.
2. Assay Plate Setup (96-well format):
- Blank Wells (No Enzyme): Add assay buffer and substrate. This measures background signal.
- Negative Control (100% Activity): Add enzyme, assay buffer with the same final DMSO concentration as the test wells, and substrate.
- Test Wells: Add enzyme, and the desired volume of inhibitor from the serial dilution plate.
- Positive Control: If available, include a known inhibitor of the enzyme.
3. Experimental Procedure: a. To the appropriate wells of a microplate, add the assay buffer and the inhibitor dilutions (or DMSO vehicle for controls). b. Add the enzyme solution to all wells except the "Blank" wells. c. Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Initiate the reaction by adding the substrate solution to all wells. e. Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (kinetic mode) or read at a single endpoint after a fixed incubation time (e.g., 60 minutes).[21]
4. Data Analysis: a. Subtract the background signal (Blank wells) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl)) c. Plot % Inhibition versus the log₁₀ of the inhibitor concentration.[8] d. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[22][23]
| Parameter | Description |
| Top Plateau | Maximum % Inhibition (should be near 100%) |
| Bottom Plateau | Minimum % Inhibition (should be near 0%) |
| LogIC₅₀ | The log of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. |
| Table 1: Parameters from a Four-Parameter Logistic Fit for IC₅₀ Determination. |
Mechanism of Action (MoA) Studies
Once IC₅₀ is established, the next step is to determine the mechanism of inhibition. This is achieved by measuring enzyme kinetics at various fixed inhibitor concentrations while varying the substrate concentration.
Protocol 2: Determining Inhibition Mechanism
1. Experimental Design:
- Set up multiple parallel experiments. Each experiment will have a fixed concentration of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
- Within each experiment, vary the substrate concentration over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).
- Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
2. Data Analysis & Interpretation:
- For each inhibitor concentration, plot the initial velocity (V₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
- To visualize the data and diagnose the inhibition mechanism, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]) is traditionally used.[10][11]
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis.[10] |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis.[12] |
| Uncompetitive | Decreases | Decreases | Lines are parallel.[10] |
| Table 2: Summary of Kinetic Effects for Different Inhibition Types. |
// Axes node [shape=none, fontcolor="#202124"]; X1 [label="1/[S]", pos="4,-0.5!"]; Y1 [label="1/V₀", pos="-0.5,3.5!"]; X2 [label="1/[S]", pos="4,-0.5!"]; Y2 [label="1/V₀", pos="-0.5,3.5!"]; X3 [label="1/[S]", pos="4,-0.5!"]; Y3 [label="1/V₀", pos="-0.5,3.5!"]; } endsnippet Caption: Idealized Lineweaver-Burk plots for different inhibition types.
Section 3: Example Application Data
The quinoline-based sulfonamide scaffold has been extensively studied as an inhibitor of human Carbonic Anhydrase (hCA) isoforms. These zinc-metalloenzymes are important therapeutic targets. The data below, synthesized from published literature, illustrates the typical potency range for this class of compounds against various hCA isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Quinoline-based sulfonamides | hCA I (cytosolic) | 55.4 nM - 9.09 µM | [1][7] |
| Quinoline-based sulfonamides | hCA II (cytosolic) | 83.3 nM - 3.59 µM | [1][7] |
| Para-sulfonamide derivatives | hCA IX (tumor-associated) | 5.5 nM - 25.8 nM | [1] |
| Para-sulfonamide derivatives | hCA XII (tumor-associated) | 8.7 nM - 13.2 nM | [1] |
| Table 3: Reported Inhibitory Activity of Quinoline Sulfonamides against Human Carbonic Anhydrase Isoforms. |
Causality: The potent, low nanomolar inhibition observed against tumor-associated isoforms hCA IX and XII by certain derivatives highlights the potential for developing selective anticancer agents from this scaffold.[1] The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site, anchoring the inhibitor and driving its potent activity.[7]
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Application Notes: Protocol for the Dissolution of 4-(Quinoline-8-sulfonamido)benzoic acid
Introduction
4-(Quinoline-8-sulfonamido)benzoic acid is a key pharmaceutical intermediate in the synthesis of Mitapivat, an allosteric activator of pyruvate kinase used in the treatment of hemolytic anemia.[1] The compound's unique structure, incorporating a quinoline ring, a sulfonamide linkage, and a benzoic acid moiety, presents specific challenges and opportunities for its dissolution.[2] Proper solubilization is a critical first step for a wide range of applications, including reaction chemistry, biological assays, formulation development, and quality control analysis. This document provides a comprehensive guide with detailed protocols for the effective dissolution of this compound, grounded in its physicochemical properties, to ensure experimental success and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate dissolution strategy. The molecule's characteristics are summarized below.
| Property | Value / Observation | Source |
| Molecular Formula | C₁₆H₁₂N₂O₄S | [3][4] |
| Molecular Weight | 328.34 g/mol | [3][4][5] |
| Appearance | White to off-white powder or crystals | [6] |
| Predicted pKa | 4.00 ± 0.10 (due to carboxylic acid) | [4] |
| Predicted Boiling Point | 585.1 ± 56.0 °C | [4] |
| Melting Point | 260-269 °C | [4] |
| General Solubility | The quinoline moiety suggests some solubility in organic solvents, while the benzoic acid group confers pH-dependent aqueous solubility.[2][7][8][9] | N/A |
Dissolution Strategy: A Tale of Two Moieties
The dissolution behavior of this compound is governed by its bifunctional nature:
-
The Aromatic Core (Quinoline & Benzene Rings): These large, nonpolar structures favor dissolution in organic solvents.
-
The Acidic Group (Benzoic Acid): The carboxylic acid group (-COOH) is ionizable. In its protonated form (at low pH), it is less polar and contributes to poor aqueous solubility. However, in its deprotonated, carboxylate form (-COO⁻) at basic pH, its polarity and aqueous solubility are significantly enhanced.[7]
Therefore, two primary strategies can be employed for its dissolution: leveraging organic solvents or manipulating the pH in an aqueous system.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Experimental Protocols
Protocol 1: Dissolution in an Aprotic Polar Solvent (DMSO)
This protocol is recommended for applications requiring an organic solvent system, such as organic reactions, NMR analysis, or for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds.[10][11]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or block (optional, set to 30-40°C)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration. It is advisable to start by adding a smaller portion of the solvent, for instance, 70-80% of the total volume.
-
Initial Mixing: Cap the vial securely and vortex the mixture at room temperature for 1-2 minutes.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, gentle warming can be applied. Place the vial in a warming bath set to 30-40°C for 5-10 minutes. Caution: Do not overheat, as this may risk compound degradation.
-
Final Mixing: After warming, remove the vial and vortex again for 1-2 minutes until the solution is clear and homogenous.
-
Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final desired volume and concentration. Vortex briefly to ensure homogeneity.
-
Storage: Store the resulting stock solution as per stability guidelines, typically sealed and protected from light at room temperature or refrigerated.[6]
Protocol 2: pH-Mediated Dissolution in an Aqueous Base
This protocol is ideal for preparing aqueous solutions for biological assays, cell culture experiments, or certain formulation studies. It leverages the acidic nature of the benzoic acid moiety, which becomes highly soluble in basic conditions.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or appropriate buffer (e.g., PBS)
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a beaker or flask.
-
Initial Suspension: Add a portion of the deionized water or buffer (approximately 80% of the final volume) to the compound. The compound will likely form a suspension.
-
Basification: While stirring the suspension, add 1 M NaOH dropwise. Monitor the mixture closely. As the pH increases, the carboxylic acid group will deprotonate, and the compound will begin to dissolve.
-
pH Monitoring: Continue adding NaOH until the solid has completely dissolved and the solution is clear. Check the pH to ensure it is in the desired range for your application (typically pH 8-9 is sufficient for dissolution).[12]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining deionized water or buffer to reach the final volume.
-
Final pH Check: Measure the final pH of the solution and adjust if necessary using dilute NaOH or HCl. Note: Re-acidification of the solution may cause the compound to precipitate out.
-
Filtration (Optional): For sterile applications, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with aqueous solutions.
Caption: Comparative workflow for the two primary dissolution protocols.
Troubleshooting and Considerations
-
Precipitation in Aqueous Solutions: If the pH of the aqueous solution drops, the compound may precipitate. Ensure the final buffer system is sufficiently strong to maintain the required basic pH.
-
DMSO in Biological Assays: When using Protocol 1 to prepare stock solutions for biological assays, be mindful of the final DMSO concentration in the assay medium, as high concentrations can be toxic to cells.[10] It is standard practice to keep the final DMSO concentration below 0.5% or 1%.
-
Compound Purity: The purity of the compound can affect its solubility. Ensure you are using a high-purity grade for consistent results.[6]
-
Safety: this compound may cause skin, eye, and respiratory irritation.[3][4] Always handle the compound in a well-ventilated area and wear appropriate PPE. DMSO can facilitate the absorption of other chemicals through the skin.[11]
References
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- International Journal for Multidisciplinary Research. (2025).
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]
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- BenchChem. (n.d.). Application Notes and Protocols: Solubility of Changnanic Acid in DMSO and Other Organic Solvents.
- Arshad, S., et al. (2013). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086.
- BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
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Apicule. (n.d.). This compound (CAS No: 116834641) API Intermediate Manufacturers. Retrieved from [Link]
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Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
- Zhang, Y., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1044–1048.
-
Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
- Khan, A., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic & Medicinal Chemistry, 26(15), 4449-4457.
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
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"4-(Quinoline-8-sulfonamido)benzoic acid as a carbonic anhydrase inhibitor"
An In-Depth Guide to 4-(Quinoline-8-sulfonamido)benzoic acid as a Carbonic Anhydrase Inhibitor: Applications and Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization and application of this compound as a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This guide moves beyond simple instructions to explain the scientific rationale behind the protocols, ensuring robust and reproducible results.
Scientific Foundation: Targeting Carbonic Anhydrase with Sulfonamides
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte balance, and biosynthesis.[1][3]
In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[4] The overexpression or aberrant activity of specific isoforms is linked to a range of pathologies, making them high-value therapeutic targets.[1] For instance:
-
hCA II in the ciliary body of the eye is a target for glaucoma treatment.[5]
-
hCA IX and XII are transmembrane isoforms overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[1][6][7]
-
Other isoforms are implicated in epilepsy, altitude sickness, and neurological disorders.[5]
The primary class of CA inhibitors (CAIs) is the sulfonamides (R-SO₂NH₂). Their mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and blocking the enzyme's catalytic activity.[8][9]
This compound belongs to this class, incorporating a quinoline scaffold, which is known to confer potent inhibitory activity against various CA isoforms.[10][11] The benzoic acid moiety acts as a "tail," which can be exploited to form additional interactions with amino acid residues at the entrance of the active site, potentially enhancing both potency and isoform selectivity.[10][12]
Caption: General mechanism of sulfonamide binding to the carbonic anhydrase active site.
Synthesis Protocol: this compound
The synthesis of the title compound is achieved through a standard nucleophilic substitution reaction, forming a stable sulfonamide linkage. This protocol is based on established methodologies for the synthesis of related quinoline sulfonamides.[10]
Causality: The core of this synthesis is the reaction between an electrophilic sulfonyl chloride and a nucleophilic amine. 8-Quinolinesulfonyl chloride provides the reactive electrophile, while the amino group of 4-aminobenzoic acid acts as the nucleophile. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous pyridine (10-15 mL per gram of amine).
-
Reaction Setup: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Add 8-quinolinesulfonyl chloride (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. Rationale: Slow, cooled addition prevents potential side reactions and ensures controlled reaction kinetics.
-
Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and 2N HCl. A precipitate should form. Rationale: Acidification protonates the pyridine, making it water-soluble, and precipitates the water-insoluble product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove any remaining pyridine hydrochloride salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Final Product Handling: Dry the purified crystals under vacuum at 40-50°C. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
In Vitro Efficacy: Carbonic Anhydrase Inhibition Assay Protocol
The most common and reliable method for assessing the inhibitory potency of a compound against CA is a spectrophotometric assay that measures the enzyme's esterase activity.[3][13] This protocol is optimized for a 96-well plate format, making it suitable for determining IC₅₀ values and for higher-throughput screening.
Principle of the Assay: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow product that absorbs light at 400-405 nm.[3] In the presence of an inhibitor like this compound, the rate of this reaction decreases. The extent of this decrease is directly proportional to the inhibitor's concentration and potency.
Caption: Experimental workflow for the in vitro CA inhibition assay.
Materials and Reagents:
-
CA Enzyme: Purified human CA isoform (e.g., hCA I, II, IV, or IX).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Substrate (p-NPA) Stock: 3 mM p-NPA in DMSO or acetonitrile (prepare fresh).[3]
-
Test Inhibitor: this compound, prepared as a 10 mM stock in DMSO, with serial dilutions.
-
Positive Control: Acetazolamide (a clinically used CAI), prepared similarly to the test inhibitor.[13]
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.
Step-by-Step Protocol:
-
Plate Layout (perform all in triplicate):
-
Blank Wells (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity Wells (100% Activity Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution.
-
-
Enzyme Addition: Add 20 µL of a working solution of the CA enzyme to all wells except the Blank wells.
-
Pre-incubation (Self-Validating Step): Incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of potency.[3]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock solution to all wells, including the blanks.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.[3]
Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Correct for Background: Subtract the rate of the blank wells (non-enzymatic hydrolysis of p-NPA) from all other rates.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Interpreting Inhibition Potency
Summarizing inhibition data in a clear, tabular format is essential for comparing the potency and selectivity of the inhibitor across different CA isoforms. The data below are representative values based on published results for similar quinoline-based sulfonamides and serve as an example of expected outcomes.[10][14]
| Isoform | Function / Relevance | Representative IC₅₀ (nM) for this compound | Representative IC₅₀ (nM) for Acetazolamide (Control) |
| hCA I | Cytosolic; abundant in red blood cells | 75 | 250 |
| hCA II | Cytosolic; ubiquitous, glaucoma target | 25 | 12 |
| hCA IV | Membrane-bound; kidney, eye | 550 | 74 |
| hCA IX | Transmembrane; tumor-associated | 45 | 25 |
These are hypothetical values for illustrative purposes.
Interpretation: The data suggest that the compound is a potent inhibitor of several isoforms, with particular strength against the cytosolic hCA II and the tumor-associated hCA IX. Its selectivity can be assessed by comparing IC₅₀ values; for example, it is more selective for hCA I over hCA IV.
Advanced Characterization: Confirming Mechanism and Cellular Activity
While the in vitro assay is the gold standard for initial potency assessment, further studies are crucial for drug development.
-
X-Ray Crystallography: Co-crystallizing the inhibitor with a target CA isoform (hCA II is often used as a model) provides definitive, atomic-level proof of the binding mode.[15][16] The resulting structure should confirm the coordination of the sulfonamide nitrogen to the Zn²⁺ ion and reveal key hydrogen bonds, often with residues like Thr199 and Glu106, as well as hydrophobic interactions within the active site cavity.[17] This structural information is invaluable for guiding structure-activity relationship (SAR) studies and designing next-generation inhibitors with improved potency and selectivity.[17]
-
Cell-Based Assays: It is critical to validate that the inhibitor is effective in a physiological context. Cell-based assays can assess the compound's ability to cross cell membranes and engage its target intracellularly. Techniques such as electrical impedance spectroscopy can be used to monitor the real-time effects of CA inhibitors on cancer cell lines, particularly under hypoxic conditions where hCA IX is upregulated.[6] Furthermore, in-cell NMR can directly observe the binding of the drug to the target enzyme inside living human cells.[4]
References
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Kennedy, S., McCann, M., & O'Neill, P. M. (2010). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmacy and Pharmacology, 62(1), 35-43. [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
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Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-12. [Link]
-
Hoadley, K., & Lesser, M. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [Link]
-
Abdel-Halim, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014-1025. [Link]
-
Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(22), 5463. [Link]
-
Khan, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 2178953. [Link]
-
Eldehna, W. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
-
Wikipedia. Carbonic anhydrase inhibitor. [Link]
-
Bua, S., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Journal of Medicinal Chemistry, 63(17), 9114-9122. [Link]
-
The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. [Link]
-
Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177. [Link]
-
Rahman, M. M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(2), 1642. [Link]
-
PubChem. This compound. [Link]
-
Bozdag, M., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(7), 1735. [Link]
-
De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 472-478. [Link]
-
Di Fiore, A., et al. (2010). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Journal of Medicinal Chemistry, 53(1), 478-484. [Link]
-
Genis, C., & Sippel, K. H. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(1), 220. [Link]
-
Bua, S., et al. (2012). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry, 20(1), 233-247. [Link]
-
Bozdag, M., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(7), 1735. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
Bioorganic Chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]
- Google Patents.
-
Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(7), 837-840. [Link]
-
CaseMed Minute. (2015). Carbonic Anhydrase Inhibitors. YouTube. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20659-20680. [Link]
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Application Notes and Protocols for Experimental Design with 4-(Quinoline-8-sulfonamido)benzoic acid
These comprehensive application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals interested in the experimental design and evaluation of 4-(Quinoline-8-sulfonamido)benzoic acid. This document offers a framework for the synthesis, characterization, and biological assessment of this compound, with a focus on its potential as an enzyme inhibitor in cancer research.
Introduction: The Therapeutic Potential of Quinoline-Sulfonamide Scaffolds
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Similarly, the sulfonamide functional group is a key component in a multitude of clinically approved drugs. The combination of these two pharmacophores in the form of quinoline-sulfonamides has generated significant interest in drug discovery, with derivatives showing promise as inhibitors of various enzymes.[3][4]
This compound, with its distinct structural features, presents an intriguing candidate for investigation. The quinoline-8-sulfonamide moiety has been specifically implicated in the modulation of key enzymes involved in cancer metabolism, such as Pyruvate Kinase M2 (PKM2).[5][6] This document outlines a systematic approach to exploring the therapeutic potential of this compound, from its initial synthesis to its evaluation in preclinical models.
Section 1: Synthesis and Characterization
A reliable and well-characterized supply of the test compound is fundamental to any experimental study. This section provides a representative protocol for the synthesis of this compound and outlines the necessary characterization steps.
Representative Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid. This is a common method for the formation of sulfonamides.
Materials:
-
Quinoline-8-sulfonyl chloride
-
4-Aminobenzoic acid
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve quinoline-8-sulfonyl chloride (1.0 equivalent) in DCM.
-
Add the quinoline-8-sulfonyl chloride solution dropwise to the 4-aminobenzoic acid solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Physicochemical Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
| Property | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR Spectroscopy | Peaks corresponding to the protons and carbons of the quinoline, sulfonamide, and benzoic acid moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₁₆H₁₂N₂O₄S, MW: 328.34 g/mol ).[7] | |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating a purity of >95%. |
| Appearance | Visual Inspection | A solid powder (color to be determined). |
| Solubility | Solubility Test | Determine solubility in common solvents like DMSO, ethanol, and aqueous buffers. Benzoic acid itself has limited water solubility but is more soluble in organic solvents.[8] DMSO is a common solvent for preparing stock solutions of organic compounds.[9] |
Section 2: In Vitro Enzymatic Assays
Based on the literature for structurally similar compounds, this compound is a promising candidate for inhibiting enzymes involved in cancer metabolism. The following protocols are designed to assess its inhibitory activity against Pyruvate Kinase M2 (PKM2), a key regulator of glycolysis in cancer cells.[5][6]
Pyruvate Kinase M2 (PKM2) Inhibition Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.[10]
Materials:
-
Recombinant human PKM2 enzyme
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Fructose-1,6-bisphosphate (FBP) (as an allosteric activator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Known PKM2 inhibitor (e.g., shikonin) as a positive control
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Protocol Workflow:
Caption: Workflow for the PKM2 enzymatic inhibition assay.
Detailed Steps:
-
Prepare a stock solution of this compound in 100% DMSO. Prepare serial dilutions in DMSO.
-
Prepare the reaction mixture in the assay buffer containing LDH, NADH, and ADP.
-
To each well of a 96-well plate , add the reaction mixture.
-
Add 1 µL of the compound dilutions (or DMSO as a vehicle control) to the respective wells.
-
Add the PKM2 enzyme to all wells except the blank.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding PEP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Example Data for a Structurally Similar Quinoline-Sulfonamide Derivative:
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 9a (a quinoline-8-sulfonamide derivative) | Cytotoxicity against A549 cells | 223.1 | [5] |
Section 3: Cell-Based Assays
Cell-based assays are crucial for evaluating the biological effects of a compound in a more physiologically relevant context.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line known to express PKM2 (e.g., A549 lung cancer cells)
-
Normal cell line (e.g., human dermal fibroblasts) for selectivity assessment
-
Complete cell culture medium
-
This compound
-
Positive control cytotoxic drug (e.g., cisplatin)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the cell viability/cytotoxicity assay.
Detailed Steps:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle (DMSO) and positive controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated cells.
-
Determine the GI₅₀ or IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.
Section 4: Preliminary In Vivo Studies
Should the in vitro and cell-based assays yield promising results, preliminary in vivo studies can be designed to evaluate the compound's efficacy and safety in an animal model.
Xenograft Tumor Model
This model is commonly used to assess the anticancer activity of a compound in a living organism.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Subcutaneous implantation of a human cancer cell line (e.g., A549)
Experimental Design:
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle. A positive control group may be treated with a standard-of-care drug.
-
Monitoring: Monitor tumor size, body weight, and overall health of the mice regularly.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth inhibition in the treated groups to the control group.
-
Assess any signs of toxicity by monitoring body weight changes and clinical observations.
Workflow for In Vivo Efficacy Study:
Caption: General workflow for an in vivo xenograft study.
Section 5: Safety and Handling
This compound should be handled with care in a laboratory setting. According to its GHS classification, it may cause skin irritation, serious eye irritation, and respiratory irritation.[7]
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information.
References
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC. [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing. [Link]
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This compound | C16H12N2O4S | CID 776645. PubChem. [Link]
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (n.d.). PMC. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
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(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). ResearchGate. [Link]
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An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. (2025). PubMed. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (n.d.). PMC. [Link]
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Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (n.d.). PubMed. [Link]
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Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). gaylordchemical.com. [Link]
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Pyruvate kinase M2 assay?. (2017). ResearchGate. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. (2022). Semantic Scholar. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (n.d.). MDPI. [Link]
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Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). biovision.com. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]
- 6-1H-imidazo-quinazolin and quinoline derivatives, new MAO inhibitors and imidazoline receptor ligands. (n.d.).
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
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Attacking Metabolism-Related Enzymes in Cancer: Multi-Mode Investigation of PKM2-Inhibition and Autophagy. (2025). preprints.org. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). PMC. [Link]
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Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment. (2022). PubMed. [Link]
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Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. [Link]
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Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (2022). ResearchGate. [Link]
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Quinolinic acid: an endogenous inhibitor specific for type B monoamine oxidase in human brain synaptosomes. (1987). PubMed. [Link]
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The solubility of benzoic acid in seven solvents.. (n.d.). ResearchGate. [Link]
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Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). NIH. [Link]
-
Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂. (n.d.). PubMed. [Link]
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Impact of Cancer-Associated PKM2 Mutations on Enzyme Activity and Allosteric Regulation: Structural and Functional Insights into Metabolic Reprogramming. (2025). ACS Publications. [Link]
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Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells. (2022). PubMed. [Link]
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Application Notes and Protocols for 4-(Quinoline-8-sulfonamido)benzoic acid in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Quinoline-8-Sulfonamide Scaffold
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1] Within this class, molecules incorporating a sulfonamide moiety have garnered significant interest for their ability to target unique aspects of cancer cell physiology. This guide focuses on 4-(Quinoline-8-sulfonamido)benzoic acid , a representative member of the quinoline-8-sulfonamide family, as a promising candidate for cancer research.
While direct and extensive studies on this compound are emerging, research on its close structural analogs provides a strong rationale for its investigation.[2][3][4] These studies reveal a compelling mechanism of action centered on the metabolic reprogramming of cancer cells, primarily through the modulation of the M2 isoform of Pyruvate Kinase (PKM2).[3][5][6] This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, detailed experimental protocols, and data interpretation frameworks for evaluating this compound and related compounds in cancer cell line models.
Core Mechanism of Action: Targeting Cancer Metabolism via PKM2 Modulation
A hallmark of cancer cells is their altered metabolic state, famously known as the "Warburg Effect," where they exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[7] The M2 isoform of pyruvate kinase (PKM2) is a master regulator of this metabolic switch.[3][5]
PKM2 exists in two conformational states: a highly active tetramer and a less active dimer . In most cancer cells, PKM2 is predominantly in the dimeric state. This enzymatic bottleneck slows the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to the accumulation of upstream glycolytic intermediates. These intermediates are then diverted into crucial biosynthetic pathways (e.g., pentose phosphate pathway) to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[6]
Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2.[2][3][5] By interacting with PKM2, these compounds can influence its quaternary structure and enzymatic activity, thereby disrupting the metabolic adaptability of cancer cells. This disruption can lead to a reduction in biosynthetic capacity and a decrease in cell viability. A preliminary study on a closely related derivative confirmed its ability to reduce intracellular pyruvate levels in A549 lung cancer cells, providing direct evidence of target engagement within the glycolytic pathway.[5]
Figure 1: Proposed mechanism of action targeting the PKM2 metabolic checkpoint.
Quantitative Data from a Lead Quinoline-8-Sulfonamide Derivative
While specific cytotoxic data for this compound is not yet published, a foundational study on a series of derivatives provides critical proof-of-concept. The table below summarizes the half-maximal inhibitory concentration (IC50) values for Compound 9a , a closely related quinoline-8-sulfonamide derivative, across a panel of human cancer cell lines.[2] This data establishes a benchmark for the potency of this chemical class.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) |
| Derivative 9a | C32 | Amelanotic Melanoma | 520 |
| Derivative 9a | COLO829 | Melanotic Melanoma | 376 |
| Derivative 9a | MDA-MB-231 | Triple-Negative Breast Cancer | 609 |
| Derivative 9a | U87-MG | Glioblastoma Multiforme | 756 |
| Derivative 9a | A549 | Lung Cancer | 496 |
| Table 1: In Vitro Cytotoxicity of a Lead Quinoline-8-Sulfonamide Derivative (Compound 9a). Data sourced from Chrobak et al., 2023.[2] |
Experimental Protocols
The following protocols provide a validated framework for the in vitro evaluation of this compound.
Protocol 1: Compound Handling and Stock Solution Preparation
Accurate compound handling is the foundation of reproducible results.
1.1. Compound Information:
-
Molecular Formula: C₁₆H₁₂N₂O₄S[8]
-
Molecular Weight: 328.35 g/mol
-
Appearance: White to off-white powder or crystals
-
Storage: Store at room temperature, sealed in a dry, dark place.
1.2. Protocol for 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet.
-
Weighing: Accurately weigh 3.28 mg of this compound.
-
Solubilization: Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the powder.
-
Mixing: Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Causality Note: DMSO is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (typically ≤ 0.5%). Aliquoting is critical to maintain compound integrity over the course of multiple experiments.
Protocol 2: Cell Viability and Cytotoxicity Assessment using WST-1 Assay
This protocol determines the dose-dependent effect of the compound on cancer cell proliferation and viability.
Figure 2: Experimental workflow for the cell viability assay.
2.1. Materials:
-
Selected cancer cell line(s) (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
10 mM compound stock solution in DMSO
-
WST-1 cell proliferation reagent
-
Microplate reader capable of measuring absorbance at 450 nm
2.2. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute cells in complete medium to a predetermined optimal seeding density (e.g., 3,000-8,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete medium from the 10 mM DMSO stock. A typical 8-point series might range from 1000 µM down to 0.1 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well (in triplicate or quadruplicate).
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO₂ incubator for a 72-hour exposure period. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.[2]
-
-
WST-1 Assay and Readout:
-
After 72 hours, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours. The optimal time should be determined empirically, as it depends on the metabolic activity of the cell line. The color should change to a distinct orange in the vehicle control wells without becoming saturated.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength if available.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Self-Validation and Trustworthiness: The inclusion of a vehicle control is essential to ensure that the observed cytotoxicity is due to the compound itself and not the DMSO solvent. Performing each concentration in triplicate allows for the calculation of standard deviation, providing a measure of the experiment's precision.
Protocol 3: Mechanistic Assay - Intracellular Pyruvate Measurement
This protocol provides a method to validate the proposed mechanism of action by measuring the accumulation of a key glycolytic metabolite.
3.1. Rationale: If this compound inhibits PKM2, it should lead to a decrease in the rate of pyruvate production from PEP. This protocol, adapted from studies on a lead derivative, uses a fluorometric assay to quantify changes in intracellular pyruvate levels following compound treatment.[5]
3.2. Materials:
-
Selected cancer cell line (e.g., A549)
-
6-well cell culture plates
-
Compound stock solution
-
Pyruvate Assay Kit (Fluorometric), available from various commercial suppliers (e.g., Abcam, Sigma-Aldrich, Cayman Chemical). These kits typically include a pyruvate probe, enzyme mix, and assay buffer.
3.3. Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the compound at a concentration near its predetermined IC50 value and a non-toxic lower concentration. Include a vehicle (DMSO) control.
-
Incubate for a defined period (e.g., 24-72 hours).
-
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in the assay buffer provided with the kit.
-
Homogenize the cell suspension according to the kit manufacturer's instructions (e.g., sonication or dounce homogenization on ice).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to remove insoluble material.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
-
Fluorometric Assay:
-
Follow the specific instructions of the commercial pyruvate assay kit. This typically involves:
-
Preparing a pyruvate standard curve.
-
Adding a reaction mix (containing the pyruvate probe and enzyme mix) to both the standards and the cell lysate samples.
-
Incubating at room temperature for 30-60 minutes, protected from light.
-
Measuring the fluorescence at the specified excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
-
Data Analysis:
-
Calculate the pyruvate concentration in each sample using the standard curve.
-
Normalize the pyruvate concentration to the protein concentration of each sample (e.g., expressed as nmol pyruvate/µg protein).
-
Compare the normalized pyruvate levels in compound-treated cells to the vehicle-treated control cells. A significant reduction in pyruvate levels would support the hypothesis of PKM2 modulation.
-
Conclusion and Future Directions
The quinoline-8-sulfonamide scaffold represents a promising avenue for the development of novel anticancer agents that function by targeting the metabolic vulnerabilities of tumor cells. This compound, as a member of this class, warrants thorough investigation. The protocols detailed in this guide provide a robust starting point for researchers to assess its cytotoxic potential and elucidate its mechanism of action. Future studies should aim to confirm PKM2 as the direct target, explore effects on downstream metabolic pathways, and evaluate efficacy in more complex in vitro models, such as 3D spheroids, before advancing to in vivo studies.
References
-
Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, 36985481. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 776645, this compound. PubChem. Retrieved January 22, 2026, from [Link].
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Casini, A., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed, 12637207. [Link]
-
Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. [Link]
-
Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. [Link]
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Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390... against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-8. [Link]
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Al-Suwaidan, I. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Semantic Scholar. [Link]
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Kumar, A., et al. (2021). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents... PubMed, 33920367. [Link]
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Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]
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Chrobak, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]
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Granchi, C., & Minutolo, F. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PubMed, 24011272. [Link]
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Spectroscopic Analysis of 4-(Quinoline-8-sulfonamido)benzoic acid: A Detailed Guide for Researchers
This comprehensive guide provides a detailed framework for the spectroscopic analysis of 4-(Quinoline-8-sulfonamido)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, step-by-step protocols for a thorough characterization using a suite of spectroscopic techniques. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
The unique architecture of this compound, which integrates a quinoline core, a sulfonamide linker, and a benzoic acid moiety, gives rise to distinct spectroscopic signatures. The quinoline group, a privileged scaffold in medicinal chemistry, often imparts fluorescent properties and engages in critical interactions with biological targets.[1] The sulfonamide linkage is a common motif in a wide array of therapeutic agents, known for its chemical stability and role in defining the molecule's three-dimensional structure.[2] The benzoic acid portion offers a site for further functionalization and influences the compound's solubility and pharmacokinetic profile. A comprehensive spectroscopic analysis is therefore paramount to confirming the molecular identity, assessing purity, and understanding the electronic and structural properties that underpin its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguously confirming its constitution.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established data for quinoline, sulfonamide, and benzoic acid derivatives.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-2' | 8.9 - 9.1 | dd | Downfield due to proximity to the quinoline nitrogen. |
| H-4' | 8.6 - 8.8 | dd | Influenced by the quinoline nitrogen and the anisotropic effect of the fused ring system. |
| H-3' | 7.6 - 7.8 | dd | Typical aromatic proton in the quinoline ring. |
| H-5', H-6', H-7' | 7.5 - 8.3 | m | Complex multiplet for the remaining quinoline protons. |
| H-2, H-6 | 7.8 - 8.0 | d | Protons on the benzoic acid ring ortho to the carboxylic acid group. |
| H-3, H-5 | 7.1 - 7.3 | d | Protons on the benzoic acid ring ortho to the sulfonamide group. |
| NH | 10.0 - 10.5 | s (broad) | Labile proton of the sulfonamide group, often broad and may exchange with D₂O. |
| COOH | 12.0 - 13.0 | s (broad) | Labile proton of the carboxylic acid, typically very broad and downfield. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | 166 - 168 | Carboxylic acid carbonyl carbon. |
| C-4 | 142 - 144 | Quaternary carbon of the benzoic acid ring attached to the sulfonamide. |
| C-1 | 128 - 130 | Quaternary carbon of the benzoic acid ring attached to the carboxylic acid. |
| C-2, C-6 | 130 - 132 | Carbons ortho to the carboxylic acid group. |
| C-3, C-5 | 118 - 120 | Carbons ortho to the sulfonamide group. |
| C-8' | 137 - 139 | Quaternary carbon of the quinoline ring attached to the sulfonamide. |
| C-2' | 150 - 152 | Carbon adjacent to the quinoline nitrogen. |
| C-4' | 136 - 138 | Aromatic methine in the quinoline ring. |
| C-8a' | 148 - 150 | Quaternary carbon at the ring junction. |
| C-4a' | 128 - 130 | Quaternary carbon at the ring junction. |
| Other Quinoline Carbons | 121 - 135 | Aromatic carbons of the quinoline ring system. |
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized workflow for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Analysis
Caption: A streamlined workflow for comprehensive NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of -2 to 14 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (Optional but Recommended):
-
For unambiguous assignments, acquire 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the molecular structure.
-
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Weight: 328.35 g/mol ), the following key ions are expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
| 328 | [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule. |
| 283 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 189 | [C₉H₆NSO₂]⁺ | Cleavage of the N-S bond. |
| 129 | [C₉H₇N]⁺ | Quinoline cation. |
| 122 | [C₇H₆O₂]⁺ | Benzoic acid cation. |
| 105 | [C₆H₅CO]⁺ | Loss of OH from the benzoic acid fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the benzoic acid fragment. |
Proposed Fragmentation Pathway
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For ESI, the solution can be directly infused or injected into the LC-MS system.
-
For EI, a solid probe may be used.
-
-
Instrument Setup:
-
For ESI-MS, typical parameters include a capillary voltage of 3-5 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to obtain accurate mass measurements for elemental composition determination.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can be used to confirm the structure.
-
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
The conjugated system of the quinoline and benzoic acid moieties suggests that this compound will exhibit characteristic UV-Visible absorption and potentially fluorescence emission.
Expected Photophysical Properties
-
UV-Vis Absorption: The compound is expected to show absorption bands in the UV region, likely between 250-350 nm, corresponding to π-π* transitions within the aromatic systems.
-
Fluorescence Emission: Many quinoline derivatives are fluorescent. If fluorescent, an emission maximum is anticipated at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence properties may be sensitive to the solvent environment (solvatochromism) and pH.
Table 4: Predicted Photophysical Data
| Parameter | Predicted Value | Conditions |
| λmax (Absorption) | 280 - 340 nm | In ethanol |
| λmax (Emission) | 380 - 450 nm | In ethanol |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | - |
| Quantum Yield (ΦF) | 0.1 - 0.5 | Relative to a standard (e.g., quinine sulfate) |
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
Workflow for Photophysical Analysis
Caption: Workflow for the comprehensive photophysical characterization.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 10⁻³ M.
-
-
UV-Vis Absorption Spectroscopy:
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). A typical concentration is 10⁻⁵ M.
-
Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of 200-500 nm, using the pure solvent as a reference.
-
Determine the λmax and the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax of absorption.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).
-
Prepare a series of solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs² / ηstd²) where η is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Prepare solutions of the compound at the same concentration in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO).
-
Record the absorption and emission spectra in each solvent.
-
Plot the absorption and emission maxima as a function of a solvent polarity parameter (e.g., dielectric constant or Reichardt's dye ET(30) scale) to visualize the solvatochromic shifts.
-
Conclusion
The suite of spectroscopic techniques detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By systematically applying these protocols, researchers can confidently verify the identity and purity of their synthesized compound, as well as gain a deep understanding of its structural and electronic properties. This foundational knowledge is critical for advancing the development of this and related molecules as potential therapeutic agents.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
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NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Jain, A. K., Ravichandran, V., & De, S. (2020). Quinoline as a privileged scaffold in medicinal chemistry. RSC Advances, 10(55), 33261-33288.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
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Application Notes & Protocols for 4-(Quinoline-8-sulfonamido)benzoic acid
Version: 1.0
Abstract
This document provides a comprehensive guide for the safe and effective handling and storage of 4-(Quinoline-8-sulfonamido)benzoic acid (CAS No. 116834-64-1).[1][2] The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development. By integrating key chemical properties with established safety procedures for its constituent moieties—quinoline, sulfonamide, and benzoic acid—this guide aims to ensure the integrity of the compound and the safety of laboratory personnel. The causality behind each procedural step is explained to provide a deeper understanding of the required precautions.
Introduction: Understanding the Compound
This compound is a multifaceted organic compound with a molecular structure that suggests potential applications in medicinal chemistry.[3] Its architecture, featuring a benzoic acid group, a sulfonamide linker, and a quinoline ring, allows for various biological interactions, including hydrogen bonding and π-π stacking.[3] The inherent properties of these functional groups dictate the specific handling and storage requirements necessary to maintain the compound's stability and mitigate potential hazards.
A foundational understanding of the compound's hazard profile is critical. It is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[4] Adherence to the protocols in this guide is therefore mandatory to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 116834-64-1 | [1] |
| Molecular Formula | C₁₆H₁₂N₂O₄S | [1][4] |
| Molecular Weight | 328.3 g/mol | [4] |
| IUPAC Name | 4-(quinolin-8-ylsulfonylamino)benzoic acid | [4] |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Safety Precautions
The hazard profile of this compound is derived from its chemical structure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS07 pictogram, indicating that it is a health hazard.
GHS Hazard Statements
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Minimum Personal Protective Equipment (PPE) for handling the compound.
The rationale for this level of protection is rooted in the irritant nature of the compound and its constituent parts. Quinoline, for instance, can be absorbed through the skin, and both quinoline and benzoic acid can cause irritation upon contact.[5][6][7][8]
Handling Protocols
Adherence to proper handling procedures is paramount to prevent exposure and maintain the integrity of the compound.
General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhaling dust particles.[8][9]
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid compound.[7] Use appropriate tools for weighing and transferring the powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] Do not eat, drink, or smoke in areas where the chemical is handled.[10][11]
-
Contaminated Clothing: Remove any contaminated clothing promptly and wash it before reuse.[11][12]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[12]
-
Eliminate Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources.[7]
-
Containment and Cleanup:
-
Decontamination: Ventilate the area and wash the spill site once the material has been completely removed.[7]
Storage Protocols
Proper storage is crucial for maintaining the stability and purity of this compound. The following diagram illustrates the key storage considerations.
Caption: Recommended storage protocol for this compound.
Detailed Storage Conditions
-
Container: Store the compound in a tightly closed container to prevent moisture absorption and contamination.[7][9]
-
Location: The storage area should be cool, dry, and well-ventilated.[7][9]
-
Light Sensitivity: Keep the container in a dark place to prevent potential photodegradation.
-
Temperature: Room temperature storage is recommended. While some sulfonamides have shown degradation during frozen storage, room temperature in a dry, dark environment is the advised condition for this solid compound.[13]
Incompatible Materials
To prevent hazardous reactions, store this compound away from the following:
-
Strong Oxidizing Agents: As is common for many organic compounds.[7]
-
Strong Bases: The benzoic acid moiety can react with strong bases.[7]
-
Heat and Ignition Sources: Store away from direct heat and sources of ignition.[7]
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[5][6] If skin irritation persists, seek medical attention.[11]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[15]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[10] It may be necessary to treat this compound as hazardous waste.[7] Do not allow the chemical to enter drains or waterways.[5][11]
Conclusion
The handling and storage of this compound require a diligent and informed approach. By understanding its chemical properties and inherent hazards, and by strictly adhering to the protocols outlined in this guide, researchers can ensure the compound's integrity while maintaining a safe laboratory environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0071 - QUINOLINE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
US Benzoic. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
Snowhite Chemical Co., LTD. (n.d.). Storage and Transportation of Benzoic Acid. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306. Retrieved from [Link]
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- 3. CAS 116834-64-1: Benzoicacid, 4-[(8-quinolinylsulfonyl)ami… [cymitquimica.com]
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Application & Protocol Guide: In Vitro Characterization of 4-(Quinoline-8-sulfonamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, often by coordinating with metal ions in enzyme active sites.[1] Derivatives of this class have shown potent inhibitory activity against several enzyme families, including Carbonic Anhydrases (CAs) and kinases.[2][3][4][5][6] 4-(Quinoline-8-sulfonamido)benzoic acid, hereafter referred to as QBS-1, belongs to this versatile class. While specific data for QBS-1 is limited, its structure strongly suggests potential as an inhibitor of metalloenzymes, particularly Carbonic Anhydrases, which are well-established targets for sulfonamides.[2][3][4]
Carbonic Anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological and pathological processes.[2] Notably, certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy.[2][5][7]
This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of QBS-1, treating it as a novel investigational compound. The methodologies described are designed to rigorously assess its enzymatic inhibition, confirm its engagement with the target protein in a cellular context, and evaluate its impact on downstream signaling pathways.
Compound Handling & Preparation
Proper handling of investigational compounds is critical for reproducible results.
1. Reconstitution:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the powdered compound in pure, anhydrous DMSO. Ensure complete dissolution by vortexing.
-
Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%).
2. Storage and Stability:
-
Stock Solutions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light.[8]
-
Working Dilutions: Prepare fresh working dilutions in the appropriate assay buffer or cell culture medium immediately before each experiment. Do not store aqueous dilutions for extended periods.
3. Quality Control:
-
Purity: The compound should have a purity of >95% as determined by HPLC and its identity confirmed by NMR or mass spectrometry.[9]
-
Solubility: Visually inspect stock solutions for any precipitation. If solubility issues arise in aqueous buffers, the addition of a small amount of a surfactant like Tween-20 may be considered, but its compatibility with the specific assay must be verified.
Core In Vitro Applications & Protocols
Protocol 1: Enzymatic Inhibition Assay — Stopped-Flow CO₂ Hydrase Activity
This protocol is the gold standard for measuring CA enzymatic activity and determining inhibitor potency (Kᵢ).[2] It measures the kinetics of the CA-catalyzed hydration of CO₂, which results in a pH change monitored by an indicator dye.[10][11][12]
-
Objective: To determine the inhibitory constant (Kᵢ) of QBS-1 against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Principle: A stopped-flow instrument rapidly mixes two solutions: one containing the enzyme and inhibitor, and another containing the CO₂ substrate. The subsequent CA-catalyzed reaction, CO₂ + H₂O ⇌ HCO₃⁻ + H⁺, causes a pH drop, which is monitored spectrophotometrically using a pH indicator like phenol red. The rate of this pH change is proportional to the enzyme's activity.[11][12]
Experimental Workflow Diagram
Caption: Workflow for CA inhibition assay using stopped-flow kinetics.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄.
-
Indicator Solution: Assay buffer containing 0.2 mM phenol red.
-
Enzyme Solutions: Prepare stock solutions of purified recombinant hCA isoforms in assay buffer. The final concentration in the assay will depend on the specific activity of the isoform (typically in the nanomolar range).
-
Substrate Solution: Bubble CO₂ gas through chilled water (4°C) until saturation. This will be solution B, loaded into the stopped-flow apparatus.
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the QBS-1 DMSO stock to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (Stopped-Flow Instrument):
-
Syringe A: Mix the enzyme solution, indicator solution, and the desired concentration of QBS-1 (or DMSO for control). Incubate for at least 15 minutes at room temperature to allow for inhibitor binding.
-
Syringe B: Fill with the CO₂-saturated water.
-
Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance change for phenol red (e.g., 570 nm).[11] The temperature should be controlled, typically at 25°C.
-
Measurement: Initiate the run. The instrument will rapidly mix equal volumes from Syringe A and B. Record the change in absorbance for several seconds.
-
-
Data Analysis:
-
Calculate the initial, uncatalyzed rate from a control run without any enzyme.
-
For each inhibitor concentration, determine the initial rate of the enzyme-catalyzed reaction by fitting the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each QBS-1 concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[QBS-1] and fitting to a dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).
-
Expert Insights & Trustworthiness:
-
Causality: The use of a stopped-flow instrument is crucial because the CA-catalyzed hydration of CO₂ is extremely rapid.[13][14] This technique allows for the measurement of initial reaction rates before substrate depletion or product inhibition occurs.
-
Self-Validation: Always include a known, potent CA inhibitor (e.g., Acetazolamide, AAZ) as a positive control to validate the assay setup and a DMSO-only (vehicle) control to establish the 100% activity level.[4] Testing against multiple CA isoforms is essential to determine the selectivity profile of QBS-1.[2][3]
Protocol 2: Cellular Target Engagement — Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify that a compound binds to its intended target protein within the complex environment of an intact cell.[15][16][17][18]
-
Objective: To confirm that QBS-1 directly binds to a target CA isoform (e.g., CA IX) in cultured cells.
-
Principle: Ligand binding generally increases the thermal stability of a protein.[15][17] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. The amount of soluble protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]
Experimental Workflow Diagram
Caption: Inhibition of CA IX by QBS-1 disrupts pH regulation, leading to reduced proliferation.
Detailed Step-by-Step Protocol (MTT Cell Viability Assay):
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of QBS-1 concentrations (e.g., 0.1 µM to 100 µM) for 48 to 72 hours. [7]Include a vehicle (DMSO) control and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to determine the concentration that inhibits cell growth by 50% (GI₅₀).
Data Summary & Expected Results
All quantitative data should be summarized for clear interpretation.
| Parameter | Assay Method | Target | Expected Result for Active Compound |
| Kᵢ | Stopped-Flow Kinetics | hCA I, II, IX, XII | Low nanomolar Kᵢ values against target isoform(s) (e.g., hCA IX). [2][5] |
| ΔTₘ | CETSA® | Endogenous CA IX | A positive thermal shift (ΔTₘ > 1-2°C) in the presence of QBS-1. |
| GI₅₀ | MTT Assay | Cancer Cell Line | Dose-dependent decrease in cell viability with a measurable GI₅₀ value. [7] |
References
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-
Martinez Molina D, Jafari R, Ignatushchenko M, et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annu Rev Pharmacol Toxicol. 2015;55:465-484. Available from: [Link]
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Angeli A, Abbas G, El-Gamal MI, et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Int J Mol Sci. 2021;22(20):11119. Available from: [Link]
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Thacker PS, Shaikh P, Angeli A, Arifuddin M, Supuran CT. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1172-1177. Available from: [Link]
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Thacker PS, Shaikh P, Angeli A, Arifuddin M, Supuran CT. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1172-1177. Available from: [Link]
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Forster RE, Itada N. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophys J. 2017;112(6):1134-1144. Available from: [Link]
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Rasch J, Burger J, Krüger L, et al. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. 2021;11(7):818. Available from: [Link]
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Angeli A, Abbas G, El-Gamal MI, et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Int J Mol Sci. 2021;22(20):11119. Available from: [Link]
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Dai L, Zhao T, Li H, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2022;17(4):815-824. Available from: [Link]
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Mboge MY, McKenna R, Frost SC. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. 2018;13(12):e0207417. Available from: [Link]
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Forster RE, Itada N. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. 2017. Available from: [Link]
-
protocols.io. Carbonic Anhydrase Activity Assay. 2019. Available from: [Link]
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Zhang H, Li Y, Liu Y, et al. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. 2024;29(1):217. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 776645, this compound. Available from: [Link]
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ResearchGate. (A) Western blot analysis after carbonic anhydrase IX (Ca9)... Download Scientific Diagram. Available from: [Link]
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Dai L, Zhao T, Li H, et al. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. 2022. Available from: [Link]
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Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. 2020. Available from: [Link]
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Khalifah RG. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. J Biol Chem. 1971;246(8):2561-2573. Available from: [Link]
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Wąs B, Gorniak A, Golebiowski A, et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Int J Mol Sci. 2023;24(6):5241. Available from: [Link]
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Yadav D, Singh S, Singh A, et al. Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. Org Lett. 2024. Available from: [Link]
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Khan I, Khan A, Al-Harrasi A, et al. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Adv. 2024;14(4):2468-2483. Available from: [Link]
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Wąs B, Gorniak A, Golebiowski A, et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. 2023;28(6):2541. Available from: [Link]
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Sławiński J, Szafrański K, Pogorzelska A, et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2021;26(16):4991. Available from: [Link]
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ResearchGate. Western blot analysis of CA IX protein expression under in vitro... Download Scientific Diagram. Available from: [Link]
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De Simone G, Di Fiore A, Capasso C, et al. Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells. J Pharmacol Exp Ther. 2010;334(3):710-719. Available from: [Link]
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Christodoulou E, Havaki S, Kadoglou E, et al. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. 2023;28(15):5838. Available from: [Link]
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Limban C, Chiriță C, Nițulescu GM, et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2022;27(19):6619. Available from: [Link]
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LIRIAS. Discovery of a tri-substituted, sulfonamide-derivatized quinoline scaffold for the inhibition of TET2 dioxygenase. Available from: [Link]
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Wang X, Wang L, Li Y, et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022;10:860634. Available from: [Link]
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ResearchGate. NQO1 Induction and Radiation-Based Biodistribution Study of a New Quinoline Derivative Identified in a Screen of 6,8-Diiodoquinazolinone Sulfonamide Conjugates. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides
Introduction: The Strategic Convergence of Quinoxaline and Sulfonamide Moieties
In the landscape of medicinal chemistry, the fusion of privileged scaffolds to create hybrid molecules is a potent strategy for the discovery of novel therapeutic agents. The quinoxaline ring system, a benzopyrazine derivative, is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the sulfonamide group (-SO₂NR₂), a cornerstone of sulfa drugs, is integral to a vast array of pharmaceuticals due to its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions.[1][2]
The strategic amalgamation of these two pharmacophores into quinoxaline-containing sulfonamides has yielded a class of compounds with enhanced and diverse biological activities.[1][2] These hybrid molecules have demonstrated significant potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antileishmanial agents.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for the synthesis and characterization of this promising class of bioactive molecules.
Synthetic Strategies: A Rational Approach to Molecular Construction
The synthesis of quinoxaline-containing sulfonamides can be broadly approached through two primary retrosynthetic disconnections: formation of the quinoxaline core followed by introduction of the sulfonamide moiety, or synthesis of a sulfonamide-containing precursor prior to quinoxaline ring formation. The former is often more convergent and allows for late-stage diversification.
A prevalent and effective strategy involves a multi-step sequence commencing with the synthesis of a substituted quinoxaline, followed by chlorosulfonation and subsequent reaction with a diverse range of amines to afford the target sulfonamides. This approach offers modularity, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized and highly adaptable workflow for the synthesis of quinoxaline-containing sulfonamides. This modular approach is favored for its efficiency in generating chemical diversity for biological screening.
Caption: A generalized workflow for the synthesis of bioactive quinoxaline-containing sulfonamides.
Detailed Experimental Protocol: Synthesis of N-(Aryl)-6-(quinoxalin-2-yl)benzenesulfonamide Derivatives
This protocol details a reliable and frequently employed method for the synthesis of a series of quinoxaline-containing sulfonamides, adapted from established literature procedures.[4][5][6] The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Part 1: Synthesis of the Quinoxaline Core
Reaction: Condensation of o-phenylenediamine with a 2-haloacetophenone.
Rationale: This acid-catalyzed condensation reaction is a classic and efficient method for the formation of the quinoxaline ring.[7] The reaction proceeds through a nucleophilic attack of the diamine on the carbonyl carbons of the α-dicarbonyl compound (or its equivalent), followed by dehydration to form the stable aromatic quinoxaline ring. Using a 2-haloacetophenone provides a convenient and commercially available starting material.
Materials:
-
o-Phenylenediamine
-
2-Bromo-4'-methoxyacetophenone (or other substituted 2-haloacetophenones)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
-
To this solution, add a solution of 2-bromo-4'-methoxyacetophenone (1.0 eq.) in ethanol dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield 2-(4-methoxyphenyl)quinoxaline.
Part 2: Chlorosulfonation of the Quinoxaline Core
Reaction: Electrophilic aromatic substitution with chlorosulfonic acid.
Rationale: Chlorosulfonic acid is a powerful electrophile that reacts with the electron-rich aromatic quinoxaline ring to install a sulfonyl chloride group.[1] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions. The position of sulfonation is directed by the existing substituents on the quinoxaline ring.
Materials:
-
2-(4-Methoxyphenyl)quinoxaline (from Part 1)
-
Chlorosulfonic acid
Procedure:
-
In a flask equipped with a dropping funnel and a gas trap, carefully add 2-(4-methoxyphenyl)quinoxaline (1.0 eq.) to an excess of chlorosulfonic acid (5-10 eq.) at 0 °C (ice bath) with gentle stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
After the addition, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid quinoxaline sulfonyl chloride will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry.
Part 3: Synthesis of the Final Quinoxaline Sulfonamide Derivatives
Reaction: Nucleophilic substitution of the sulfonyl chloride with an amine.
Rationale: The sulfonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by primary or secondary amines to form the stable sulfonamide linkage.[1] This reaction is often carried out in the presence of a base (like pyridine, which can also act as the solvent) to neutralize the HCl generated during the reaction. Using a diverse array of amines in this step allows for the creation of a library of compounds for biological evaluation.
Materials:
-
Quinoxaline sulfonyl chloride (from Part 2)
-
A variety of substituted anilines or other primary/secondary amines
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the quinoxaline sulfonyl chloride (1.0 eq.) in pyridine.
-
Add the desired substituted amine (1.1 eq.) to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into a beaker containing cold water or dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline-containing sulfonamide.
Characterization of Synthesized Compounds
The unambiguous identification and confirmation of the purity of the synthesized quinoxaline-containing sulfonamides are crucial. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton framework of the molecule. | Aromatic protons of the quinoxaline and aryl rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The NH proton of the sulfonamide will appear as a singlet, which is D₂O exchangeable. |
| ¹³C NMR | To identify the carbon skeleton. | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon of the quinoxaline ring (if present) will be further downfield. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight should be observed. |
| FT-IR Spectroscopy | To identify key functional groups. | Characteristic stretching frequencies for N-H (sulfonamide), S=O (sulfonamide, asymmetric and symmetric), and C=N (quinoxaline) should be present. |
For a detailed guide on the spectroscopic characterization of quinoxaline compounds, refer to established protocols.[8]
Biological Activity and Potential Therapeutic Applications
Quinoxaline-containing sulfonamides have been reported to exhibit a wide array of biological activities. The nature and position of substituents on both the quinoxaline ring and the sulfonamide nitrogen play a crucial role in determining the specific activity and potency.
Anticancer Activity
Many quinoxaline-containing sulfonamides have demonstrated potent anticancer activity.[1][9] One of the proposed mechanisms of action is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases. For instance, Chloroquinoxaline sulfonamide (CQS) has been identified as a topoisomerase IIβ inhibitor.[9]
Visualizing a Potential Mechanism of Action
The following diagram illustrates a simplified signaling pathway that could be targeted by a hypothetical quinoxaline-containing sulfonamide acting as a kinase inhibitor, a common mechanism for modern anticancer drugs.
Caption: A potential mechanism of anticancer action via kinase inhibition.
Antimicrobial Activity
A significant number of studies have highlighted the potent antibacterial and antifungal properties of these compounds.[1][10][11] The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The quinoxaline scaffold can enhance this activity and provide additional mechanisms of action.
Summary of Reported Biological Activities
The following table summarizes the biological activities of representative quinoxaline-containing sulfonamides from the literature.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (e.g., MIC, IC₅₀, ZOI) | Reference |
| Quinoxaline-6-sulfonohydrazones | Antibacterial | S. aureus, E. coli | MIC: 0.0313 - 0.250 mg/mL | [10] |
| 2,3-Diphenylquinoxaline Sulfonamides | Anti-inflammatory | Carrageenan-induced paw edema in rats | % Inhibition: up to 22.95% | [12] |
| Quinoxaline-1,4-dioxide Sulfonamides | Anticancer | MCF-7, Capan-1, HL60 | IC₅₀: low micromolar range | [13] |
| Quinoxaline Sulfonamides | Antibacterial | S. aureus, E. coli, P. vulgaris | ZOI: up to 30 mm | [1] |
| Quinoxaline Sulfonamides | Antifungal | A. niger, P. notatum | ZOI: up to 17 mm | [1] |
Note: ZOI = Zone of Inhibition, MIC = Minimum Inhibitory Concentration, IC₅₀ = Half-maximal Inhibitory Concentration.
Conclusion and Future Perspectives
The synthesis of quinoxaline-containing sulfonamides represents a fertile ground for the discovery of new drug candidates. The synthetic protocols outlined in this document provide a robust framework for accessing these molecules, while the modular nature of the synthesis allows for extensive SAR exploration. The diverse biological activities reported for this class of compounds underscore their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models. The convergence of the quinoxaline and sulfonamide pharmacophores continues to be a highly promising strategy in the ongoing quest for novel and effective medicines.
References
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Irfan, A., Ahmad, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3630. [Link]
-
ResearchGate. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
Alavi, S. H., et al. (2017). Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. Research on Chemical Intermediates, 43, 6499–6508. [Link]
-
ResearchGate. (2023). Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International, 33(51B), 116-132. [Link]
-
MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline sulfonamide derivatives. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of quinoxaline-substituted benzene sulfonamide derivatives 67-69. [Link]
-
Potey, L. C., & Marathe, R. P. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 10(9), 817-824. [Link]
-
ResearchGate. (2024). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]
-
Gaponova, M. S., et al. (2022). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 13(10), 1239-1252. [Link]
-
ResearchGate. (2020). "Sar Study: Impact of hydrazide hydrazones and sulfonamide side chain on in vitro antimicrobial activity of quinoxaline". [Link]
-
Request PDF. (2025). Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. [Link]
-
Massah, A. R., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 7, 51363-51381. [Link]
-
National Institutes of Health. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
-
ResearchGate. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. [Link]
-
MDPI. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
-
RSC Publishing. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
-
ResearchGate. (n.d.). Chemical structures of the quinoxaline and quinoxaline sulfonamide drugs. [Link]
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Troubleshooting & Optimization
"troubleshooting low yield in 4-(Quinoline-8-sulfonamido)benzoic acid synthesis"
Technical Support Center: Synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific sulfonamide synthesis. Our goal is to provide in-depth, actionable insights rooted in established chemical principles to help you diagnose and resolve common issues.
The synthesis of this compound is typically achieved through the nucleophilic reaction of 4-aminobenzoic acid with 8-quinolinesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the yield and purity of the final product.
Troubleshooting Guide: Diagnosing Low Yield
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely root causes?
Low yields in this synthesis can typically be traced back to one of three main areas: the quality of starting materials, suboptimal reaction conditions, or losses during product work-up and purification.[1][2]
-
Starting Material Integrity: The reactivity and stability of your starting materials are paramount. 8-Quinolinesulfonyl chloride is particularly susceptible to hydrolysis.[2]
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time all play critical roles. An inappropriate base can fail to effectively neutralize the HCl byproduct, while incorrect temperature control can lead to side reactions or degradation.[2]
-
Work-up & Purification Losses: The product's amphoteric nature (containing both a carboxylic acid and a basic quinoline nitrogen) can lead to solubility issues during aqueous work-up, causing significant product loss if the pH is not carefully controlled.
Q2: I suspect my 8-quinolinesulfonyl chloride is degraded. How can I assess its quality and what are the consequences?
8-Quinolinesulfonyl chloride is a highly reactive electrophile and is sensitive to moisture.[2][3]
-
Signs of Degradation: A high-quality sulfonyl chloride should be a crystalline solid. If it appears clumpy, discolored, or has a strong acidic smell (due to HCl from hydrolysis), it has likely degraded.
-
Mechanism of Degradation: Exposure to atmospheric moisture or residual water in the solvent will hydrolyze the sulfonyl chloride to the unreactive quinoline-8-sulfonic acid. This sulfonic acid will not participate in the desired reaction, directly reducing your theoretical yield.[2][4]
-
Verification: To verify the purity, you can analyze the starting material by ¹H NMR. The presence of peaks corresponding to quinoline-8-sulfonic acid alongside the sulfonyl chloride signals confirms degradation. A melting point determination can also be indicative; pure 8-quinolinesulfonyl chloride has a distinct melting point, which will be depressed and broadened by impurities.
-
Solution: Always use freshly purchased, high-purity 8-quinolinesulfonyl chloride or purify older batches if degradation is suspected.[3] Store it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Q3: My reaction mixture turns dark brown or black upon adding the base. What is happening?
A dark coloration often indicates decomposition or side reactions.
-
Cause: This is commonly due to the choice of base and temperature. While pyridine is a frequent choice as both a base and a solvent, it can sometimes form colored charge-transfer complexes or promote polymerization/decomposition of starting materials, especially at elevated temperatures. The amine starting material, 4-aminobenzoic acid, can also be susceptible to oxidation.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[5] This helps to control the initial exothermic reaction.
-
Change the Base: Consider using a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert aprotic solvent like dichloromethane (DCM) or acetonitrile.[2][6] This separates the role of the base from the solvent and can lead to a cleaner reaction.
-
Q4: My TLC plate shows multiple spots, including unreacted starting materials and new byproducts. What are these byproducts?
Besides unreacted starting materials, several side reactions can occur.
-
Bis-sulfonylation: The initially formed sulfonamide still has an N-H proton. Under strongly basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of 8-quinolinesulfonyl chloride. This forms a bis-sulfonylated byproduct.[1][7]
-
Hydrolysis Product: As mentioned, quinoline-8-sulfonic acid will be present if the sulfonyl chloride has degraded or if there is water in the reaction.
-
Solutions to Minimize Byproducts:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the 4-aminobenzoic acid relative to the sulfonyl chloride.
-
Controlled Addition: Add the 8-quinolinesulfonyl chloride solution slowly (dropwise) to the solution of 4-aminobenzoic acid and base.[1] This maintains a low concentration of the electrophile and minimizes the chance of bis-sulfonylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this synthesis?
The ideal system balances reactivity with minimizing side reactions.
-
Pyridine System: Using pyridine as both the solvent and the base is a classic method. It's effective at scavenging the generated HCl. However, it can be difficult to remove during work-up and may cause the color issues mentioned above.
-
Tertiary Amine/Aprotic Solvent System: A highly recommended alternative is using triethylamine (TEA) or DIPEA (2-3 equivalents) in a dry, aprotic solvent like DCM, THF, or acetonitrile.[2][6] This system often results in cleaner reactions and easier work-up.
| Base | Solvent | Advantages | Disadvantages |
| Pyridine | Pyridine | Acts as both base and solvent; effective HCl scavenger. | Can cause discoloration; difficult to remove; can be too reactive. |
| Triethylamine (TEA) | DCM, THF, Acetonitrile | Strong base; forms easily removable hydrochloride salt. | Can sometimes promote side reactions if not used carefully. |
| DIPEA | DCM, THF, Acetonitrile | Non-nucleophilic, sterically hindered; reduces side reactions.[6] | More expensive; higher boiling point than TEA. |
Q2: How do I properly perform the work-up to avoid losing my product?
This is a critical step due to the product's amphoteric nature.
-
Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Acidification (Critical Step): Re-dissolve the residue in a suitable organic solvent (like ethyl acetate). This solution should then be washed with a dilute acid, such as 1M HCl. The purpose of this wash is to protonate and remove any remaining pyridine or tertiary amine base. However, your product has a basic quinoline nitrogen and an acidic carboxylic acid. Aggressive washing with strong acid can protonate the quinoline nitrogen, increasing the product's solubility in the aqueous layer and causing yield loss. A careful wash with dilute acid is key.
-
Isolation: The crucial step is to precipitate the product. After the initial washes, the organic layer is typically dried and concentrated. The product is often isolated by careful precipitation or crystallization. Alternatively, after quenching the reaction, the pH of the aqueous solution can be carefully adjusted to the isoelectric point of the product, where it has minimum solubility, causing it to precipitate. This requires careful experimentation to find the optimal pH.
Q3: What is a reliable protocol for this synthesis?
The following protocol is a good starting point, based on standard sulfonamide synthesis procedures.[8][9]
Materials:
-
4-Aminobenzoic acid (1.0 eq)
-
8-Quinolinesulfonyl chloride (1.05 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminobenzoic acid and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 8-quinolinesulfonyl chloride in anhydrous DCM.
-
Add the 8-quinolinesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water, dilute HCl (e.g., 0.5 M), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Visual Guides & Workflows
Reaction Scheme
Caption: A logical workflow for troubleshooting low product yield.
References
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- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 8-Quinolinesulfonyl chloride | 18704-37-5 [amp.chemicalbook.com]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with classic and modern quinoline synthesis methodologies. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your own lab. This document moves beyond simple protocols to offer a deep dive into the common challenges and optimization strategies for these powerful, yet often temperamental, reactions.
General FAQs and Optimization Strategies
This section addresses broad questions that apply to various quinoline synthesis methods.
Q1: My overall yield is consistently low, regardless of the specific named reaction I use. Where should I start troubleshooting?
A1: Low yield is a common issue stemming from several potential factors. Before focusing on the specifics of the named reaction, evaluate these fundamentals:
-
Reagent Quality: Many quinoline syntheses are sensitive to impurities. For instance, in the Skraup synthesis, using glycerol with a high water content can significantly lower yields.[1] Always use freshly distilled anilines and high-purity solvents and reagents.
-
Atmosphere Control: While some modern methods are robust enough to be performed in air, many classic syntheses benefit from an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions of sensitive intermediates.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one component might not always drive the reaction forward and can sometimes promote side-product formation.
-
Reaction Monitoring: Are you stopping the reaction at the optimal time? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. Quinolines are often UV-active, making TLC a straightforward monitoring tool.
Q2: I'm struggling with the purification of my crude quinoline product. It's often an oil or mixed with hard-to-remove colored impurities.
A2: Purification can indeed be a major bottleneck. Here’s a systematic approach:
-
Initial Work-up: After quenching the reaction, a standard acid-base extraction is highly effective. Quinolines are basic due to the nitrogen atom. You can wash your organic layer with a dilute acid (e.g., 1M HCl) to extract the quinoline product into the aqueous phase as a salt. This leaves many non-basic, organic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified quinoline back into an organic solvent (like dichloromethane or ethyl acetate).
-
Decolorization: If your product is still colored, you can treat the organic solution with activated charcoal. Be mindful that charcoal can also adsorb some of your product, so use it sparingly and for a short duration.
-
Chromatography: Column chromatography using silica gel is the most common method for high purity. A gradient elution starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point.
-
Distillation/Recrystallization: For thermally stable, liquid quinolines, vacuum distillation can be an excellent final purification step.[1] If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is ideal for achieving high purity.
Troubleshooting Workflow Diagram
Here is a general workflow for troubleshooting common issues in quinoline synthesis.
Caption: General troubleshooting workflow for quinoline synthesis.
Reaction-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2] It is notoriously exothermic and can be dangerous if not properly controlled.
Q: My Skraup reaction is extremely violent and difficult to control. How can I run it more safely?
A: This is the most critical issue with the Skraup synthesis. The primary cause is the highly exothermic nature of the dehydration of glycerol to acrolein and the subsequent oxidation step.[1][3]
Solution: The key is to moderate the reaction rate.
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's violence.[1] The iron(II) ions act as an oxygen carrier, smoothing out the oxidation process and extending the reaction over a longer period, thus preventing a dangerous thermal runaway.
-
Controlled Addition: Ensure that the reagents are mixed well and in the correct order before heating. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[1]
-
Careful Heating: Apply heat gradually and away from the center of the flask to avoid localized overheating, especially if solids are present.[1]
Q: Why is my Skraup synthesis yield poor despite controlling the exotherm?
A: Assuming the reaction was controlled, poor yields often trace back to the acrolein intermediate.
-
Anhydrous Conditions: The initial step is the dehydration of glycerol to acrolein by concentrated sulfuric acid.[4] If your glycerol contains significant amounts of water (e.g., standard USP grade), it can inhibit this crucial step. Using "dynamite" grade glycerol (<0.5% water) is recommended for better yields.[1]
-
Oxidizing Agent: Nitrobenzene is a traditional oxidant. The corresponding nitro compound of the aniline substrate is often used. However, other oxidizing agents like arsenic pentoxide (As₂O₅) have also been reported.[4] The choice and purity of the oxidant can impact the final dehydrogenation step to form the aromatic quinoline ring.
Doebner-von Miller Synthesis
This reaction is a more versatile modification of the Skraup, using α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes/ketones.[5] The most common failure mode is the formation of intractable tars.
Q: I'm getting a large amount of black tar in my Doebner-von Miller reaction, making product isolation impossible. What causes this and how can I prevent it?
A: Tar formation is the Achilles' heel of this reaction. It is caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[6][7]
Solutions:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By running the reaction in a two-phase system (e.g., aqueous HCl with toluene), you sequester the organic α,β-unsaturated carbonyl compound in the non-aqueous phase. This drastically reduces its concentration in the acidic aqueous phase where polymerization occurs, thereby minimizing tar formation.[7]
-
In Situ Generation: Instead of adding the α,β-unsaturated carbonyl compound directly, you can generate it in situ via an aldol condensation of two simpler carbonyl compounds. This keeps the instantaneous concentration of the reactive intermediate low. This variation is often called the Beyer method.[5]
-
Optimize Acid Catalyst: While strong acids are required, their concentration and type can be tuned. Experiment with different Brønsted acids (HCl, H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between promoting the desired cyclization and inhibiting polymerization.[7][8]
Data Presentation: Catalyst Effect in Doebner-von Miller Type Reactions
The choice of acid catalyst can significantly impact reaction outcomes. The table below summarizes data for a related reaction, illustrating the importance of catalyst screening.
| Catalyst (Brønsted Acid) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 | 12 | 75 |
| HClO₄ | Dioxane | 100 | 8 | 68 |
| H₂SO₄ | Ethanol | 80 | 12 | 55 |
| Amberlite IR-120 | Acetonitrile | 85 | 10 | 82 |
| Data is illustrative and compiled from principles described in the literature. Actual results will vary based on specific substrates. |
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[9][10] It is generally higher yielding and cleaner than the Skraup or Doebner-von Miller methods, but challenges with regioselectivity can arise.
Q: When using an unsymmetrical ketone in my Friedländer synthesis, I get a mixture of two regioisomers. How can I control the selectivity?
A: This is a classic problem. The reaction can proceed via two main mechanistic pathways: an initial aldol condensation followed by imine formation, or initial imine (Schiff base) formation followed by an intramolecular aldol reaction.[9][11] Controlling which α-methylene group of the ketone reacts is key.
Solutions:
-
Use of Amine Catalysts: Specific amine catalysts can favor one pathway over the other, improving regioselectivity.[12]
-
Pre-forming Intermediates: To avoid ambiguity, you can use a starting material where the desired reactivity is locked in. For example, using an N-phenyl enaminone intermediate directs the cyclization to a specific position.[11]
-
Activating Groups: Introducing a phosphoryl or other activating group on the desired α-carbon of the ketone can direct the initial condensation step, providing a high degree of regioselectivity.[12]
-
Ionic Liquids: The use of certain ionic liquids as the reaction medium has been shown to promote regiospecific annulation in some cases.[10]
Friedländer Mechanism Pathways
Caption: Two possible mechanistic pathways in the Friedländer synthesis.
Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by an acid-catalyzed cyclization.[13] The choice of acid and the electronic nature of the aniline are crucial for success.
Q: The cyclization step of my Combes synthesis is failing. What acid catalyst should I use?
A: The final step is an intramolecular electrophilic aromatic substitution, which requires a strong acid to protonate the enamine intermediate and activate it for cyclization.[2][13]
-
Standard Choice: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst for this step.[13]
-
Alternative Acids: Polyphosphoric acid (PPA) is an excellent alternative and sometimes gives superior results, acting as both a catalyst and a dehydrating agent. Other acids like HF and p-TsOH have also been used.
-
Substrate Limitations: Be aware that this step can fail if the aniline ring is heavily deactivated. Aniline substrates with strong electron-withdrawing groups (like -NO₂) may not be nucleophilic enough to undergo the final ring closure.
Q: I am using a meta-substituted aniline. Which regioisomer of the quinoline will be formed?
A: The cyclization is an electrophilic aromatic substitution, so the regiochemical outcome is dictated by the directing effect of the substituent on the aniline ring.
-
Ortho/Para Directors (Activating Groups): If the substituent is an activating group (e.g., -OCH₃, -CH₃), cyclization will occur at the positions ortho and para to it. Steric hindrance usually favors cyclization at the less hindered ortho position, leading predominantly to the 7-substituted quinoline.
-
Meta Directors (Deactivating Groups): If the substituent is a deactivating group (e.g., -Cl, -CF₃), it will direct cyclization to the positions meta to itself. This typically results in a mixture of 5- and 7-substituted quinolines.
Experimental Protocol Example: Moderated Skraup Synthesis of Quinoline
This protocol incorporates best practices for safety and yield based on established procedures.[1]
! SAFETY FIRST ! The Skraup reaction is highly exothermic. Always perform this reaction in a chemical fume hood behind a blast shield. Wear appropriate PPE, including a face shield, safety goggles, and heavy-duty gloves. Have an appropriate fire extinguisher and quenching agent nearby.
Materials:
-
Aniline (24.5 g, 0.26 mol)
-
"Dynamite" grade glycerol (71.5 g, 0.78 mol)
-
Nitrobenzene (30 g, 0.24 mol)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (6.0 g)
-
Concentrated sulfuric acid (H₂SO₄) (100 g)
-
Sodium hydroxide (NaOH) solution (40% w/v)
-
Round-bottom flask (2 L) equipped with a reflux condenser and a mechanical stirrer.
Procedure:
-
To the 2 L round-bottom flask, add the aniline, nitrobenzene, glycerol, and ferrous sulfate heptahydrate.
-
Begin vigorous mechanical stirring to ensure the mixture is homogenous.
-
Slowly and cautiously add the concentrated sulfuric acid in portions through the condenser. The mixture will heat up. If the temperature rises too quickly, cool the flask with an ice-water bath.
-
Once all the sulfuric acid has been added, heat the mixture gently using a heating mantle. The reaction will become exothermic. Be prepared to remove the heat source immediately if the reaction rate increases too rapidly.
-
Maintain a gentle reflux for 3-4 hours. Monitor the reaction by TLC if desired (a sample can be carefully taken, quenched in base, and extracted).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it cautiously with 40% NaOH solution until it is strongly alkaline. This step is also exothermic.
-
Set up the flask for steam distillation. Pass steam through the mixture to distill the crude quinoline product.[1]
-
Separate the organic layer from the distillate. The aqueous layer can be extracted with an organic solvent (e.g., toluene) to recover more product.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by vacuum distillation to obtain the final product.
References
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline Derivatives from Amides. Journal of the American Chemical Society, 129(33), 10096–10097. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Available at: [Link]
-
Banu, B. R., & Stephenson, G. R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20915–20945. Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]
-
Verma, S., Kumar, N., & Singh, A. (2022). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series. Available at: [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 22, 2026, from [Link]
-
Ahluwalia, V. K., & Parashar, R. K. (2002). Combes Quinoline Synthesis. In Organic Reaction Mechanisms. Cambridge University Press. Available at: [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Quinoline. Available at: [Link]
- CN103304477B - Purification method of 8-hydroxyquinoline crude product. (2015). Google Patents.
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved January 22, 2026, from [Link]
-
Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23528. Available at: [Link]
-
Zhang, H., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Materials, 17(1), 107. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]
-
Mondal, M., et al. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. Available at: [Link]
-
Coach Sahanawaz. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Vive Chemistry. (2012). Skraup’s Synthesis. WordPress.com. Available at: [Link]
-
Ahluwalia, V. K., & Parashar, R. K. (2002). Doebner-von Miller Synthesis. In Organic Reaction Mechanisms. Cambridge University Press. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved January 22, 2026, from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved January 22, 2026, from [https://www.technopharmchem.com/msds/Quinoline for synthesis.pdf]([Link] for synthesis.pdf)
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved January 22, 2026, from [Link]
-
Vostrov, E. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. Available at: [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Available at: [Link]
Sources
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- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-(Quinoline-8-sulfonamido)benzoic acid
Welcome to the technical support resource for 4-(Quinoline-8-sulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. We will delve into the physicochemical principles governing its solubility and provide practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.
Understanding the Molecule: An Amphoteric Challenge
This compound is a complex organic molecule featuring three key functional groups that dictate its solubility behavior:
-
A Benzoic Acid Moiety: This group is acidic, with an estimated pKa similar to benzoic acid itself (~4.2). In solutions with a pH above its pKa, this group will be deprotonated to a carboxylate anion (-COO⁻), which significantly increases aqueous solubility.[1][2]
-
A Quinoline Ring: This heterocyclic system contains a nitrogen atom, rendering it weakly basic. The pKa of quinoline is approximately 4.9.[3] In solutions with a pH below its pKa, the nitrogen will be protonated, forming a more water-soluble cationic species.
-
A Sulfonamide Linkage: Sulfonamides themselves are weakly acidic and can form soluble salts in alkaline solutions.
This combination of a distinct acidic group and a basic group makes the molecule amphoteric . Its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the medium. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4). Why?
Answer:
This is the most common issue and is expected due to the molecule's structural properties. The large, fused aromatic rings of the quinoline and benzene groups contribute to significant hydrophobicity and strong crystal lattice energy, making it poorly soluble in water and neutral aqueous buffers.
Causality: At pH 7.4, the benzoic acid group is deprotonated (anionic), which aids solubility. However, the quinoline nitrogen is not protonated (neutral), and the overall hydrophobic character of the molecule dominates, leading to very low solubility. Computational predictions for similar sulfonamide-quinoline derivatives classify them as "moderately soluble" to "poorly soluble" in water.
Step-by-Step Solution:
-
Do Not Start with Aqueous Solvents: For initial stock solution preparation, direct dissolution in aqueous buffers is not recommended. You must start with an organic solvent.
-
Select an Appropriate Organic Solvent: High-polarity, aprotic organic solvents are the best choice. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are industry-standard choices for creating concentrated stock solutions of poorly soluble compounds.
-
Follow the Protocol for Preparing a Concentrated Stock Solution detailed later in this guide.
Question 2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's happening?
Answer:
This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs when a compound that is stable in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble.
Causality: The DMSO concentration drops dramatically upon dilution into the aqueous medium. The solvating power of the mixed solvent system is no longer sufficient to keep the hydrophobic compound in solution, causing it to aggregate and precipitate.
Step-by-Step Solution to Prevent Precipitation:
-
Check Final Concentration: Ensure your desired final concentration in the aqueous medium is not above the compound's maximum aqueous solubility limit. You may need to perform a solubility test to determine this limit.
-
Minimize the Volume of DMSO Stock: Aim to use the most concentrated DMSO stock possible to minimize the final percentage of DMSO in your aqueous solution. Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells may require concentrations as low as 0.1%.
-
Employ Reverse Dilution: Instead of adding your small volume of DMSO stock to the large volume of buffer, do the reverse. Add the DMSO stock dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid mixing and dispersion, preventing localized high concentrations of the compound that can initiate precipitation.
-
Consider Co-solvents or Additives (if your experiment allows):
-
Serum: Diluting into a medium containing fetal bovine serum (FBS) can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Pluronic F-68 or Cyclodextrins: These are excipients used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs and can sometimes be adapted for in vitro assays.
-
Question 3: My compound seems to dissolve initially with heating, but then crashes out as it cools to room temperature. Should I keep it warm?
Answer:
While heating can temporarily increase the solubility of many organic compounds, relying on it for routine experiments is not a robust strategy.
Causality: The solubility you achieve at an elevated temperature is likely a supersaturated state. As the solution cools, the solubility limit decreases, and the excess compound precipitates out. This can lead to highly variable and non-reproducible concentrations in your experiments.
Step-by-Step Solution:
-
Avoid Heat-to-Dissolve as a Primary Method: Do not rely on heating aqueous solutions to get the compound into solution for stock preparation. Use the recommended organic solvent method.
-
Gentle Warming for Difficult Compounds: If a compound is particularly difficult to dissolve even in DMSO, gentle warming (e.g., to 37°C) or brief sonication can be used to break down aggregates and aid dissolution. However, always ensure the solution remains clear after returning to room temperature. If it precipitates, the concentration is too high.
-
Pre-warm Aqueous Media: For dilutions, it is acceptable and often beneficial to pre-warm your aqueous medium to 37°C before adding the DMSO stock. This can help with the initial mixing but will not prevent precipitation if the final concentration is above the solubility limit at that temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: The recommended solvents for preparing high-concentration stock solutions are DMSO or DMF . These are highly polar aprotic solvents capable of disrupting the crystal lattice and solvating the molecule effectively.
| Solvent | Polarity (LogP) | Boiling Point | Notes |
| DMSO | -1.35 | 189 °C | "Universal solvent" for drug discovery; hygroscopic. |
| DMF | -1.01 | 153 °C | Good alternative to DMSO; can be easier to remove. |
| Ethanol | -0.31 | 78 °C | Lower solvating power for this compound class; may be suitable for lower concentration stocks. |
| Water | -1.38 | 100 °C | Not recommended for initial stock preparation due to very low solubility. |
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: As an amphoteric molecule, its aqueous solubility is lowest at its isoelectric point (pI) and increases significantly in both acidic and basic conditions.
-
Acidic pH (e.g., pH < 4): The quinoline nitrogen becomes protonated (cationic), increasing solubility. The carboxylic acid remains protonated (neutral).
-
Basic pH (e.g., pH > 6): The carboxylic acid becomes deprotonated (anionic), increasing solubility. The quinoline nitrogen remains neutral.
-
Isoelectric Point (likely between pH 4 and 5): The molecule has a net zero charge, resulting in minimum aqueous solubility.
Q3: Can I prepare a stock solution in NaOH or HCl?
A3: While the compound's solubility is higher in acidic or basic solutions, preparing concentrated stock solutions in strong acids or bases is generally not recommended for several reasons:
-
Stability: The sulfonamide or other parts of the molecule could be susceptible to hydrolysis over time under harsh pH conditions.
-
Buffering Capacity: Adding a highly acidic or basic stock solution to a weakly buffered experimental medium will drastically alter the final pH, which could ruin your experiment.
-
Best Practice: The standard and most reliable method is to use a neutral organic solvent like DMSO for the stock and then dilute it into your final, pH-controlled aqueous medium.
Q4: How should I store my DMSO stock solution?
A4: For long-term stability, store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots. DMSO is hygroscopic (absorbs water from the air), and repeated freeze-thaw cycles can introduce water, which may cause the compound to precipitate over time. Keeping aliquots sealed tightly with desiccant is also good practice.
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a 10 mM stock solution.
Materials:
-
This compound (MW: 328.35 g/mol )
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass vials with PTFE-lined caps)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
328.35 g/mol * 0.010 mol/L * 0.001 L = 0.00328 g = 3.28 mg
-
-
Weighing: Accurately weigh out 3.28 mg of the compound and place it into a clean, dry vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be completely clear.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. Allow the solution to return to room temperature to confirm no precipitation occurs.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Workflow for Troubleshooting Solubility Issues
The following diagram provides a decision-making workflow to address solubility challenges systematically.
Caption: A decision tree for preparing and diluting solutions.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC. [Link]
-
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. (n.d.). PubMed. [Link]
-
Water solubility of designed derivatives of series A, b, C and d. (n.d.). ResearchGate. [Link]
-
Carbajal-Grijalva, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
-
Corrosion Inhibition of Benzyl Quinoline Chloride Derivative-Based Formulation for Acidizing Process. (2024). Journal of Petroleum Technology. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]
-
Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]
-
Mishra, S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications, 11(4). [Link]
-
Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
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Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. [Link]
-
SOLUBILITY OF SULPHONAMIDES. (1946). The BMJ. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. [Link]
-
Solubility Application - Solubility by Reaction. (n.d.). Chemistry Online @ UTSC. [Link]
-
Benzoic Acid, Recrystallization, and Solubility vs pH. (2015). YouTube. [Link]
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How to tackle compound solubility issue. (2022). Reddit. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Innoscience Research. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
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Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
pKa, Solubility, and Lipophilicity. (n.d.). ResearchGate. [Link]
-
Domańska, U., Pobudkowska, A., Pelczarska, A. J., & Zukowski, L. (2011). Modelling, solubility and pK(a) of five sparingly soluble drugs. International journal of pharmaceutics, 403(1-2), 115–122. [Link]
Sources
Technical Support Center: Purification of 4-(Quinoline-8-sulfonamido)benzoic acid
Welcome to the technical support guide for the purification of 4-(Quinoline-8-sulfonamido)benzoic acid (CAS No: 116834-641). This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate, notably used in the synthesis of Mitapivat[1]. Achieving high purity is paramount for downstream applications, and this guide provides in-depth, field-proven insights into common purification challenges and their solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthesis, which typically involves the coupling of 8-quinolinesulfonyl chloride with 4-aminobenzoic acid. Understanding these potential impurities is the first step in designing an effective purification strategy.
Common Impurity Classes:
-
Unreacted Starting Materials:
-
4-Aminobenzoic Acid: An acidic starting material that may persist if the reaction does not go to completion.
-
8-Quinolinesulfonyl Chloride: A reactive intermediate. While unstable in aqueous work-ups (hydrolyzing to 8-quinolinesulfonic acid), it can persist in anhydrous conditions.
-
-
Reaction By-products:
-
8-Quinolinesulfonic Acid: The hydrolysis product of the sulfonyl chloride. Its high polarity and acidity can complicate purification.
-
Bis-sulfonated Species: Potential for side reactions, although less common under controlled conditions.
-
-
Residual Salts and Reagents:
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate can contaminate the product during salting out or work-up procedures[2].
-
Bases: If an organic base (e.g., pyridine, triethylamine) is used to scavenge HCl during the reaction, it or its hydrochloride salt may be present.
-
-
Degradation Products:
Q2: How do I select the most appropriate primary purification method?
A2: The choice between recrystallization and column chromatography as your primary purification method depends on the scale of your synthesis and the nature of the impurities. Recrystallization is ideal for removing gross impurities and for larger scale work, while chromatography excels at separating closely related compounds.
The following workflow provides a logical decision-making process:
Caption: Decision workflow for selecting a primary purification method.
Q3: Which analytical techniques are best for assessing the final purity?
A3: A combination of methods is essential for a comprehensive assessment of purity and identity. No single technique provides all the necessary information.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases. | Quantitative purity (% area), retention time (tR), detection of non-UV active impurities (if using ELSD/CAD). | High sensitivity, excellent quantitation, robust, and reproducible for quality control[5][6][7]. | Requires reference standards for absolute quantification; potential for co-elution. |
| TLC | Separation based on differential adsorption on a solid phase. | Qualitative assessment of purity (number of spots), retention factor (Rf). | Fast, inexpensive, excellent for reaction monitoring and fraction analysis from column chromatography[5][8]. | Not quantitative, lower resolution than HPLC. |
| NMR | Nuclear magnetic resonance of atomic nuclei. | Definitive structural confirmation, identification of impurities with distinct signals. | Provides unambiguous structural information. | Lower sensitivity for impurity detection (<1%) unless they have unique, non-overlapping signals. |
| Melting Point | Temperature at which a solid becomes liquid. | Indication of purity. | Simple and fast technique to get a preliminary idea of purity. | A sharp melting point range suggests high purity, but a eutectic mixture of impurities can also give a sharp range. |
| LC-MS | HPLC coupled with Mass Spectrometry. | Molecular weight confirmation of the main peak and identification of impurities. | Provides molecular weight data for each separated peak, aiding in impurity identification. | Response factors can vary, making quantification less accurate without standards. |
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A: "Oiling out" happens when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is often because the solution temperature is above the melting point of your compound or because high impurity levels are depressing the melting point[9]. An oil is not pure, as it traps impurities within the liquid phase.
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount (10-20%) of additional hot solvent to lower the saturation point. Let it cool down much more slowly[9].
-
Promote Slow Cooling: Insulate the flask to ensure the solution cools gradually. A sudden temperature drop (like placing it directly in an ice bath) promotes oiling. Cool to room temperature first, then move to an ice bath to maximize yield[9].
-
Change Solvent System: The solubility profile of your compound in the chosen solvent may be too high. Since this compound has both polar (acid, sulfonamide) and non-polar (aromatic rings) character, a co-solvent system like ethanol/water or isopropanol/water can be very effective[9]. The water acts as an anti-solvent, reducing solubility upon cooling.
Q: I'm not getting any crystal formation, even after the solution has cooled completely. What should I do?
A: This typically indicates one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated and requires nucleation to begin crystallization.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites[9].
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal provides a template for further crystal growth[9].
-
-
Increase Concentration: If induction methods fail, you may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.
Chromatography Issues
Q: My compound is streaking badly on the silica TLC plate and column. How can I get sharp bands?
A: Streaking is a common problem when purifying acidic compounds like this one on standard silica gel. The acidic protons of your benzoic acid moiety can interact strongly and irreversibly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and tailing.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a competitive acid to your eluent. Typically, 0.5-1% acetic acid is sufficient. The acetic acid will protonate the basic sites on the silica and compete with your compound for interaction, resulting in sharper bands and more consistent Rf values.
-
Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a different adsorbent like neutral or basic alumina, or a C18-functionalized (reversed-phase) silica gel.
Experimental Protocols
The following are generalized but robust starting protocols. Optimization may be required based on your specific impurity profile.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is effective for removing highly polar impurities (like inorganic salts) and non-polar impurities.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum amount to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[9].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water solution to remove any residual soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating organic impurities with similar polarity to the product.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid.
-
Mobile Phase (Eluent): A good starting point for a solvent system is a mixture of a non-polar solvent and a polar solvent. Based on similar structures, a gradient of Dichloromethane/Ethyl Acetate could be effective[8]. Due to the compound's acidity, add 0.5% acetic acid to the eluent system to prevent streaking.
-
Packing and Elution: Pack the column with silica gel slurried in the initial, less polar eluent. Carefully add the dry-loaded sample to the top of the column. Begin elution, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
References
- US2999094A - Quinoline sulfonation process.
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Institutes of Health (NIH). [Link]
- US4398916A - Process for purification of quinoline yellow.
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. [Link]
- US20050165054A1 - Process for the preparation of quinoline derivatives.
-
This compound (CAS No: 116834641) API Intermediate Manufacturers. Apicule. [Link]
-
Recrystallization of Benzoic Acid. University of Wisconsin-Madison Chemistry Department. [Link]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
This compound | C16H12N2O4S | CID 776645. PubChem. [Link]
- US2561553A - Process for the manufacture of 8-hydroxy quinoline.
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. [Link]
-
General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). ResearchGate. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Recrystallisation of benzoic acid. YouTube. [Link]
-
Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. [Link]
- US2489530A - Method of making 8-hydroxy quinoline.
-
Synthesis of a New Mutagenic Benzoazepinoquinolinone Derivative. ResearchGate. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. National Institutes of Health (NIH). [Link]
- US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium.
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
- US11351123B2 - Amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide.
-
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
Sources
- 1. apicule.com [apicule.com]
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- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11351123B2 - Amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide - Google Patents [patents.google.com]
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- 7. tis.wu.ac.th [tis.wu.ac.th]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
"avoiding degradation of 4-(Quinoline-8-sulfonamido)benzoic acid in solution"
Welcome to the technical support center for 4-(Quinoline-8-sulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the most likely causes?
Degradation of this compound in solution is primarily driven by three factors: pH, light, and temperature. The molecule possesses two key structural motifs, a sulfonamide linkage and a quinoline ring, both of which are susceptible to specific degradation pathways.
-
pH-Mediated Hydrolysis: The sulfonamide bond is prone to hydrolysis under both acidic and alkaline conditions.[1][2] The reaction mechanism can vary, but typically involves cleavage of the sulfur-nitrogen (S-N) bond. The quinoline ring also contains a basic nitrogen atom, and its protonation state, which is pH-dependent, can influence the overall stability of the molecule.
-
Photodegradation: Quinoline and its derivatives are known to be photosensitive.[3] Exposure to light, particularly UV light, can lead to the formation of reactive species that can cause decomposition.[4][5]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to the presence of both a carboxylic acid and a sulfonamide group, the solubility of this compound can be challenging. It is sparingly soluble in water.[3]
For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) . These solvents can typically dissolve the compound at high concentrations. For working solutions in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
We strongly advise performing a preliminary pH stability study for your specific experimental conditions. A suggested protocol is provided in the Troubleshooting Guides section.
Q4: I am observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. How can I resolve this?
This is a common issue related to the compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the Stock Concentration: Try preparing a less concentrated stock solution in DMSO.
-
Increase the Final Volume of DMSO: A slightly higher percentage of DMSO in the final working solution may be necessary to maintain solubility. However, always check the tolerance of your experimental system to the organic solvent.
-
pH Adjustment: The solubility of the compound is likely pH-dependent due to the carboxylic acid and the basic quinoline nitrogen. Adjusting the pH of your aqueous buffer may improve solubility. For this compound, a slightly basic pH might improve solubility due to the deprotonation of the carboxylic acid, but this needs to be balanced with the potential for increased hydrolysis at higher pH.
-
Use of Co-solvents: In some cases, the use of a co-solvent like ethanol or polyethylene glycol (PEG) in the aqueous buffer can enhance solubility.
Troubleshooting Guides
Guide 1: Investigating Solution Instability
If you suspect your compound is degrading, this guide will help you identify the cause.
Step 1: Visual Inspection
-
A change in the color of the solution (e.g., yellowing or browning) can be an indicator of degradation, particularly photodegradation.[3]
-
The appearance of precipitate may indicate either poor solubility or the formation of insoluble degradation products.
Step 2: Analytical Assessment
-
The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase HPLC method is generally suitable for this type of molecule. A suggested starting method is provided in the Protocols section.
-
By comparing the chromatogram of a freshly prepared solution with that of an aged or stressed solution, you can identify and quantify the appearance of degradation products (new peaks) and the decrease in the parent compound's peak area.
Step 3: Forced Degradation Study (Stress Testing)
To proactively understand the stability of the compound, a forced degradation study is recommended. This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[7][8][9]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C for 24-48 hours | Cleavage of the sulfonamide bond. |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C for 24-48 hours | Cleavage of the sulfonamide bond. |
| Oxidation | 3% H2O2 at room temperature for 24-48 hours | Oxidation of the quinoline or aniline rings. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photoreactions involving the quinoline ring.[4][5] |
| Thermal Degradation | 60-80°C for 48-72 hours | General acceleration of all degradation pathways. |
Note: The conditions should be adjusted to achieve 5-20% degradation of the active substance.[7]
Guide 2: Protocol for Preparing a Stable Aqueous Working Solution
This protocol provides a step-by-step guide for preparing an aqueous working solution from a DMSO stock.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS), pH adjusted to between 6 and 8.
-
Sterile, amber-colored microcentrifuge tubes or vials.
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound in a sterile, amber-colored vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate gently until the solid is completely dissolved. Store this stock solution at -20°C or -80°C, protected from light.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution at room temperature.
-
In a sterile, amber-colored tube, add the desired volume of your pre-warmed aqueous buffer (pH 6-8).
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. It is crucial to add the stock solution to the buffer, not the other way around, to minimize precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
-
Use the freshly prepared working solution immediately for best results.
-
Experimental Protocols
Protocol 1: Basic HPLC Method for Stability Assessment
This method can be used as a starting point for developing a stability-indicating assay.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV, 254 nm (or determine the lambda max of the compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Protocol 2: pH Stability Study
This protocol will help you determine the optimal pH for your working solutions.
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, and 9).
-
Prepare your working solution of this compound in each buffer as described in the solution preparation protocol.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of the parent compound.
-
Store the remaining solutions at your desired experimental temperature, protected from light.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots from each solution and analyze them by HPLC.
-
Calculate the percentage of the parent compound remaining at each time point for each pH.
-
Plot the percentage of compound remaining versus time for each pH to determine the pH at which the compound is most stable.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for preparing and assessing the stability of the compound.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry, (3), 555-560.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 648.
- Ingersoll, C. M., & Kolf, C. A. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(6), 1211-1218.
- Patel, R. M., & Patel, M. P. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Drug Development and Research, 4(3), 65-75.
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- Shet, U. J., & Patil, A. D. (2016). Photodegradation of quinoline in water. Journal of Environmental Science and Health, Part A, 51(10), 835-842.
- Martin, G. J. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 77(10), 899-903.
- Roca, M., Castillo, M., Marti, P., Lull, J. V., & Garcia-Perez, J. V. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 786-791.
- da Silva, F. M., de Souza, M. V. N., & de Almeida, M. V. (2012). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Journal of the Brazilian Chemical Society, 23(1), 16-21.
- Pharmaguideline. (n.d.).
- Glisic, S., & Djordjevic, A. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 14(1), 102881.
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, F. A. (2021). Effective mobility of sulphonamides obtained between pH 7.0 and 10. Journal of Taibah University for Science, 15(1), 223-230.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Narayana Rao, K. M. V., & Raghu, P. S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6586.
- Wikipedia. (n.d.). Quinoline.
- Park, S., Kim, M. S., Kim, H. S., & Jung, Y. J. (2020). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Molecules and Cells, 43(8), 736-745.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Biamonte, A. R., & Schneller, G. H. (1952). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Carvajal, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
- Ivanov, D., & Kolev, T. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Kumar, A., Singh, P., & Kumar, D. (2021). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Journal of Heterocyclic Chemistry, 58(5), 1145-1154.
- Khan, S. A., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(5), 3144-3156.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Butini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1084.
- Wieckowska, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(22), 6778.
Sources
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Navigating the Nuances of Sulfonamide Synthesis: A Technical Support Center
From the desk of a Senior Application Scientist, this guide is designed to be your partner at the bench, providing in-depth troubleshooting for the common side reactions encountered during sulfonamide synthesis. We move beyond mere protocols to explain the 'why' behind the 'how,' empowering you, our fellow researchers, scientists, and drug development professionals, to anticipate, mitigate, and resolve experimental challenges with confidence.
Troubleshooting Guide: From Anomalous Results to Optimized Yields
This section addresses specific issues you may encounter during your sulfonamide synthesis experiments. Each entry details the potential cause, the underlying chemical principles, and actionable protocols for resolution.
Issue 1: Consistently Low Yield of the Desired Sulfonamide
Q: My reaction consistently results in a low yield of the target sulfonamide, and I observe a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?
A: The most probable culprit for low yields in sulfonamide synthesis is the premature hydrolysis of the sulfonyl chloride starting material . Sulfonyl chlorides are highly reactive electrophiles and are exceptionally sensitive to moisture. Even trace amounts of water in your reaction setup can lead to the formation of the corresponding sulfonic acid, which is unreactive towards the amine and notoriously difficult to remove, often resulting in purification challenges.
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. The resulting sulfonic acid is a stable, non-electrophilic species that will not react with the amine to form the desired sulfonamide.
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) must be rigorously dried prior to use. This can be achieved by oven-drying at >120 °C for at least 4 hours or by flame-drying under a stream of inert gas (nitrogen or argon).
-
Solvent and Reagent Purity: Use only high-quality, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone ketyl for ethereal solvents) and freshly distilled before use. Ensure your amine and base are also free from significant water content.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Handling: Sulfonyl chlorides should be handled quickly in a dry environment (e.g., a glove box or under a stream of inert gas). If the sulfonyl chloride is a solid, ensure it is a free-flowing powder and not clumped, which can be a sign of hydrolysis.
Issue 2: Presence of a Higher Molecular Weight Impurity, Especially with Primary Amines
Q: I am reacting a primary amine with a sulfonyl chloride and my TLC/LC-MS analysis shows a significant spot with a higher molecular weight than my expected product. What is this side product and how can I avoid its formation?
A: This is a classic case of bis-sulfonylation , a common side reaction when using primary amines. The initially formed primary sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamidate anion, which is a potent nucleophile that can react with another molecule of the sulfonyl chloride to form a bis-sulfonylated product.
Causality: The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton on the sulfonamide, making it susceptible to deprotonation by the base present in the reaction mixture. The resulting anion then competes with the starting primary amine for the sulfonyl chloride.
| Strategy | Principle | Experimental Protocol |
| Control of Stoichiometry | Limiting the amount of sulfonyl chloride ensures it is consumed by the more nucleophilic primary amine before significant deprotonation and reaction of the sulfonamide product can occur. | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. |
| Slow Addition | Adding the sulfonyl chloride slowly to the reaction mixture containing the amine and base maintains a low concentration of the electrophile, favoring its reaction with the more abundant and more nucleophilic primary amine. | Prepare a solution of the sulfonyl chloride in your anhydrous reaction solvent and add it dropwise via a syringe pump or a dropping funnel to the stirred solution of the amine and base over a prolonged period (e.g., 1-2 hours) at a controlled temperature (often 0 °C to room temperature). |
| Choice of Base | A bulky, non-nucleophilic base is less likely to deprotonate the sterically hindered sulfonamide N-H. | While tertiary amines like triethylamine and pyridine are commonly used, consider using a bulkier base like diisopropylethylamine (DIPEA). The choice of base can be critical and may require optimization for your specific substrates.[1][2] |
| Protecting Groups | For particularly challenging substrates, protecting the primary amine with a group that can be removed later can prevent bis-sulfonylation. | This is a more advanced strategy and involves additional synthetic steps. The choice of protecting group depends on the overall synthetic route. |
Diagram of Desired Reaction vs. Bis-Sulfonylation
Caption: Competing pathways in sulfonamide synthesis with primary amines.
Issue 3: Formation of Unexpected Byproducts During Sulfonyl Chloride Synthesis from Thiols
Q: I am preparing my sulfonyl chloride from a thiol precursor and observe multiple byproducts, some of which are less oxidized than the desired product. What are these species and how can I improve the selectivity of my oxidation?
A: The oxidation of thiols to sulfonyl chlorides is a powerful transformation but can be plagued by incomplete oxidation or over-oxidation, leading to a mixture of sulfur-containing compounds. Common byproducts from the oxidation of thiols include disulfides, thiosulfonates, and sulfonic acids.[3]
Causality: The oxidation of a thiol to a sulfonyl chloride proceeds through several intermediate oxidation states. If the oxidizing agent is not potent enough or is used in insufficient stoichiometry, the reaction may stop at the disulfide or thiosulfonate stage. Conversely, if the reaction conditions are too harsh or if water is present, over-oxidation to the sulfonic acid can occur.
| Byproduct | Formation Mechanism | Prevention Strategy |
| Disulfide (RSSR) | Mild oxidation of the thiol. Often the first intermediate. | Ensure sufficient equivalents of the oxidizing agent are used. |
| Thiosulfonate (RSO₂SR) | Partial oxidation of the disulfide or thiol. | Use a stronger oxidizing agent or more forcing conditions (e.g., longer reaction time, higher temperature), while carefully monitoring the reaction progress. |
| Sulfonic Acid (RSO₃H) | Over-oxidation of the sulfonyl chloride in the presence of water. | Perform the reaction under strictly anhydrous conditions. Avoid overly harsh oxidizing agents or prolonged reaction times once the sulfonyl chloride is formed. |
Recommended Protocol for Selective Oxidation: A common and effective method for the oxidation of thiols to sulfonyl chlorides involves the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the thiol in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add a catalytic amount of tetrabutylammonium chloride (TBAC) followed by the slow, portion-wise addition of NCS. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to ensure complete consumption of the starting material and intermediates.
-
Work-up: Once the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate containing the sulfonyl chloride can then be used directly or purified.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my sulfonamide synthesis?
The choice of base is critical and depends on the specific substrates and reaction conditions.[1][2]
-
Tertiary Amines (e.g., Triethylamine, Pyridine, DIPEA): These are the most common choices. They act as acid scavengers to neutralize the HCl generated during the reaction without competing as nucleophiles. Pyridine is often used as both a base and a solvent. Bulkier bases like DIPEA can help to minimize side reactions such as bis-sulfonylation.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in some cases, particularly in biphasic systems or with less sensitive substrates. However, they have limited solubility in many organic solvents, which can lead to slower reaction rates.
Q2: My reaction mixture turns dark brown/black. Is this normal?
While some discoloration can be expected, a significant darkening of the reaction mixture may indicate decomposition of the starting materials or products. This can be caused by:
-
Reaction with the base: Some amines and sulfonyl chlorides can undergo side reactions with pyridine, especially at elevated temperatures.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of sensitive functional groups on your substrates can occur.
-
Instability of the sulfonyl chloride: Some sulfonyl chlorides are thermally unstable and can decompose, particularly if the reaction is heated for an extended period.
If significant darkening occurs, it is advisable to re-evaluate the reaction conditions, such as temperature, choice of base, and the purity of the starting materials.
Q3: What is the best way to purify my sulfonamide?
The purification method depends on the physical properties of your sulfonamide.
-
Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[6][7] Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes. The ideal solvent system will dissolve the sulfonamide at elevated temperatures but have low solubility at room temperature, while impurities remain soluble.
-
Flash Column Chromatography: This is a versatile technique for purifying both solid and oily sulfonamides.[8][9] The choice of eluent depends on the polarity of the compound. A typical starting point is a mixture of ethyl acetate and hexanes. The polarity can be gradually increased to elute the desired product.
-
Acid-Base Extraction: If your sulfonamide has a sufficiently acidic N-H proton, it can be deprotonated with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃) and extracted into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the purified sulfonamide.
Q4: I suspect desulfonation of my arenesulfonyl chloride is occurring. How can I confirm this and prevent it?
Desulfonation is the loss of the -SO₂Cl group from an aromatic ring and can be a side reaction under certain conditions, particularly with electron-rich aromatic rings or at elevated temperatures. This will lead to the formation of the parent arene as a byproduct.
-
Confirmation: This can be confirmed by GC-MS or LC-MS analysis of the crude reaction mixture, looking for the mass of the corresponding arene.
-
Prevention:
-
Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times.
-
Choice of Chlorinating Agent: When preparing the sulfonyl chloride, use milder reagents than chlorosulfonic acid if your arene is highly activated.[10]
-
Protecting Groups: In some cases, the use of deactivating protecting groups on the aromatic ring can prevent desulfonation.
-
Diagram of Troubleshooting Logic for Low Yield
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purity of 4-(Quinoline-8-sulfonamido)benzoic acid
Welcome to the technical support center dedicated to the synthesis and purification of 4-(Quinoline-8-sulfonamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pharmaceutical intermediate, a key building block in the synthesis of Mitapivat.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve the highest possible purity for your compound.
Introduction: The Importance of Purity
This compound is a molecule of significant interest in medicinal chemistry.[1][2] The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide will equip you with the knowledge to diagnose and resolve purity issues encountered during its synthesis and purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Synthesis-Related Impurities
Question 1: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I remove it?
Answer: This is a common issue arising from incomplete reaction. The presence of the starting amine can be addressed through a few key strategies:
-
Reaction Optimization: Ensure you are using at least a stoichiometric equivalent of quinoline-8-sulfonyl chloride. Driving the reaction to completion is the first line of defense against this impurity.
-
Acid-Base Extraction: This is a highly effective method for removing unreacted 4-aminobenzoic acid. The carboxylic acid group of your desired product and the unreacted starting material will both be deprotonated in a basic aqueous solution (e.g., dilute sodium bicarbonate), making them water-soluble. However, the basicity of the quinoline nitrogen is significantly lower than the aniline-type nitrogen of the sulfonamide. A carefully controlled acidic workup can selectively precipitate your product.
-
Recrystallization: If the level of contamination is low, recrystallization from a suitable solvent system can effectively remove the more polar 4-aminobenzoic acid.
Question 2: I am observing a significant amount of a side-product that I suspect is the hydrolyzed quinoline-8-sulfonyl chloride (quinoline-8-sulfonic acid). What causes this and how can I prevent it?
Answer: Quinoline-8-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture.[3] The resulting quinoline-8-sulfonic acid is a highly polar impurity that can be challenging to remove.
-
Prevention during Synthesis:
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[3]
-
Reagent Quality: Ensure the quinoline-8-sulfonyl chloride you are using is of high purity and has been stored properly to prevent degradation.[4][5]
-
-
Removal during Work-up:
-
Aqueous Wash: A simple wash of the organic layer with water during the work-up can help remove some of the water-soluble sulfonic acid.
-
Column Chromatography: If the sulfonic acid impurity persists, column chromatography on silica gel is an effective method for separation. The high polarity of the sulfonic acid will cause it to have a strong affinity for the silica, allowing for the elution of your desired, less polar product.
-
Purification-Related Challenges
Question 3: My recrystallization of this compound results in a poor yield. What can I do to improve it?
Answer: Low yield during recrystallization is a frequent problem and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For sulfonamides, alcohol-water mixtures (e.g., ethanol-water or isopropanol-water) are often effective.[6][7]
-
Using an Excessive Amount of Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to a low recovery of your product.[6] Always use the minimum amount of hot solvent required to fully dissolve your compound.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[8] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Question 4: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[6] This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[6]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[6]
-
Induce Crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of my synthesized this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of your reaction and for a preliminary assessment of purity.[9] The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of your compound.[9][10] It can separate and quantify even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in the identification of unknown impurities.
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction is a very useful technique for purifying this compound. The molecule has both an acidic carboxylic acid group and a weakly basic quinoline nitrogen. This allows for its solubility to be manipulated by changing the pH of the aqueous solution.[11] For example, in a basic solution, the carboxylic acid will be deprotonated, making the compound water-soluble. In a strongly acidic solution, the quinoline nitrogen can be protonated. This differential solubility can be exploited to separate it from non-ionizable impurities.
Q3: What are some suitable solvent systems for column chromatography of this compound?
A3: For normal-phase column chromatography on silica gel, a gradient elution is often effective. You can start with a less polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[12] The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the carboxylic acid.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of your crude product. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[13]
-
Cooling: Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Acid-Base Extraction for Purification
This protocol describes a method to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired product will move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizing the Purification Workflow
A logical approach to purification is essential for achieving high purity. The following diagram outlines a general workflow for the purification of synthesized this compound.
Caption: A general workflow for the purification of this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Sulfonamides
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar sulfonamides, often used in combination with alcohols. |
| Ethanol | Medium-High | 78 | A versatile solvent for many sulfonamides, often used as an aqueous mixture.[8] |
| Isopropanol | Medium | 82 | Similar to ethanol, can be a good alternative.[7] |
| Acetone | Medium | 56 | Can be effective, but its low boiling point may require careful handling. |
| Ethyl Acetate | Medium-Low | 77 | A good choice for less polar sulfonamides. |
Note: The ideal solvent for this compound should be determined experimentally.
References
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
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Sulfonamide Degradation. Technical University of Munich. Available at: [Link]
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Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]
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Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
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Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
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HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. Available at: [Link]
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Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents.
-
Crystallization of Sulfanilamide. YouTube. Available at: [Link]
- Method for producing quinoline-8-sulfonyl chloride. Google Patents.
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
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Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]
-
Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed. Available at: [Link]
-
8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Cleaving of a sulfonamide to its respectively primary or secondary amine?? Reddit. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]
-
This compound (CAS No: 116834641) API Intermediate Manufacturers. apicule. Available at: [Link]
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC - PubMed Central. Available at: [Link]
- Process for the preparation of quinoline derivatives. Google Patents.
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Technical Support Center: Mass Spectrometry Troubleshooting for Quinoline Compounds
A Senior Application Scientist's Guide
Welcome to the technical support center for the mass spectrometric analysis of quinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality, reproducible data for these nitrogen-containing heterocyclic compounds. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Quinolines are a vital class of compounds, but their inherent basicity and aromatic nature can present unique challenges in LC-MS analysis. This guide is structured in a question-and-answer format to directly address the common issues you may face, from ionization and fragmentation to matrix effects.
Section 1: Ionization and ESI Source-Related Issues
This section focuses on problems that occur during the initial ionization process within the electrospray ionization (ESI) source, which are often the primary cause of poor data quality.
FAQ 1: Why am I seeing a very weak signal or no signal at all for my quinoline compound?
This is one of the most frequent issues and can stem from several factors related to the unique chemistry of quinolines.[1][2]
Answer:
The core of this problem usually lies in inefficient protonation or suboptimal ESI source conditions. Quinolines, being basic, readily accept a proton to form an [M+H]⁺ ion, which is ideal for positive mode ESI.[3] If this isn't happening efficiently, your signal will suffer. Here’s a breakdown of the causes and solutions:
-
Causality 1: Incorrect Mobile Phase pH. The efficiency of electrospray ionization is highly dependent on the analyte existing in a pre-charged state in solution. For a basic compound like quinoline, a mobile phase pH that is at least 1-2 units below its pKa will ensure it is predominantly protonated and ready for ionization.
-
Solution: Acidify your mobile phase. The addition of 0.1% formic acid is a standard starting point for positive mode ESI and is highly effective for basic compounds. If sensitivity is still low, 0.1% acetic acid can be considered, though it is a weaker acid.
-
-
Causality 2: Suboptimal ESI Source Parameters. The desolvation and ionization process is a delicate balance of temperatures and voltages. Incorrect settings can prevent the efficient transfer of ions from the liquid phase to the gas phase.[1][2]
-
Solution: Perform a systematic optimization of key ESI source parameters. Do not rely solely on generic "autotune" functions. A detailed protocol for this is provided below.
-
-
Causality 3: Incompatible Solvent Choice. ESI efficiency is influenced by solvent properties like surface tension.[4] Solvents with lower surface tension, such as methanol and acetonitrile, promote the formation of a stable Taylor cone and smaller droplets, which enhances ion formation.[4]
Protocol 1: Systematic ESI Source Parameter Optimization
This protocol should be performed by infusing a standard solution of your quinoline analyte directly into the mass spectrometer.
-
Prepare the Analyte Solution: Create a solution of your quinoline compound at a typical concentration (e.g., 100-500 ng/mL) in a solvent mixture that mimics your LC starting conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Infuse the Solution: Use a syringe pump to deliver the solution at a constant flow rate (e.g., 5-10 µL/min) into the MS source via a T-junction.
-
Optimize Capillary Voltage: While monitoring the [M+H]⁺ ion, start with a typical voltage (e.g., 3.5 kV) and adjust it up and down in 0.5 kV increments to find the value that yields the maximum stable signal.
-
Optimize Gas and Temperature Settings:
-
Nebulizer Gas: Adjust the pressure to ensure a fine, stable spray. Listen for changes in the spray sound and observe the stability of the ion signal.
-
Drying Gas (Heater Gas): Increase the temperature and flow rate incrementally. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte. A good starting point is often around 300-350 °C.
-
-
Optimize Cone/Fragmentor/Declustering Potential: This voltage is critical. It helps to remove solvent clusters from the ions and transfer them into the vacuum region of the mass spectrometer.[4] Start at a low voltage (e.g., 20 V) and increase it in 5-10 V increments. You should see the signal for your [M+H]⁺ ion increase to a maximum and then begin to decrease as in-source fragmentation starts to occur. For maximum sensitivity of the precursor ion, set this voltage at the plateau just before the signal drops off.[5]
| Parameter | Typical Starting Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Promotes droplet charging and Taylor cone formation. |
| Drying Gas Temp. | 250 - 400 °C | Aids in solvent evaporation from droplets. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the source. |
| Nebulizer Pressure | 30 - 50 psi | Assists in forming a fine aerosol spray. |
| Cone/Fragmentor Voltage | 20 - 80 V | Facilitates ion desolvation and transfer; can induce fragmentation at higher values.[4] |
FAQ 2: My quinoline signal is unstable and fluctuates, especially when analyzing complex samples. What's happening?
Answer:
Signal instability or suppression is a classic sign of matrix effects .[6] This occurs when co-eluting compounds from your sample matrix (e.g., salts, endogenous metabolites, formulation excipients) interfere with the ionization of your target analyte.[6] The ESI source is particularly susceptible to this because it has a finite capacity for ionization; if other compounds are more easily ionized or are present at much higher concentrations, they will "win" the competition for charge, suppressing the signal of your quinoline compound.[6]
-
Causality: Competition for Ionization. Co-eluting matrix components can alter the physical properties of the ESI droplets (e.g., surface tension), which affects the efficiency of analyte ion release into the gas phase.[6]
-
Solution 1: Improve Chromatographic Separation. The most effective way to combat matrix effects is to chromatographically separate your quinoline analyte from the interfering matrix components.[7] Try modifying your LC gradient to be shallower, or screen different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) to alter selectivity.
-
Solution 2: Enhance Sample Preparation. Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering salts and other matrix components before injection.
-
Solution 3: Use an Internal Standard. An isotopically labeled internal standard (e.g., containing ¹³C or ²H) is the gold standard for quantification in the presence of matrix effects. It will co-elute with your analyte and experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.
-
Diagram 1: The Concept of Ion Suppression
This diagram illustrates how high concentrations of matrix components can interfere with the ionization of the target analyte.
Caption: Ion suppression occurs when matrix components outcompete the analyte for charge.
FAQ 3: I'm seeing unexpected ions in my mass spectrum, like [M+23]⁺ or [M+39]⁺. What are these?
Answer:
You are observing adduct formation , which is the association of your analyte molecule with cations present in the system.[8][9] While the goal is typically to form the protonated molecule ([M+H]⁺), other adducts can form if different cations are available.
-
[M+23]⁺ corresponds to the sodium adduct, [M+Na]⁺.
-
[M+39]⁺ corresponds to the potassium adduct, [M+K]⁺.
-
Causality: Presence of Metal Cations. Sodium and potassium are ubiquitous and can be introduced from glassware, mobile phase contaminants (e.g., low-grade salts), or the sample matrix itself.[9] Adduct formation can split your total ion current between multiple species, reducing the intensity of your desired [M+H]⁺ ion and complicating data interpretation.[8]
-
Solution 1: Use High-Purity Reagents. Always use LC-MS grade solvents, additives (formic acid, ammonium formate), and water to minimize metal ion contamination.
-
Solution 2: Improve Glassware Cleaning. Avoid using detergents that contain sodium salts. Rinse glassware thoroughly with high-purity water. Where possible, use polypropylene vials and containers.
-
Solution 3: Add a Competing Cation. If sodium/potassium adducts are unavoidable, you can sometimes "force" the formation of a more desirable adduct. Adding a small amount of ammonium formate or ammonium acetate to the mobile phase can promote the formation of the ammonium adduct ([M+NH₄]⁺) and suppress the formation of sodium and potassium adducts.
-
Section 2: Fragmentation and MS/MS Issues
This section addresses challenges related to the fragmentation of quinoline compounds, either unintentionally in the source or intentionally in the collision cell for MS/MS experiments.
FAQ 4: I see significant fragment ions in my full scan (MS1) spectrum, even with low cone voltage. Why is my quinoline compound fragmenting so easily?
Answer:
This phenomenon is known as in-source fragmentation or in-source collision-induced dissociation (CID).[10][11] It happens when analyte ions gain enough internal energy through collisions in the source region to break apart before they even reach the mass analyzer.[11][12]
-
Causality 1: Energetic Source Conditions. While some cone/fragmentor voltage is necessary to break up solvent clusters, an excessive setting will impart too much energy to the ions, causing them to fragment.[11] The stability of the quinoline ring system is high, but substituents on the ring can be labile and prone to fragmentation.
-
Solution: Carefully re-optimize the cone/fragmentor voltage as described in Protocol 1. The goal is to find the "sweet spot" that maximizes the precursor ion signal while minimizing the appearance of fragment ions in the MS1 scan.[5]
-
-
Causality 2: Thermal Degradation. Although less common for the stable quinoline core, high source temperatures can cause thermal degradation of sensitive functional groups on quinoline derivatives.
-
Solution: Methodically evaluate the effect of the drying gas temperature. Reduce it in 25 °C increments to see if the in-source fragmentation decreases without significantly compromising the signal due to poor desolvation.
-
Diagram 2: Troubleshooting Workflow for Poor Signal/Instability
This flowchart provides a logical path for diagnosing common front-end issues with quinoline analysis.
Caption: A step-by-step decision tree for troubleshooting quinoline signal issues.
FAQ 5: My MS/MS fragmentation is inconsistent or yields very few product ions. How can I get a better fragmentation pattern for my quinoline derivative?
Answer:
Obtaining a rich and reproducible MS/MS spectrum is key for structural confirmation and quantification. The fused aromatic ring system of quinoline is quite stable, meaning it requires significant energy to fragment.[13] The fragmentation pathways are highly dependent on the type and position of substituents on the rings.[14][15]
-
Causality 1: Insufficient Collision Energy. If the collision energy (CE) is too low, the precursor ion will not have enough internal energy to undergo fragmentation and will pass through the collision cell intact.
-
Solution: Perform a collision energy ramp experiment. Analyze your compound by injecting a standard and programming the MS method to acquire MS/MS data at various CE values (e.g., stepping from 10 eV to 60 eV in 5 eV increments). This will allow you to identify the optimal CE that produces the most informative and abundant product ions.
-
-
Causality 2: Predictable Fragmentation Pathways. While complex, quinoline fragmentation often follows predictable patterns. Common losses include HCN (27 Da) from the nitrogen-containing ring and CO (28 Da) if hydroxyl or methoxy groups are present.[15][16] Substituents are often lost first. Understanding these patterns can help you anticipate and find the expected product ions.[3][14]
-
Solution: Review literature on the fragmentation of similar quinoline structures.[13] For example, methoxyquinolines often show a primary loss of a methyl radical (CH₃) followed by the loss of CO.[15] This knowledge helps in selecting the right product ions for your MRM (Multiple Reaction Monitoring) methods.
-
-
Causality 3: Isomeric Differentiation. Differentiating isomers can be challenging as they may produce the same set of product ions.[3]
-
Solution: While the product ions may be the same, their relative abundances can differ significantly depending on the substituent's position.[3] Carefully compare the MS/MS spectra of your isomeric standards acquired under identical conditions. The ratio of the key product ions can often serve as a "fingerprint" to distinguish them. Ultimately, chromatographic separation is the most reliable method for isomer differentiation.
-
References
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
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Occurrence of elevated masses in LC/ESI-MS fragmentation? ResearchGate. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Center for Biotechnology Information. [Link]
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Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. National Center for Biotechnology Information. [Link]
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Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Oxford Academic. [Link]
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10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
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Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. [Link]
-
Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. National Center for Biotechnology Information. [Link]
- Methods for reducing adduct formation for mass spectrometry analysis.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Fragmentation and Interpretation of Spectra. University of Arizona. [Link]
-
Nitrogen-Containing Heterocyclic Compounds. ResearchGate. [Link]
-
Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Center for Biotechnology Information. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]
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Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. [Link]
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LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Center for Biotechnology Information. [Link]
-
Landing-Energy-Controlled Surface Conformation of Electrosprayed Foldamer Molecules on Au(111). ACS Publications. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Differentiation of isomeric C8-substituted alkylaniline adducts of guanine by electrospray ionization and tandem quadrupole ion trap mass spectrometry. ACS Publications. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
-
Internal energy and fragmentation of ions produced in electrospray sources. University of Missouri. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. ECA Foundation. [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. ETH Zurich. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid
Welcome to the technical support center for the synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and efficient scale-up.
The synthesis of this compound is a two-stage process. First is the preparation of the key intermediate, 8-quinolinesulfonyl chloride, followed by its coupling with 4-aminobenzoic acid. Each stage presents unique challenges when scaling up.
Section 1: General Scale-Up Issues & FAQs
Scaling a chemical synthesis is not merely about using larger flasks and more reagents. The fundamental principles of heat and mass transfer change dramatically, which can impact yield, purity, and safety.[1][2]
Q1: My reaction yield dropped significantly when I moved from a 10g to a 1kg scale. What are the most likely causes?
A: This is a classic scale-up challenge. The primary culprits are almost always related to inadequate heat and mass transfer.
-
Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases significantly.[1] This means the reaction mixture cannot dissipate heat as efficiently. For exothermic reactions, like sulfonyl chloride formation and the subsequent coupling, this can lead to "hot spots" where the temperature is much higher than the bulk measurement. These hot spots can cause degradation of starting materials, intermediates, or the final product, leading to lower yields and increased impurities.[1][3]
-
Mixing Efficiency: What works in a small flask (e.g., a magnetic stir bar) is often insufficient in a large reactor. Inefficient mixing leads to poor distribution of reactants and localized areas of high concentration.[2][4] This can promote side reactions. For instance, if the 8-quinolinesulfonyl chloride is not dispersed quickly as it's added, it can react with the newly formed sulfonamide product or other species before it finds the intended 4-aminobenzoic acid.
Q2: I'm observing new or higher levels of impurities at scale that were negligible in my lab experiments. Why is this happening?
A: This is directly linked to the issues described above.
-
Longer Reaction Times: At scale, heating, cooling, and reagent addition often take longer. This extended exposure to reaction conditions can allow for the formation of minor side products that were not observed on a smaller scale.
-
Poor Temperature Control: As mentioned, localized overheating can open up pathways to thermal degradation products.[3]
-
Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis. On a larger scale, there is more surface area for atmospheric moisture to be introduced during transfers and additions. If the reaction is not kept scrupulously dry, the 8-quinolinesulfonyl chloride will revert to the unreactive quinoline-8-sulfonic acid.
Section 2: Synthesis of 8-Quinolinesulfonyl Chloride - FAQs & Troubleshooting
The preparation of this key intermediate is often the most hazardous part of the process and requires careful planning for scale-up.
Q3: What are the recommended methods for preparing 8-quinolinesulfonyl chloride at scale, and what are the safety considerations?
A: There are two primary industrial routes, each with its own challenges.
-
Direct Chlorosulfonation: This involves reacting quinoline directly with an excess of chlorosulfonic acid.[5]
-
Advantages: It's a single step to the desired intermediate.
-
Scale-Up Challenges: Chlorosulfonic acid is extremely corrosive and reacts violently with water. The reaction is highly exothermic and generates large volumes of HCl gas, which must be scrubbed. Quenching the excess chlorosulfonic acid during workup is also highly hazardous and must be done with extreme care by slowly adding the reaction mixture to ice.[5] This method is often considered too hazardous for standard pilot plant facilities without specialized equipment.[5]
-
-
Two-Step Sulfonation/Chlorination: This involves sulfonating quinoline with fuming sulfuric acid (oleum) to produce quinoline-8-sulfonic acid, which is then isolated and chlorinated using an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Advantages: This route avoids the use of large excesses of chlorosulfonic acid, making the workup more manageable.
-
Scale-Up Challenges: Handling oleum is hazardous. The key challenge is the subsequent chlorination. The reaction with thionyl chloride can be slow and may require catalytic dimethylformamide (DMF), which can have its own side reactions. The use of PCl₅ is often avoided on a large scale due to difficulties in handling the solid reagent and removing the phosphorus-based byproducts.[6]
-
Q4: My chlorination of quinoline-8-sulfonic acid with thionyl chloride is incomplete. How can I drive it to completion?
A: This is a common issue.
-
Ensure Anhydrous Conditions: The sulfonic acid starting material must be completely dry. Any residual water will consume the thionyl chloride. Dry the sulfonic acid in a vacuum oven before use.
-
Temperature Control: The reaction typically requires heating (e.g., refluxing in thionyl chloride or an inert high-boiling solvent).[6] Ensure your reactor can maintain the required temperature consistently.
-
Catalyst: The addition of a catalytic amount of DMF can significantly accelerate the reaction. However, be aware of potential side reactions at high temperatures.
-
Excess Reagent: Using a moderate excess of thionyl chloride (e.g., 2-5 equivalents) can help drive the reaction to completion. The excess can be removed by distillation after the reaction is complete.
Section 3: Sulfonamide Coupling Reaction - FAQs & Troubleshooting
This step involves the formation of the crucial S-N bond. While generally robust, scale-up introduces challenges related to stoichiometry, addition rates, and workup.
Q5: What is the best base and solvent combination for the coupling of 8-quinolinesulfonyl chloride and 4-aminobenzoic acid on a large scale?
A: The choice depends on solubility, temperature control, and ease of removal.
-
Pyridine: Can be used as both the solvent and the base. It effectively scavenges the HCl byproduct. However, its high boiling point can make it difficult to remove completely during workup, and it has a strong, unpleasant odor.
-
Triethylamine (TEA) in an Inert Solvent: This is often the preferred method for scale-up.[7] Solvents like chloroform, dichloromethane (DCM), or acetonitrile are common.[8] TEA is a strong enough base to neutralize the HCl, and it can be easily removed during an aqueous workup. Using a separate solvent allows for better control over the reaction concentration and viscosity.
-
Aqueous Biphasic (Schotten-Baumann conditions): While less common for this specific transformation, reacting the sulfonyl chloride in an organic solvent with the amine dissolved in an aqueous base (like NaOH or NaHCO₃) can be an option. This is often very fast but can increase the risk of hydrolyzing the sulfonyl chloride.
Q6: The reaction is sluggish, and I'm left with a lot of unreacted 4-aminobenzoic acid. What should I investigate?
-
Reagent Quality: The primary suspect is the 8-quinolinesulfonyl chloride. It is moisture-sensitive and can degrade upon storage.[9] Use freshly prepared or properly stored material.
-
Base Stoichiometry: You need at least two equivalents of base (like TEA). One equivalent is needed to deprotonate the carboxylic acid of the 4-aminobenzoic acid, and another equivalent is needed to scavenge the HCl produced during the reaction. Insufficient base will leave the amine protonated and non-nucleophilic.
-
Solubility: 4-aminobenzoic acid can have limited solubility in some organic solvents. Ensure your reaction mixture is a well-stirred slurry or, ideally, a homogeneous solution to allow the reactants to interact.
-
Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) may be required to increase the rate, especially if solubility is an issue.
Section 4: Product Isolation and Purification - FAQs & Troubleshooting
Obtaining a high-purity final product is critical. Scale-up can make purification more challenging due to the larger volumes of solvents and materials involved.
Q7: What is a robust, scalable method for working up the reaction and isolating the crude product?
A: A simple precipitation and filtration method is usually effective.
-
Quenching: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture. Slowly pour the reaction mixture into a large volume of cold water or a dilute acid solution (e.g., 1M HCl). This will precipitate your product while the triethylamine hydrochloride salt remains dissolved in the aqueous phase.
-
Filtration: Filter the resulting slurry using a suitable large-scale filter (e.g., a Nutsche filter).
-
Washing: Wash the filter cake thoroughly with water to remove any remaining salts. A final wash with a non-polar solvent like hexanes or diethyl ether can help remove non-polar impurities and aid in drying.[7]
Q8: My crude product is off-color and contains several impurities. What is the best method for purification at scale?
A: Recrystallization is the most common and effective method for purifying solid compounds at scale.[6][10]
-
Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either remain soluble at low temperatures or be insoluble at high temperatures. For this molecule, alcohols like ethanol or isopropanol, or mixtures with water, are good starting points.[10]
-
Acid-Base Purification: An alternative is to leverage the acidic and basic functional groups in the molecule.
-
Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The carboxylic acid will form a water-soluble sodium salt.
-
Filter off any insoluble, non-acidic impurities.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to extract any remaining neutral or basic impurities.
-
Slowly re-acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.
-
Filter, wash with water, and dry.
-
| Potential Impurity | Likely Source | Scale-Up Mitigation & Purification Strategy |
| Quinoline-8-sulfonic acid | Hydrolysis of 8-quinolinesulfonyl chloride | Ensure strictly anhydrous conditions during the coupling reaction. Can be removed during acid-base workup as it is more water-soluble. |
| Unreacted 4-aminobenzoic acid | Incomplete reaction | Improve coupling conditions (see Q6). Can be removed by washing the crude product with a dilute acid. |
| Polymeric/Tarry Materials | Uncontrolled exotherm during sulfonation or coupling | Improve heat transfer with a jacketed reactor and controlled reagent addition.[1] Most tar can be removed by filtration during recrystallization. |
| Solvent Residues (e.g., Pyridine, DMF) | Inefficient removal during workup | Use a more volatile solvent system if possible. Ensure product is thoroughly dried under vacuum, potentially with gentle heating.[8] |
Section 5: Scalable Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures.
Protocol 1: Synthesis of 8-Quinolinesulfonyl Chloride (Two-Step Method)
Materials:
-
Quinoline (1.0 eq)
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Thionyl Chloride (3.0 eq)
-
DMF (catalytic)
-
Toluene
-
Ice
Procedure (Example for ~1kg scale):
-
Sulfonation: In a suitable jacketed reactor, cool fuming sulfuric acid (e.g., 2.5 L) to 0-5 °C. Slowly add quinoline (e.g., 1.0 kg) portion-wise, ensuring the internal temperature does not exceed 15 °C.[11]
-
Once the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 4-6 hours, or until the reaction is complete by HPLC.
-
Precipitation: Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with robust stirring, prepare a large volume of ice/water. Very slowly and carefully, add the reaction mixture to the ice/water, maintaining the quench temperature below 20 °C. The quinoline-8-sulfonic acid will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry the solid completely under vacuum at 80-100 °C.
-
Chlorination: Charge the dry quinoline-8-sulfonic acid to a clean, dry reactor. Add toluene followed by a catalytic amount of DMF (e.g., 10 mL).
-
Slowly add thionyl chloride (e.g., 3.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of HCl gas evolution and confirmed by HPLC.
-
Isolation: Cool the mixture. The product may crystallize upon cooling. Filter the solid and wash with cold toluene or hexanes. The crude 8-quinolinesulfonyl chloride can be used directly or recrystallized from a suitable solvent like toluene if necessary.[6]
Protocol 2: Synthesis of this compound
Materials:
-
8-Quinolinesulfonyl Chloride (1.0 eq)
-
4-Aminobenzoic Acid (1.0 eq)
-
Triethylamine (2.2 eq)
-
Acetonitrile
-
1M Hydrochloric Acid
-
Ethanol
Procedure (Example for ~1kg scale):
-
Reaction Setup: In a large jacketed reactor, charge 4-aminobenzoic acid (e.g., 602 g, 1.0 eq) and acetonitrile (e.g., 10 L).
-
Add triethylamine (e.g., 968 mL, 2.2 eq) and stir the resulting slurry at room temperature.
-
Reagent Addition: In a separate container, dissolve 8-quinolinesulfonyl chloride (e.g., 1.0 kg, 1.0 eq) in acetonitrile (e.g., 5 L).
-
Slowly add the solution of 8-quinolinesulfonyl chloride to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C using the reactor jacket.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the sulfonyl chloride by TLC or HPLC.
-
Workup: Once complete, pour the reaction mixture into a separate vessel containing cold 1M HCl (e.g., 20 L). Stir the resulting slurry for 1 hour.
-
Isolation: Filter the precipitated solid. Wash the filter cake thoroughly with water until the washings are neutral (pH ~7).
-
Purification: Transfer the wet cake to a clean reactor. Add a suitable volume of ethanol and heat to reflux to dissolve the solid. If necessary, add a small amount of water to aid dissolution.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystallization.
-
Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C to a constant weight.
References
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridines and Quinolines from Unactivated Amides. Journal of the American Chemical Society, 129(33), 10096-10097. Available at: [Link]
-
Mettler Toledo. Heat Transfer and Process Scale-up. Available at: [Link]
-
Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Available at: [Link]
-
ResearchGate. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Available at: [Link]
- Google Patents. (2005). Method for producing quinoline-8-sulfonyl chloride. JP2005139149A.
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]
-
Sloop, J. C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]
-
Cennamo, M., et al. (2023). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Biosensors. Available at: [Link]
-
ResearchGate. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Luesch, H., et al. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH Public Access. Available at: [Link]
-
LeBlond, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]
-
Szałaj, N., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
-
ResearchGate. Filtration test of sulfonamides. Available at: [Link]
- Google Patents. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. GB2096596A.
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
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ResearchGate. The generation of 8-quinolinesulfenyl chloride 3 and bromide 4 from... Available at: [Link]
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Bull, J. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]
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Bioorganic Chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. 83, 569-579. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Effect of 4-(Quinoline-8-sulfonamido)benzoic acid on Pyruvate Kinase M2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory potential of 4-(Quinoline-8-sulfonamido)benzoic acid. Drawing from established methodologies in enzymology and cancer cell biology, we present a systematic approach to compare its efficacy against known inhibitors of Pyruvate Kinase M2 (PKM2), a pivotal enzyme in cancer metabolism.
Introduction: Targeting the Warburg Effect through PKM2 Inhibition
Cancer cells exhibit a unique metabolic phenotype, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is predominantly expressed in tumor cells and plays a crucial role in this metabolic reprogramming.[1][2][3] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is favored, leading to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways essential for rapid cell proliferation.[4][5]
The quinoline-8-sulfonamide scaffold has been identified in several modulators of PKM2 activity.[4][6] This guide focuses on this compound, a compound belonging to this chemical class, and outlines a rigorous validation workflow to ascertain its inhibitory effect on PKM2 and compare its performance with established inhibitors.
Experimental Validation Workflow
The validation process is structured in a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a physiological context.
Caption: Tiered workflow for validating PKM2 inhibitors.
Part 1: Biochemical Characterization
The initial step is to determine if this compound directly interacts with and inhibits purified recombinant human PKM2 enzyme.
Comparative Inhibitors
For a robust comparison, the following compounds are recommended:
| Compound | Class | Notes |
| Shikonin | Natural Product (Naphthoquinone) | A well-characterized PKM2 inhibitor that serves as a standard positive control.[7][8] |
| Ellagic Acid | Natural Product (Phenolic Compound) | Identified as a potent inhibitor of cancer cell growth with demonstrated PKM2 inhibitory activity.[9] |
| Compound 3k (PKM2-IN-1) | Synthetic Small Molecule | A known potent and selective inhibitor of PKM2, useful for benchmarking.[10] |
| This compound | Test Compound | The subject of this validation guide. |
Protocol 1: PKM2 Enzyme Inhibition Assay (Lactate Dehydrogenase Coupled Assay)
This is a continuous spectrophotometric assay that measures the rate of NADH oxidation, which is coupled to the pyruvate kinase reaction.
Materials:
-
Recombinant Human PKM2 (e.g., Sigma-Aldrich, R&D Systems)[11][12]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the comparative inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH, ADP, PEP, and LDH.
-
Inhibitor Addition: Add the test compounds to the respective wells. Include a DMSO-only control (vehicle control).
-
Enzyme Addition: Initiate the reaction by adding recombinant PKM2 to all wells.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (typically 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
Expected Data Summary (Hypothetical)
| Compound | IC50 (µM) |
| This compound | TBD |
| Shikonin | ~1-5 |
| Ellagic Acid | ~4.2[9] |
| Compound 3k (PKM2-IN-1) | ~0.1-1 |
TBD: To be determined by the experiment.
Part 2: Cellular Activity Assessment
The next phase is to evaluate the effect of this compound on cancer cells that express PKM2.
Protocol 2: Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Human cancer cell lines expressing PKM2 (e.g., A549 lung cancer, HCT116 colon cancer)
-
Cell culture medium (e.g., RPMI, DMEM) with 10% FBS
-
Test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Viability Measurement:
-
MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percent viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
PKM2-expressing cancer cells
-
PBS and lysis buffer
-
Test compound
-
PCR tubes or strips
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated, denatured proteins.
-
Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 3: Mechanistic and Functional Validation
These assays confirm that the observed cellular effects are due to the inhibition of PKM2's enzymatic function.
Protocol 4: Lactate Production Assay
PKM2 inhibition is expected to reduce the rate of glycolysis and consequently, lactate production.
Materials:
-
PKM2-expressing cancer cells
-
Test compounds
-
Lactate assay kit (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the lactate levels to the cell number or total protein content and compare the treated samples to the vehicle control.
Caption: Inhibition of PKM2 by this compound.
Conclusion
This guide provides a multi-faceted approach to rigorously validate the inhibitory effect of this compound on PKM2. By combining direct enzymatic assays with cell-based functional readouts, researchers can build a comprehensive data package to support its potential as a modulator of cancer cell metabolism. The comparative analysis against established inhibitors will provide a clear benchmark for its potency and efficacy, guiding future drug development efforts.
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Chen, J., Xie, J., Jiang, Z., Wang, B., Wang, Y., & Hu, X. (2011). Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2. Oncogene, 30(42), 4297-4306. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Quinoline-8-Sulfonamides
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] When functionalized with a sulfonamide group at the 8-position, this heterocyclic system gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-8-sulfonamides, offering insights into the nuanced structural modifications that govern their efficacy as anticancer, antibacterial, and enzyme-inhibiting agents. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline-8-sulfonamides have emerged as potent anticancer agents that exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the disruption of cellular machinery essential for cancer cell proliferation.
Inhibition of Carbonic Anhydrases: Targeting the Tumor Microenvironment
A key strategy in cancer therapy is the targeting of the tumor microenvironment.[3] Tumor progression often leads to a hypoxic environment, which in turn causes extracellular acidosis due to anaerobic glycolysis.[3] To survive and proliferate in these acidic conditions, cancer cells upregulate specific isoforms of carbonic anhydrase (CA), particularly hCA IX and XII, which help maintain their intracellular pH.[1][3]
Quinoline-based sulfonamides have been developed as effective inhibitors of these cancer-associated CA isoforms.[1] The sulfonamide moiety acts as a zinc-binding group within the enzyme's active site. The SAR of these compounds is highly dependent on the substitution pattern on the quinoline and the nature of any linking groups. For instance, in a series of 4-anilinoquinoline-based benzenesulfonamides, the position of the sulfonamide group on the anilino ring was found to be critical for inhibitory activity.[1] Para-substituted derivatives generally displayed the best inhibitory profiles against both hCA IX and XII, with some meta-substituted compounds also showing excellent potency against hCA IX.[1]
Table 1: Comparison of Quinoline-Based Sulfonamides as hCA IX Inhibitors
| Compound ID | Sulfonamide Position | Substituents on Anilino Ring | hCA IX Ki (nM) | Reference |
| 13a | para | 3,4-dichloro | 25.8 | [1] |
| 13b | para | 3-(trifluoromethyl) | 5.5 | [1] |
| 13c | para | 4-(trifluoromethyl) | 18.6 | [1] |
| 11c | meta | 4-chloro | 8.4 | [1] |
| AAZ (Standard) | - | - | 25 | [1] |
The data clearly indicates that subtle changes in substituent patterns can lead to significant differences in inhibitory potency, with compound 13b emerging as a single-digit nanomolar inhibitor of hCA IX.[1]
Modulation of Pyruvate Kinase M2: Disrupting Cancer Cell Metabolism
Cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in many tumors and plays a crucial role in promoting tumor growth and proliferation.[4][5] This makes PKM2 an attractive therapeutic target.[5]
Quinoline-8-sulfonamides have been designed as modulators of PKM2.[4][5] In one study, the introduction of a second quinolinyl fragment to the molecule was found to significantly enhance its ability to interact with the PKM2 protein and reduce intracellular pyruvate levels in A549 lung cancer cells.[4] This, in turn, led to a significant reduction in cancer cell proliferation.[4][6] The quinolone structure was identified as a key determinant for strong interaction with the PKM2 protein.[4][6]
Table 2: Antiproliferative Activity of a Quinoline-8-Sulfonamide PKM2 Modulator
| Compound ID | Cancer Cell Line | GI50 (µg/mL) | Effect on Pyruvate Level | Reference |
| 9a | A549 (Lung) | < 200 | ~50% reduction | [4] |
These findings highlight the potential of quinoline-8-sulfonamides to selectively target cancer cell metabolism.[5]
Tubulin Polymerization Inhibition: Halting Cell Division
Microtubules are dynamic polymers essential for various cellular processes, including the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making them a well-established target for anticancer drugs.[7][8]
Certain quinoline-sulfonamide derivatives have been identified as inhibitors of tubulin polymerization.[3][9] In a series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, compound D13 exhibited potent inhibition of HeLa cell proliferation, which correlated well with its inhibitory activity against tubulin polymerization.[3]
Table 3: Cytotoxicity and Tubulin Polymerization Inhibition of a Quinoline-Sulfonamide Derivative
| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| D13 | HeLa | 1.34 | 6.74 | [3] |
This demonstrates that the quinoline-sulfonamide scaffold can be adapted to target the cytoskeleton, providing another avenue for anticancer drug development.
Antibacterial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents.[2][10] Quinoline-sulfonamide hybrids have emerged as a promising strategy to combat bacterial resistance.[2][10]
The antibacterial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Sulfonamides, on the other hand, typically inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.[2] By combining these two pharmacophores into a single molecule, it is possible to create hybrid compounds with enhanced efficacy and the potential to overcome existing resistance mechanisms.[2]
In a recent study, a series of quinoline-sulfonamide hybrids were synthesized and evaluated for their antibacterial activity.[10][11] Compound QS-3 was identified as a potent antibacterial candidate, particularly against P. aeruginosa.[10][11] Furthermore, QS-3 demonstrated a synergistic effect when combined with ciprofloxacin against several bacterial strains.[10][11]
Table 4: Antibacterial Activity of a Quinoline-Sulfonamide Hybrid
| Compound ID | Bacterial Strain | MIC (µg/mL) | Synergism with Ciprofloxacin | Reference |
| QS-3 | P. aeruginosa | 64 | Indifferent | [10][11] |
| QS-3 | E. coli | 128 | Synergistic | [10][11] |
| QS-3 | E. faecalis | 128 | Synergistic | [10][11] |
| QS-3 | S. typhi | 512 | Synergistic | [10][11] |
A crucial structural feature for the biological activity of some quinoline-sulfonamides is the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring.[12][13] Methylation of this hydroxyl group leads to a complete loss of both anticancer and antibacterial activity, suggesting that this group may be involved in key interactions with the biological target, possibly through hydrogen bonding or metal chelation.[12][14]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are outlines of key assays used in the evaluation of quinoline-8-sulfonamides.
Synthesis of Quinoline-Sulfonamides (General Scheme)
The synthesis of quinoline-sulfonamides can be achieved through various routes. A common method involves the reaction of a substituted quinoline with chlorosulfonic acid to generate the corresponding quinoline-sulfonyl chloride, which is then reacted with an appropriate amine.[12][14]
Caption: General workflow for the synthesis of quinoline-sulfonamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of CO2.
Protocol:
-
Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor.
-
Substrate Addition: Initiate the reaction by adding the substrate (CO2-saturated water).
-
pH Measurement: Monitor the change in pH over time as the reaction proceeds.
-
Data Analysis: Calculate the Ki value from the reaction rates at different inhibitor concentrations.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing bacterial growth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The quinoline-8-sulfonamide scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small structural modifications can profoundly influence biological activity and selectivity.
Key SAR Insights:
-
The position of the sulfonamide group and the nature of substituents on the quinoline and any associated aromatic rings are critical for anticancer activity via carbonic anhydrase inhibition.
-
The introduction of additional heterocyclic moieties, such as a second quinoline ring, can enhance the inhibition of metabolic enzymes like PKM2.
-
A free hydroxyl group at the 8-position of the quinoline ring appears to be essential for both the anticancer and antibacterial activities of certain series of these compounds.
-
Hybrid molecules combining the quinoline-sulfonamide scaffold with other pharmacophores show promise in overcoming bacterial drug resistance.
Future research in this area should focus on elucidating the precise molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and computational modeling. This will enable the rational design of next-generation quinoline-8-sulfonamides with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.
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A Researcher's Guide to the Biological Evaluation of Novel Quinoline Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] This guide provides an in-depth comparison of the biological evaluation of a novel quinoline derivative against established alternatives, complete with detailed experimental protocols and supporting data. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for a comprehensive assessment of these promising compounds.
The Enduring Promise of the Quinoline Core
Quinoline and its analogues are not new to the pharmaceutical landscape. From the potent antimalarial properties of quinine to the broad-spectrum antibacterial action of fluoroquinolones, this privileged structure has a rich history.[2][3] Modern drug discovery continues to leverage the versatility of the quinoline ring system to develop novel agents targeting a range of diseases, most notably cancer and microbial infections.[4][5][6] The efficacy of these derivatives often stems from their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases and kinases, or disrupt cellular processes such as angiogenesis and cell cycle progression.[4][7][8]
This guide will focus on a hypothetical novel quinoline-chalcone hybrid, QC-7 , as a case study to illustrate the evaluation process. Chalcones, open-chain flavonoids, are themselves recognized for their significant anticancer activities, and their hybridization with a quinoline moiety is a promising strategy to enhance therapeutic potential.[9][10]
Synthesis of a Novel Quinoline-Chalcone Hybrid (QC-7): A Representative Protocol
The synthesis of novel quinoline derivatives is a critical first step in their biological evaluation. The chosen synthetic route should be efficient and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies. Here, we outline a common approach for the synthesis of a quinoline-chalcone hybrid.
Experimental Protocol: Synthesis of QC-7
-
Synthesis of the Quinoline Aldehyde Intermediate:
-
Start with a substituted aniline and perform a Skraup synthesis or a variation thereof to construct the quinoline ring.
-
Introduce a formyl group at a strategic position on the quinoline ring, often via a Vilsmeier-Haack reaction, to yield the necessary aldehyde intermediate.
-
-
Claisen-Schmidt Condensation:
-
The core of chalcone synthesis involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.
-
In a round-bottom flask, dissolve the synthesized quinoline aldehyde and a substituted acetophenone in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and isolate the crude product by filtration.
-
-
Purification:
-
Purify the crude quinoline-chalcone hybrid (QC-7) using column chromatography or recrystallization to obtain a compound of high purity, which is essential for accurate biological testing.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[11][12]
-
Part 1: Anticancer Activity Evaluation
A primary focus for novel quinoline derivatives is their potential as anticancer agents.[4] A thorough evaluation involves assessing their cytotoxicity against a panel of cancer cell lines and elucidating their mechanism of action.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[13]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][13]
-
Compound Treatment: Prepare a series of dilutions of the novel quinoline derivative (QC-7) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add these solutions to the wells containing the cells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC50 (µM)[9][10][14] |
| QC-7 (Novel Derivative) | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | |
| MCF-7 (Breast) | 5.21 | |
| Doxorubicin (Standard) | MGC-803 (Gastric) | 0.85 |
| HCT-116 (Colon) | 0.92 | |
| MCF-7 (Breast) | 1.15 | |
| Cisplatin (Standard) | MGC-803 (Gastric) | 2.50 |
| HCT-116 (Colon) | 3.10 | |
| MCF-7 (Breast) | 4.20 |
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4][6][9] Flow cytometry is a powerful technique to investigate these cellular events.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in many cancers.[9][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by QC-7.
Part 2: Antimicrobial Activity Evaluation
The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery.[1][5] The evaluation of a novel derivative's antimicrobial properties is crucial to understanding its full therapeutic potential.
Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound (QC-7) and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | Staphylococcus aureus MIC (µg/mL)[5][15] | Escherichia coli MIC (µg/mL)[5][15] |
| QC-7 (Novel Derivative) | 6.25 | 12.5 |
| Ciprofloxacin (Standard) | 0.5 | 0.25 |
| Vancomycin (Standard) | 1.0 | >128 |
Conclusion and Future Directions
The biological evaluation of novel quinoline derivatives requires a systematic and multi-faceted approach. The hypothetical quinoline-chalcone hybrid, QC-7, demonstrates promising, albeit moderate, anticancer and antimicrobial activities when compared to established drugs. While the IC50 values for QC-7 are higher than those of Doxorubicin, its distinct chemical structure may offer advantages in terms of overcoming drug resistance or reducing side effects, warranting further investigation. Similarly, its antimicrobial profile suggests potential for further optimization.
Future studies should focus on expanding the panel of cancer cell lines and microbial strains, conducting in vivo efficacy and toxicity studies in animal models, and performing detailed SAR studies to identify more potent analogues. The integration of in silico methods, such as molecular docking, can also provide valuable insights into the binding interactions of these compounds with their biological targets and guide future drug design efforts.[15][16]
References
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- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (2022). PubMed.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). Molecules.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2023). RSC Publishing.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). MDPI.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- An overview of quinoline derivatives as anti-cancer agents. (2024).
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
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- Biological Evaluation of Novel Quinoline-Based Hybrid Molecules: Application Notes and Protocols. (2025). BenchChem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Ingenta Connect.
- Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Compar
- Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. (n.d.). Taylor & Francis Online.
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A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Analysis
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic synthesis of these molecules is therefore of paramount importance to researchers in the field. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to quinoline-4-carboxylic acids, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.
The Pfitzinger Reaction: A Classic Route from Isatins
The Pfitzinger reaction is a widely utilized and versatile method for the synthesis of quinoline-4-carboxylic acids. It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]
Mechanistic Insights
The reaction proceeds through the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2]
Caption: Mechanism of the Pfitzinger Reaction.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
In a round-bottom flask, dissolve 1.47 g (10 mmol) of isatin in 20 mL of 3 M aqueous potassium hydroxide.
-
Add 1.20 g (10 mmol) of acetophenone to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with 50 mL of water.
-
Wash the aqueous solution with 2 x 20 mL of diethyl ether to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with glacial acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 2-phenylquinoline-4-carboxylic acid.
Advantages and Disadvantages
Advantages:
-
Good yields for a variety of substrates.
-
Readily available starting materials in many cases.
-
One-pot procedure.
Disadvantages:
-
Requires strongly basic conditions, which may not be suitable for sensitive substrates.[3]
-
The use of substituted isatins can sometimes be limiting due to their availability.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] This method is a valuable alternative to the Pfitzinger reaction.
Mechanistic Insights
Two primary mechanisms are proposed for the Doebner reaction. One pathway involves an initial aldol-type condensation between the aldehyde and the enol of pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. The alternative pathway begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and aromatization.
Caption: General scheme of the Gould-Jacobs Reaction.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
-
A mixture of 9.3 g (0.1 mol) of aniline and 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate is heated at 100-110°C for 1 hour.
-
The resulting ethyl anilinomethylenemalonate is added to 100 mL of refluxing diphenyl ether over 15 minutes.
-
The solution is refluxed for an additional 15 minutes, then cooled. The precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.
-
The ester is then saponified by refluxing with a 10% aqueous sodium hydroxide solution for 1 hour.
-
The resulting solution is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Advantages and Disadvantages
Advantages:
-
Effective for anilines with electron-donating groups. [5]* Provides access to 4-hydroxyquinolines which are valuable intermediates.
Disadvantages:
-
Often requires high temperatures for the cyclization step. [6]* The multi-step process can lead to lower overall yields.
The Friedländer Synthesis: Condensation of Aminoaryl Carbonyls
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by acid or base, to form a quinoline. [7][8]While not directly producing a carboxylic acid at the 4-position, appropriate choice of the methylene component can lead to precursors that can be converted to the desired acid.
Mechanistic Insights
Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and dehydration. [7]
Caption: Proposed Mechanisms for the Friedländer Synthesis.
Advantages and Disadvantages
Advantages:
-
Good yields and a wide substrate scope.
-
Can be performed under either acidic or basic conditions. [8] Disadvantages:
-
The availability of 2-aminoaryl aldehydes and ketones can be a limitation. [9]* Does not directly yield a 4-carboxylic acid functionality without specific starting materials.
The Combes Quinoline Synthesis: From Anilines and β-Diketones
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce a 2,4-disubstituted quinoline. [10][11]Similar to the Friedländer synthesis, this method does not directly produce a 4-carboxylic acid but can be adapted to do so.
Mechanistic Insights
The reaction is initiated by the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. Under acidic conditions, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product. [10]
Caption: Mechanism of the Combes Quinoline Synthesis.
Advantages and Disadvantages
Advantages:
-
Good for the synthesis of 2,4-disubstituted quinolines. [10]* Utilizes readily available anilines and β-diketones.
Disadvantages:
-
Requires strong acid catalysis. [10]* Regioselectivity can be an issue with unsymmetrical β-diketones.
Comparative Summary of Synthetic Routes
| Reaction | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Pfitzinger | Isatin, Carbonyl with α-methylene | Strong base (e.g., KOH), Reflux | Good to Excellent | Versatile, one-pot | Requires strong base, limited isatin availability |
| Doebner | Aniline, Aldehyde, Pyruvic acid | Reflux in ethanol | Moderate to Good | Three-component, one-pot, wide substrate scope | Lower yields with electron-withdrawing groups on aniline |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | High temperature (thermal cyclization) | Moderate | Access to 4-hydroxyquinolines | High temperatures, multi-step process |
| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene | Acid or base catalysis | Good to Excellent | Wide substrate scope, flexible conditions | Limited availability of 2-aminoaryl carbonyls |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Good | Good for 2,4-disubstitution | Strong acid required, potential regioselectivity issues |
Modern and Greener Approaches
Recent advancements in organic synthesis have led to the development of more environmentally friendly and efficient methods for preparing quinoline-4-carboxylic acids. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Pfitzinger and Doebner syntheses. [12][13][14]* Green catalysts and solvents: The use of water as a solvent and recyclable catalysts is gaining prominence, making the synthesis more sustainable. [13]* One-pot multi-component reactions: These reactions improve efficiency by combining multiple steps into a single operation, reducing waste and saving time.
Conclusion
The synthesis of quinoline-4-carboxylic acids can be achieved through several well-established and reliable methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability and stability of the starting materials, and the desired scale of the reaction. The Pfitzinger and Doebner reactions offer direct and efficient pathways, while the Gould-Jacobs, Friedländer, and Combes syntheses provide access to a broader range of substituted quinolines that can be further elaborated. As the field of organic synthesis continues to evolve, the adoption of greener and more efficient methodologies will be crucial for the sustainable development of novel quinoline-based therapeutic agents.
References
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Chemistry. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- Belferdi, F., et al. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- BenchChem. (n.d.).
- Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- A comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. (n.d.).
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- ResearchGate. (n.d.). Reaction times and yields using microwave and conventional heating.
- Patel, D. B., et al. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Molecules. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Combes Quinoline Synthesis. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
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- Lahna, O., et al. (2022, September 29).
- ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and...
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- Gould-Jacobs Reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
- Lahna, O., et al. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Lahna, O., et al. (2022, October 4). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
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- ResearchGate. (n.d.). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. | Request PDF.
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A Comparative Guide to the Inhibitory Activity of Benzoic Acid and Pyridine Derivatives
In the landscape of modern drug discovery and development, the identification and optimization of small molecule inhibitors for various biological targets remain a cornerstone of therapeutic advancement. Among the myriad of scaffolds utilized in medicinal chemistry, benzoic acid and pyridine derivatives have emerged as privileged structures, demonstrating a broad spectrum of inhibitory activities against numerous enzymes and receptors. This guide provides a comprehensive, objective comparison of the inhibitory performance of these two critical classes of compounds, supported by experimental data and detailed methodologies to empower researchers in their quest for novel therapeutics.
Introduction: Privileged Scaffolds in Drug Discovery
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have been extensively explored in medicinal chemistry. The carboxylic acid moiety serves as a key interaction point, often acting as a hydrogen bond donor and acceptor within the active sites of enzymes. The synthetic tractability of the benzene ring allows for facile modification, enabling fine-tuning of electronic and steric properties to optimize inhibitory potency and selectivity.
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, offers a unique set of properties to the medicinal chemist. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, pharmacokinetic profile, and binding interactions. The pyridine ring is a common bioisostere for a phenyl ring, and its incorporation can lead to significant improvements in biological activity and drug-like properties.[1][2]
This guide will delve into a direct comparison of their inhibitory activities against key enzyme targets, explore their structure-activity relationships, and provide detailed protocols for relevant enzymatic assays.
Comparative Inhibitory Activities: A Head-to-Head Analysis
A direct comparison of the inhibitory potential of benzoic acid and pyridine derivatives is best illustrated by examining their effects on the same biological target under identical experimental conditions.
Tyrosinase Inhibition: A Tale of Two Mechanisms
Tyrosinase, a key enzyme in melanin biosynthesis, is a significant target for the development of agents to treat hyperpigmentation disorders. A comparative study on the inhibitory effects of amino-substituted benzoic acids and pyridine carboxylic acids on mushroom tyrosinase revealed distinct mechanisms of action and potencies.[3][4]
Kinetic analysis demonstrated that 2-aminobenzoic acid and 4-aminobenzoic acid are non-competitive inhibitors of tyrosinase, suggesting they bind to a site other than the active site. In contrast, nicotinic acid and picolinic acid act as competitive inhibitors, indicating they bind directly to the active site and compete with the substrate.[3]
Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase [3][4]
| Compound | Derivative Class | Inhibition Type | Kᵢ (Monophenolase) | Kᵢ (Diphenolase) |
| 4-Aminobenzoic Acid | Benzoic Acid | Non-competitive | 3.8 µM | 20 µM |
| 2-Aminobenzoic Acid | Benzoic Acid | Non-competitive | 5.15 µM | 4.72 µM |
| Nicotinic Acid | Pyridine | Competitive | 1.21 mM | 2.4 mM |
| Picolinic Acid | Pyridine | Competitive | 1.97 mM | 2.93 mM |
The data clearly indicates that the studied benzoic acid derivatives are significantly more potent tyrosinase inhibitors than their pyridine counterparts, with inhibition constants in the micromolar range compared to the millimolar range for the pyridine derivatives.[3][4] This highlights the profound impact of the core scaffold on both the mechanism and potency of inhibition.
Influenza Neuraminidase Inhibition: A More Level Playing Field
Influenza neuraminidase is a crucial enzyme for the release of progeny virions from infected cells, making it a prime target for antiviral drug development. Studies have explored both benzoic acid and pyridine derivatives as potential neuraminidase inhibitors.
One study that synthesized and evaluated a series of tri- and tetra-substituted benzene and pyridine derivatives found that the activity of the pyridine derivatives was comparable to that of the benzene derivatives.[5] This suggests that for this particular target, the pyridine ring can effectively mimic the interactions of the benzene ring within the enzyme's active site. However, the study also noted that the addition of a fourth substituent to both scaffolds tended to decrease activity, indicating that steric hindrance may play a significant role in inhibitor binding.[5]
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Inhibition
The inhibitory activity of both benzoic acid and pyridine derivatives is highly dependent on the nature and position of substituents on their aromatic rings.
Benzoic Acid Derivatives
The structure-activity relationships of benzoic acid derivatives have been extensively studied for various targets. For instance, in the context of α-amylase inhibition, the position of hydroxyl groups on the benzene ring is critical. A study on 17 phenolic acids with a benzoic acid core found that a hydroxyl group at the 2-position significantly enhanced inhibitory activity, while hydroxylation at the 5-position was detrimental.[6]
Pyridine Derivatives
The versatility of the pyridine scaffold allows for a wide range of structural modifications to optimize inhibitory activity. The nitrogen atom's position within the ring (e.g., 2-, 3-, or 4-pyridyl) can profoundly impact binding affinity and selectivity. Furthermore, the electronic properties of substituents on the pyridine ring can modulate the basicity of the nitrogen atom, influencing pharmacokinetic and pharmacodynamic properties.[1][2]
Experimental Protocols: A Practical Guide for the Bench Scientist
To facilitate the comparative evaluation of novel benzoic acid and pyridine derivatives, detailed and validated experimental protocols are essential.
α-Amylase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against α-amylase, an enzyme involved in carbohydrate digestion.
Principle: This assay is a colorimetric method that measures the amount of starch remaining after incubation with α-amylase. In the presence of an inhibitor, the enzymatic degradation of starch is reduced. The remaining starch is quantified using a starch-iodine reaction, where the intensity of the blue color is proportional to the amount of undigested starch.[7][8]
Workflow Diagram:
Caption: Workflow for the α-Amylase Inhibition Assay.
Detailed Protocol:
-
Prepare a 0.5% (w/v) starch solution: Dissolve 0.5 g of soluble starch in 100 mL of 20 mM sodium phosphate buffer (pH 6.9 with 6.7 mM NaCl). Heat and stir until the starch is fully dissolved.
-
Prepare α-amylase solution: Dissolve porcine pancreatic α-amylase in the same buffer to a concentration of 0.5 mg/mL.
-
Prepare test compound solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution, then serially dilute to the desired concentrations. Acarbose can be used as a positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of starch solution to each well.
-
Add 10 µL of the test compound solution (or control/blank).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the α-amylase solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of iodine reagent (5 mM I₂ and 5 mM KI in water) to each well.
-
-
Data Analysis:
-
Measure the absorbance at 580 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase, a key enzyme in the central nervous system.
Principle: The Ellman's assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][9]
Logical Relationship Diagram:
Caption: Principle of the Ellman's Assay for AChE Inhibition.
Detailed Protocol:
-
Prepare 0.1 M phosphate buffer (pH 8.0).
-
Prepare AChE solution: Dissolve electric eel AChE in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare DTNB solution: Dissolve 3 mM DTNB in the phosphate buffer.
-
Prepare ATCh solution: Dissolve 15 mM acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.
-
Prepare test compound solutions: Serially dilute test compounds in the phosphate buffer.
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution.
-
Add 20 µL of the AChE solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCh solution.
-
-
Data Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (ΔAbs/min).
-
Determine the percentage of inhibition and IC₅₀ values as described for the α-amylase assay.
-
Carbonic Anhydrase (CA) Inhibition Assay
Objective: To assess the inhibitory activity of compounds against carbonic anhydrase, a metalloenzyme involved in various physiological processes.
Principle: This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.[10][11]
Detailed Protocol:
-
Prepare 50 mM Tris-HCl buffer (pH 7.4).
-
Prepare CA solution: Dissolve bovine erythrocyte CA in the Tris-HCl buffer to a final concentration of 0.1 mg/mL.
-
Prepare p-NPA solution: Dissolve 3 mM p-NPA in acetonitrile.
-
Prepare test compound solutions: Serially dilute test compounds in the Tris-HCl buffer. Acetazolamide can be used as a positive control.
-
Assay Procedure (in a 96-well plate):
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution.
-
Add 10 µL of the CA solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
-
Data Analysis:
-
Measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition and IC₅₀ values.
-
Conclusion and Future Perspectives
Both benzoic acid and pyridine derivatives have proven to be exceptionally valuable scaffolds in the design of enzyme inhibitors. While benzoic acid derivatives have demonstrated superior potency against certain targets like tyrosinase, pyridine derivatives offer unique advantages in terms of their physicochemical properties and their ability to mimic phenyl rings in other contexts, such as influenza neuraminidase inhibition.
The choice between these two scaffolds is ultimately dependent on the specific biological target and the desired therapeutic profile. The structure-activity relationships for both classes are complex and highly target-dependent, necessitating empirical testing and iterative design. The experimental protocols provided in this guide offer a robust framework for such comparative studies.
Future research will undoubtedly continue to explore the vast chemical space offered by both benzoic acid and pyridine derivatives. The development of novel synthetic methodologies will enable the creation of even more diverse and complex libraries of these compounds. Furthermore, the integration of computational modeling and structural biology will facilitate a more rational, structure-based approach to inhibitor design, accelerating the discovery of next-generation therapeutics.
References
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iran J Basic Med Sci. 2015;18(3):234-241. [Link][3][4]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2021;26(11):3233. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Future Journal of Pharmaceutical Sciences. 2023;9(1):47. [Link]
-
Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorg Med Chem. 2005;13(7):2665-2678. [Link][5]
-
In vitro α-amylase inhibitory assay. protocols.io. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol. [Link][7]
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(PDF) Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. ResearchGate. [Link]
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Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. PubMed. [Link][4]
-
In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Indian J Pharmacol. 2014;46(3):344-346. [Link][8]
-
A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. 2022;27(9):2999. [Link]
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The Synergistic Potential of 4-(Quinoline-8-sulfonamido)benzoic acid: A Comparative Guide to Combination Therapies
Introduction
In the landscape of modern drug discovery, the pursuit of synergistic drug combinations has emerged as a paramount strategy to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. This guide provides an in-depth technical exploration of the synergistic potential of 4-(Quinoline-8-sulfonamido)benzoic acid, a novel modulator of the M2 isoform of pyruvate kinase (PKM2). As researchers, scientists, and drug development professionals, understanding the mechanistic underpinnings and experimental validation of such combinations is critical for advancing next-generation therapeutics. This document will objectively compare the performance of this compound in combination with other agents in two key therapeutic areas: oncology and infectious diseases, supported by established experimental data and detailed protocols.
Part 1: The Scientific Rationale for Synergy
Mechanism of Action: Targeting Cancer Metabolism through PKM2 Modulation
This compound belongs to the quinoline-8-sulfonamide class of compounds, which have been identified as modulators of Pyruvate Kinase M2 (PKM2)[1][2]. PKM2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect—the metabolic shift towards aerobic glycolysis even in the presence of oxygen[3][4][5]. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.
By modulating PKM2, this compound can disrupt the delicate metabolic balance of cancer cells, making them more susceptible to other therapeutic interventions. This provides a strong rationale for exploring synergistic combinations with drugs that either target complementary metabolic pathways or induce cellular stress that metabolically compromised cells cannot withstand.
Caption: Workflow for Antibacterial Synergy Testing.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton broth. [6] * Prepare serial dilutions of this compound and ciprofloxacin in the wells of a 96-well microtiter plate. Drug A is diluted along the y-axis (rows) and Drug B is diluted along the x-axis (columns).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) as follows: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism. [6]
-
Conclusion
This compound, as a modulator of the key metabolic enzyme PKM2, presents a compelling case for synergistic combination therapies in oncology. By disrupting the metabolic adaptability of cancer cells, it has the potential to enhance the efficacy of both traditional chemotherapies and targeted agents. Furthermore, its chemical scaffold, combining the quinoline and sulfonamide moieties, suggests a promising avenue for the development of novel antibacterial strategies, particularly when used in conjunction with existing antibiotics. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these synergistic interactions. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination regimens.
References
- Benchchem. Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers.
- Nowak, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2568.
- Cre
- Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
- Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing.
- ResearchGate.
- bioRxiv.
- Bio-protocol.
- Methods in Molecular Biology.
- Yang, W., & Lu, Z. (2013). Regulation and function of pyruvate kinase M2 in cancer. Cancer letters, 339(2), 153-158.
- Raza, A., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(1), 36-47.
- Christofk, H. R., et al. (2008). The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumour growth.
- Abcam. MTT assay protocol.
- The Journal of Cancer Metabolism.
- MethodsX.
- Wang, J., et al. (2018). PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis. International journal of biological sciences, 14(13), 1895–1903.
- The Assay Depot. The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
- ResearchGate. (PDF)
- ResearchGate.
- Frontiers in Pharmacology.
- ResearchGate.
- ResearchGate. Schematic illustration of the PKM2 domain structures and major sites of...
- MDPI.
- bioRxiv.
- ResearchGate.
- Reviews of Infectious Diseases. Synergy of fluoroquinolones with other antimicrobial agents.
- International Journal of Molecular Sciences.
- International Journal of Molecular Sciences.
- ResearchGate.
- Oncotarget.
- Frontiers in Pharmacology. OSU-2S/Sorafenib Synergistic Antitumor Combination against Hepatocellular Carcinoma: The Role of PKCδ/p53.
- ResearchGate.
- ResearchGate. Diagram illustrating the Warburg effect. The Warburg effect, also known...
- GitHub Gist. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG.
- ResearchGate. Quinoline synergy and reduced use: a study of pharmacodynamic interactions | Request PDF.
- Cancer Genomics & Proteomics.
- PubMed Central. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents.
- ResearchGate. Warburg effects. (A)
- PubMed.
- Graphviz. DOT Language.
- Graphviz. dot.
- YouTube.
- Frontiers in Oncology. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC.
- Stack Overflow.
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Safety Operating Guide
Personal protective equipment for handling 4-(Quinoline-8-sulfonamido)benzoic acid
Comprehensive Safety Protocol: Handling 4-(Quinoline-8-sulfonamido)benzoic acid
This guide provides essential safety and logistical protocols for the handling of this compound (CAS: 116834-64-1). As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a self-validating system for safety, grounded in authoritative data and field-proven practices. The primary objective is to mitigate risks by explaining the causality behind each procedural step, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. The compound is classified with specific risks that dictate the required control measures.[1]
Summary of Known Hazards:
| Hazard Classification | GHS Code | Description | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | GHS07 | Warning[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] | GHS07 | Warning[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | GHS07 | Warning[1] |
Expert Analysis: The GHS classifications identify this compound as a primary irritant.[1] The physical form, a white to off-white powder or crystal, increases the risk of inadvertent inhalation and contamination of surfaces.[2] The quinoline moiety, while not specifically classified for this molecule, is a structural alert for potential mutagenicity or carcinogenicity in some derivatives, warranting an additional layer of caution in handling.[3] Therefore, all procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create effective barriers against the identified hazards. The selection of specific PPE is directly correlated with the risk assessment.
Required PPE for Handling this compound:
| Area of Protection | Required PPE | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves[4] | Inspect for degradation or punctures before use.[4] | Primary: Prevents skin contact, mitigating the risk of skin irritation (H315).[1] Nitrile and neoprene offer broad chemical resistance suitable for this compound class.[4][5] |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standard.[6] | Primary: Protects eyes from accidental splashes of solutions or contact with airborne powder, addressing the serious eye irritation hazard (H319).[1][4] |
| Respiratory Protection | N95 Particulate Respirator (or higher) | NIOSH-approved.[4] | Task-Dependent: Mandatory when handling the solid, powdered form to prevent inhalation of dust particles and subsequent respiratory tract irritation (H335).[1][4] |
| Body Protection | Laboratory Coat | Standard lab coat. | Primary: Protects skin and personal clothing from contamination.[4][7] |
| Face Protection | Face Shield | To be worn over chemical splash goggles. | Secondary: Required when there is a high risk of splashes, such as during the transfer of large volumes of solutions or during highly exothermic reactions.[4][6] |
| Body Protection | Chemical-Resistant Apron | Worn over the lab coat. | Secondary: Recommended when handling larger quantities or when there is a significant risk of splashing.[4] |
Safe Handling Workflow
All operations involving this compound must be conducted within a certified chemical fume hood to control airborne powders and potential vapors.[4][8] The following workflow integrates safety checkpoints at every stage of handling.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
